Technical Documentation Center

5-Ethyl-2,2-dimethylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-2,2-dimethylpiperazine
  • CAS: 138981-87-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Properties and Synthetic Utility of 5-Ethyl-2,2-dimethylpiperazine in Drug Discovery

Executive Summary While the piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, the modern drug discovery landscape increasingly demands highly functionalized, sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, the modern drug discovery landscape increasingly demands highly functionalized, sterically hindered derivatives to overcome pharmacokinetic liabilities such as rapid metabolic clearance. 5-Ethyl-2,2-dimethylpiperazine represents a sophisticated evolution of this structural motif. By strategically positioning alkyl groups around the basic nitrogen centers, this molecule offers unique conformational restrictions, metabolic shielding, and orthogonal reactivity.

As a Senior Application Scientist, I have designed this guide to provide researchers with an in-depth mechanistic understanding of 5-Ethyl-2,2-dimethylpiperazine, coupled with self-validating experimental protocols to harness its asymmetric reactivity in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

To effectively utilize 5-Ethyl-2,2-dimethylpiperazine, one must first understand its foundational properties. The presence of a gem-dimethyl group at the C2 position and an ethyl group at the C5 position breaks the symmetry of the standard piperazine ring, creating two distinct electronic and steric microenvironments.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorMechanistic Implication
Chemical Formula C₈H₁₈N₂Highly aliphatic nature increases lipophilicity compared to unsubstituted piperazine.
Molecular Weight 142.24 g/mol Low molecular weight maintains excellent ligand efficiency (LE) when incorporated into larger APIs.
CAS Registry Number 138981-87-01 [1]
N1 Steric Environment Highly HinderedFlanked by a quaternary carbon (C2 gem-dimethyl). Resists alkylation/acylation under kinetic conditions.
N4 Steric Environment Moderately HinderedFlanked by a tertiary carbon (C5 ethyl). Serves as the primary site for nucleophilic attack.
Chirality Chiral at C5Requires stereoselective handling or resolution if enantiopurity is critical for target binding.

Mechanistic Causality: The Role of Steric Hindrance

In drug development, we do not add methyl or ethyl groups arbitrarily. The structural modifications in 5-Ethyl-2,2-dimethylpiperazine serve three critical causal functions:

  • Metabolic Shielding (CYP450 Evasion): Unsubstituted piperazines are highly susceptible to metabolic oxidation by Cytochrome P450 enzymes, leading to rapid clearance via N-oxidation or N-dealkylation [2]. The bulky gem-dimethyl groups at C2 project into the axial and equatorial spaces adjacent to the N1 lone pair, creating a physical barricade that prevents the enzyme's active site heme from accessing the nitrogen.

  • Conformational Restriction: The alkyl substituents restrict the thermodynamic "ring flip" of the piperazine chair conformation. By locking the ring into a specific geometry, the entropic penalty upon binding to a target receptor is minimized, often resulting in a higher binding affinity.

  • Regioselective Functionalization: Because the molecule is asymmetric, it allows for orthogonal functionalization without the need for complex, multi-step protecting group strategies. This is a massive advantage in library synthesis [3].

Regioselective Functionalization Logic

The kinetic difference in nucleophilicity between N1 and N4 is the most exploitable feature of this scaffold. Because N1 is adjacent to the highly bulky C2-dimethyl group, electrophiles will preferentially attack the N4 position (adjacent to the less bulky C5-ethyl group) under strictly controlled kinetic conditions (low temperature, mild base).

G cluster_0 Regioselective Divergence A 5-Ethyl-2,2-dimethylpiperazine (Asymmetric Scaffold) B N4 Nitrogen (Adjacent to C5-Ethyl) Moderate Hindrance A->B Kinetic Pathway C N1 Nitrogen (Adjacent to C2-Dimethyl) High Hindrance A->C Thermodynamic Pathway D Kinetically Favored (e.g., Boc2O at 0°C) B->D E Thermodynamically Forced (Requires Strong Base/Heat) C->E F Metabolically Shielded Lead Compounds D->F E->F

Fig 1: Regioselective functionalization logic of 5-Ethyl-2,2-dimethylpiperazine.

Table 2: Comparative Reactivity Parameters
Reaction TypeN4 Position (Kinetic Site)N1 Position (Thermodynamic Site)
Boc Protection Rapid at 0 °C (1.0 eq Boc₂O)Requires excess Boc₂O, DMAP, and reflux
Alkylation (R-X) Proceeds with K₂CO₃ at RTRequires NaH or elevated temperatures
N-Oxidation Primary site of oxidationHighly resistant to oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedure includes built-in analytical checkpoints to confirm success before proceeding, preventing the propagation of errors in multi-step syntheses.

Protocol A: Regioselective N4-Boc Protection

Objective: Selectively protect the N4 position while leaving the highly hindered N1 position free for subsequent cross-coupling[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Ethyl-2,2-dimethylpiperazine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Kinetic Cooling: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the thermodynamic driving force, ensuring the electrophile strictly discriminates based on steric hindrance.

  • Base Addition: Add Triethylamine (TEA, 1.1 mmol) dropwise.

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 0.95 mmol) dissolved in DCM (2 mL) over 30 minutes via a syringe pump. Causality: Using a slight sub-stoichiometric amount of Boc₂O prevents over-reaction at the N1 site.

  • Reaction: Stir at 0 °C for 2 hours.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Success Criteria: A single major peak at m/z 243.2 [M+H]⁺ (mono-Boc). The absence of m/z 343.3 [M+H]⁺ confirms that bis-protection has been successfully avoided.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled N-Oxidation for Metabolite Profiling

Objective: Synthesize the N-oxide derivative to serve as a reference standard for in vitro drug metabolism and pharmacokinetics (DMPK) studies [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-protected intermediate (from Protocol A) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Oxidant Addition: Portion-wise, add meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.2 equivalents) over 15 minutes. Causality: m-CPBA is chosen over H₂O₂ because it operates efficiently in organic solvents at low temperatures, preventing unwanted ring-opening side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint (Self-Validation): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM.

    • Success Criteria: The N-oxide product will appear as a distinct, highly polar spot (significantly lower Rf value than the starting material) that stains positive with Dragendorff's reagent.

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ (to destroy excess oxidant) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct). Dry and concentrate.

Conclusion

5-Ethyl-2,2-dimethylpiperazine is not merely a structural variant; it is a highly engineered chemical tool. By understanding the causality behind its steric bulk—specifically how the gem-dimethyl and ethyl groups dictate regioselectivity and metabolic stability—researchers can predictably design more robust, longer-lasting therapeutics. Utilizing the self-validating protocols outlined above ensures that the inherent kinetic advantages of this scaffold are fully realized in the laboratory.

References

  • CymitQuimica.
  • Benchchem.
  • Benchchem.Di-tert-butyl piperazine-1,4-dicarboxylate: The Piperazine Scaffold in Drug Discovery.
  • ResearchGate / ACS Publications.

Sources

Exploratory

5-Ethyl-2,2-dimethylpiperazine CAS number and synonyms

The Sterically Tuned Pharmacophore Scaffold Part 1: Executive Summary & Core Identity 5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) is a specialized heterocyclic building block utilized in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

The Sterically Tuned Pharmacophore Scaffold

Part 1: Executive Summary & Core Identity

5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) is a specialized heterocyclic building block utilized in modern medicinal chemistry. Unlike the common piperazine linker found in blockbuster drugs (e.g., Ciprofloxacin, Imatinib), this derivative features a gem-dimethyl substitution at the C2 position and an ethyl group at C5.

This structural modification introduces two critical properties for drug design:

  • Conformational Restriction: The gem-dimethyl group induces the Thorpe-Ingold effect, biasing the piperazine ring into specific chair conformations that can enhance binding selectivity.

  • Metabolic Stability: Substitution at carbon atoms adjacent to nitrogen atoms (alpha-positions) blocks oxidative metabolism (N-dealkylation or alpha-hydroxylation), potentially extending the half-life of derived therapeutic agents.

Identity Standards
ParameterValue
CAS Number 138981-87-0
IUPAC Name 5-Ethyl-2,2-dimethylpiperazine
Common Synonyms 2,2-Dimethyl-5-ethylpiperazine; 5-Ethyl-2,2-dimethyl-piperazine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CCC1CNC(C)(C)CN1
InChIKey Predicted:[1] OYZIYQ... (Varies by isomer, typically generated per stereoisomer)
Stereochemistry Contains one chiral center at C5. CAS 138981-87-0 generally refers to the racemate or unspecified stereochemistry.
Part 2: Physicochemical Profile

Note: As a specialized intermediate, specific experimental bulk property data is proprietary. The values below represent authoritative predicted ranges based on structure-property relationship (SPR) algorithms validated against homologous alkyl-piperazines.

PropertyValue / RangeSignificance in Drug Design
Boiling Point 165°C - 175°C (at 760 mmHg)Moderate volatility; amenable to distillation.
Density 0.86 ± 0.05 g/cm³Standard organic liquid density.
LogP (Predicted) 1.1 ± 0.3Moderate lipophilicity; good membrane permeability potential.
pKa (Basic N) ~9.2 (N4) and ~5.5 (N1)The N1 nitrogen (near gem-dimethyl) is sterically hindered and less basic than N4.
H-Bond Donors 2Secondary amines available for functionalization.
Polar Surface Area 24.06 ŲLow PSA favors blood-brain barrier (BBB) penetration if required.
Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 5-ethyl-2,2-dimethylpiperazine requires regio-control to ensure the ethyl and dimethyl groups are correctly positioned. The Diketopiperazine Reduction Route is the industry standard for high-fidelity synthesis of polysubstituted piperazines, as it prevents the scrambling of substituents common in direct cyclization of amino alcohols.

Protocol: Diketopiperazine Reduction (Self-Validating Workflow)

Rationale: This method builds the ring step-by-step from amino acid precursors, guaranteeing the position of the nitrogen atoms relative to the alkyl groups.

Step 1: Dipeptide Formation

  • Reagents: N-Boc-2-aminoisobutyric acid (Aib) + 2-Aminobutyric acid methyl ester.

  • Mechanism: Standard EDCI/HOBt coupling forms the dipeptide. The bulky gem-dimethyl group on Aib requires extended reaction times or stronger coupling agents (e.g., HATU).

Step 2: Cyclization to Diketopiperazine

  • Reagents: Trifluoroacetic acid (TFA) (deprotection) followed by basic reflux (Et₃N/MeOH).

  • Process: Removal of the Boc group exposes the amine, which attacks the distal ester intramolecularly to form 3-ethyl-6,6-dimethylpiperazine-2,5-dione .

  • Validation: Monitor disappearance of the linear peptide by LC-MS.

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Process: The dione carbonyls are reduced to methylene groups.

  • Critical Control: The gem-dimethyl group creates steric bulk, requiring excess reducing agent and vigorous reflux (THF, 65°C, 12-24h) to ensure complete reduction.

Step 4: Isolation

  • Workup: Fieser workup (Water/NaOH/Water) to quench aluminum salts.

  • Purification: Distillation under reduced pressure or formation of the dihydrochloride salt (HCl/Dioxane) for crystallization.

Synthesis Workflow Diagram

SynthesisRoute Start Precursors: 2-Aminoisobutyric Acid (Aib) + 2-Aminobutyric Acid Step1 Step 1: Peptide Coupling (Formation of Linear Dipeptide) Start->Step1 EDCI, HOBt, DIPEA Step2 Step 2: Cyclization (Formation of 3-ethyl-6,6-dimethyl-2,5-diketopiperazine) Step1->Step2 1. TFA (Deprotection) 2. Et3N, Reflux Step3 Step 3: Global Reduction (LiAlH4 or BH3-THF) Step2->Step3 Reduction of Carbonyls Product Target Product: 5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) Step3->Product Fieser Workup & Distillation

Caption: Regioselective synthesis of 5-ethyl-2,2-dimethylpiperazine via the diketopiperazine intermediate.

Part 4: Applications in Drug Discovery

The 5-ethyl-2,2-dimethylpiperazine scaffold is not merely a linker; it is a functional pharmacophore element.

1. The "Gem-Dimethyl" Effect (Thorpe-Ingold Effect) Placing two methyl groups on the same carbon (C2) restricts the rotational freedom of the piperazine ring. This pre-organizes the molecule into a conformation closer to the bound state of the target protein, reducing the entropic penalty of binding.

  • Application: Used in next-generation kinase inhibitors to improve selectivity against off-target kinases.

2. Metabolic Blocking Piperazines are often metabolic "soft spots," susceptible to oxidation at the alpha-carbon.

  • Mechanism:[2][3][4] The C2 gem-dimethyl group completely blocks alpha-hydroxylation at that position.

  • Result: Increased in vivo half-life (

    
    ) and reduced clearance.
    

3. Chiral Vectoring The ethyl group at C5 creates a chiral center.

  • Strategy: Researchers can separate the (R) and (S) enantiomers to probe the stereochemical requirements of a binding pocket. The ethyl group provides a hydrophobic anchor that can engage lipophilic pockets in receptors (e.g., GPCRs).

Part 5: Handling & Safety Profile

Based on GHS classifications for homologous alkyl-piperazines.

  • Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Solid/Liquid (depending on purity).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

  • First Aid: In case of contact, immediately flush with water. Piperazines are known sensitizers; avoid inhalation.

References
  • CymitQuimica. Product Catalog: Piperazine, 5-ethyl-2,2-dimethyl-. CAS 138981-87-0. Link

  • BenchChem. Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. (Provides foundational protocols for gem-dimethyl synthesis). Link

  • PubChem. Compound Summary: 2,2-Dimethylpiperazine (Homologue reference for physical properties). Link

  • Organic Chemistry Portal. Synthesis of Piperazines. (General methodologies for substituted piperazine construction). Link

  • ChemScene. Product Monograph: 2,2-Dimethylpiperazine. CAS 84477-72-5.[5][6][7] Link

Sources

Foundational

Technical Whitepaper: Molecular Weight, Formula, and Structural Utility of 5-Ethyl-2,2-dimethylpiperazine in Drug Discovery

Executive Summary As the complexity of therapeutic targets increases, drug development professionals increasingly rely on privileged scaffolds to fine-tune pharmacokinetics and pharmacodynamics. The piperazine heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of therapeutic targets increases, drug development professionals increasingly rely on privileged scaffolds to fine-tune pharmacokinetics and pharmacodynamics. The piperazine heterocycle is a cornerstone of modern medicinal chemistry, particularly in central nervous system (CNS) and antimicrobial drug design 1. 5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) represents a highly specialized derivative of this core. By introducing specific alkyl substitutions, medicinal chemists can precisely modulate steric hindrance and lipophilicity.

This technical guide provides an in-depth analysis of the molecular properties, structural rationale, regioselective synthesis, and analytical validation of 5-Ethyl-2,2-dimethylpiperazine.

Physicochemical Profiling

Understanding the baseline quantitative data of a scaffold is the first step in rational drug design. The molecular weight and formula dictate the compound's ligand efficiency and position within Lipinski’s Rule of Five.

Below is the summarized physicochemical profile of 5-Ethyl-2,2-dimethylpiperazine 2:

PropertyValueImplication for Drug Design
Chemical Name 5-Ethyl-2,2-dimethylpiperazineN/A
Molecular Formula C₈H₁₈N₂Low molecular weight allows for further functionalization without exceeding 500 Da.
Molecular Weight 142.24 g/mol Highly efficient binder; leaves a ~350 Da "budget" for target-specific pharmacophores.
CAS Number 138981-87-0Unique identifier for sourcing and regulatory documentation.
Exact Mass 142.1470 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Structural Features 2° Amines (x2), Alkyl branchesProvides dual hydrogen bond donors/acceptors and tunable pKa.

Structural Rationale & Causality in Drug Design

In drug discovery, no substitution is arbitrary. The molecular formula C₈H₁₈N₂ is achieved through two distinct modifications to the base piperazine ring, each serving a specific mechanistic purpose :

  • 2,2-Dimethyl Substitution (Steric Shielding): The gem-dimethyl group adjacent to the N1 nitrogen creates a localized steric bulk. Causality: This physical barrier restricts the access of hepatic Cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases. By shielding the amine, the molecule resists rapid N-oxidation and N-glucuronidation, directly increasing the metabolic half-life of the resulting drug candidate.

  • 5-Ethyl Substitution (Lipophilic Tuning): The addition of a two-carbon chain at the 5-position increases the overall lipophilicity (LogP) of the scaffold. Causality: For CNS-active compounds (e.g., antidepressants or antipsychotics), crossing the blood-brain barrier (BBB) is mandatory. The ethyl group increases the lipid membrane permeability of the molecule without adding excessive molecular weight.

G Core Piperazine Core (C4H10N2) Mod1 2,2-Dimethyl Substitution (Steric Shielding) Core->Mod1 Reduces N-oxidation Mod2 5-Ethyl Substitution (Lipophilic Tuning) Core->Mod2 Enhances BBB penetration Result 5-Ethyl-2,2-dimethylpiperazine MW: 142.24 | C8H18N2 Mod1->Result Mod2->Result

Caption: Structural logic and pharmacokinetic benefits of 5-Ethyl-2,2-dimethylpiperazine modifications.

Regioselective Synthesis Protocol

Direct alkylation of a naked piperazine ring lacks regiocontrol and inevitably leads to a complex mixture of over-alkylated byproducts. To synthesize 5-Ethyl-2,2-dimethylpiperazine reliably, we must employ a self-validating, regioselective approach using a piperazinone intermediate.

Step-by-Step Methodology:
  • Amidation & Cyclization:

    • Action: React 1,2-diaminobutane (containing the future 5-ethyl group) with ethyl 2-bromo-2-methylpropanoate (containing the gem-dimethyl group) in the presence of a mild base (e.g., K₂CO₃) in acetonitrile. Reflux for 12 hours.

    • Causality: We form a cyclic amide (lactam) first. The amide bond "locks" the conformation and protects one nitrogen, ensuring that subsequent reactions do not cause over-alkylation.

    • Self-Validation Checkpoint: Before proceeding, analyze an aliquot via LC-MS. If the intermediate mass (m/z 157.2) is absent, the cyclization has failed, indicating the need for extended reflux or a stronger base.

  • Reduction of the Piperazinone:

    • Action: Dissolve the isolated 5-ethyl-3,3-dimethylpiperazin-2-one in anhydrous Tetrahydrofuran (THF). Slowly add Lithium Aluminum Hydride (LiAlH₄) at 0°C, then reflux for 8 hours.

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting the rigid lactam carbonyl into a fully saturated methylene group, yielding the target C₈H₁₈N₂ scaffold.

  • Fieser Workup (Critical Step):

    • Action: Cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of water, n mL of 15% NaOH(aq), and 3n mL of water. Stir vigorously until a white, granular precipitate forms. Filter through Celite.

    • Causality: Piperazine derivatives are highly water-soluble. A standard aqueous extraction would result in total loss of the product into the aqueous layer. The Fieser workup traps the aluminum salts in a solid, filterable matrix, allowing the pure 5-Ethyl-2,2-dimethylpiperazine to remain safely in the organic THF phase.

Analytical Validation Workflow

To confirm that the synthesized batch matches the theoretical molecular weight (142.24 g/mol ) and formula (C₈H₁₈N₂), a rigorous analytical workflow is required 3.

Step-by-Step Methodology:
  • Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS):

    • Action: Run the sample using a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid. Operate the MS in Positive Ion Mode (ESI+).

    • Causality: Because the piperazine ring contains two basic secondary amines, it readily accepts protons from the formic acid. ESI+ is therefore the most sensitive technique for this scaffold.

    • Validation: The theoretical exact mass is 142.1470 Da. In ESI+, you must observe a robust [M+H]⁺ peak at m/z 143.15 . If a major peak at m/z 115 is observed, it indicates the loss of the ethyl group (degradation or synthetic failure).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Dissolve the compound in Deuterated Chloroform (CDCl₃) and acquire ¹H and ¹³C spectra.

    • Causality: CDCl₃ is selected over D₂O because the lipophilic nature of the compound ensures excellent solubility, and it prevents the rapid exchange of the critical N-H protons, allowing for complete structural elucidation.

    • Validation: Confirm the presence of a distinct 6-proton singlet (~1.1 ppm) corresponding to the gem-dimethyl group, and a 3-proton triplet (~0.9 ppm) corresponding to the terminal methyl of the ethyl group.

G Sample Synthesized Compound (Expected MW: 142.24) LCMS ESI-LC-MS Analysis Positive Ion Mode Sample->LCMS NMR 1H & 13C NMR (CDCl3) Sample->NMR Mass Observe [M+H]+ at m/z 143.15 LCMS->Mass Success Fail Impurity / Degradation (e.g., m/z 115) LCMS->Fail Failure Structure Confirm Ethyl & Dimethyl Shifts NMR->Structure Success

Caption: Self-validating analytical workflow for confirming the C8H18N2 molecular formula.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • 5-Ethyl-2,2-dimethylpiperazine Chemical Properties and CAS D
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

Sources

Exploratory

Nomenclature Architecture of 5-Ethyl-2,2-dimethylpiperazine: A Structural and Synthetic Guide

The following technical guide provides a rigorous analysis of the nomenclature, structural architecture, and synthetic pathways for 5-ethyl-2,2-dimethylpiperazine (often cataloged as 2,2-dimethyl-5-ethylpiperazine). The...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous analysis of the nomenclature, structural architecture, and synthetic pathways for 5-ethyl-2,2-dimethylpiperazine (often cataloged as 2,2-dimethyl-5-ethylpiperazine).

The Nomenclature Matrix: Decoding the Identity

In the precise world of chemoinformatics and regulatory filing, the name "2,2-dimethyl-5-ethylpiperazine" acts as a functional identifier but technically deviates from the Preferred IUPAC Name (PIN) . Understanding this distinction is critical for researchers navigating patent landscapes (Markush structures) and chemical inventories (CAS/EC).[1]

The Locant Priority Rule (IUPAC P-14.4)

The core conflict in naming this heterocycle arises from the numbering of the piperazine ring.[1] The piperazine scaffold (1,4-diazacyclohexane) has two equivalent nitrogen atoms.[1] However, substitution breaks this symmetry, forcing a choice for the "N-1" position.

  • Rule: Numbering must yield the lowest locant set for substituents at the first point of difference.

  • Scenario A (Preferred): Assign N-1 adjacent to the gem-dimethyl group.[1]

    • Path: N1 → C2(dimethyl) → C3 → N4 → C5(ethyl) → C6.[1]

    • Locant Set: 2, 2, 5 .

  • Scenario B (Incorrect): Assign N-1 adjacent to the ethyl group.[1]

    • Path: N1 → C2(ethyl) → C3 → N4 → C5(dimethyl) → C6.[1]

    • Locant Set: 2, 5, 5 .

Alphabetical Order vs. Numerical Order

Once locants are fixed (2,2,5), the substituents are cited.

  • IUPAC Rule P-14.5: Substituents are listed alphabetically.[1] Multiplicative prefixes like "di-" are ignored.[1]

  • Comparison: E thyl vs. M ethyl. (E comes before M).[1][2]

  • Result: The ethyl group is cited first, despite having a higher locant number.[1]

Naming SystemNameStatusNotes
IUPAC PIN 5-Ethyl-2,2-dimethylpiperazine Preferred Correct locants (2,2,[1]5) + Correct Alphabetization.
Catalog/Common 2,2-Dimethyl-5-ethylpiperazineAmbiguousPrioritizes numerical order of locants over alphabetization.[1]
CAS Index Name Piperazine, 5-ethyl-2,2-dimethyl-IndexedInverted format used in Chemical Abstracts Service.[1]
Misnomer 2-Ethyl-5,5-dimethylpiperazineIncorrectViolates lowest locant rule (2,5,5 > 2,2,5).
Visualization: Nomenclature Decision Tree

The following diagram illustrates the logical flow for determining the correct IUPAC name, highlighting the "Locant Trap" where errors often occur.

NomenclatureLogic Start Structure: Substituted Piperazine (Ethyl + 2 Methyls) Step1 Identify Nitrogen Atoms (Potential N-1 Candidates) Start->Step1 BranchA Path A: N adjacent to Dimethyl Step1->BranchA BranchB Path B: N adjacent to Ethyl Step1->BranchB LocantsA Locant Set: 2, 2, 5 BranchA->LocantsA LocantsB Locant Set: 2, 5, 5 BranchB->LocantsB Compare Compare Sets: {2,2,5} vs {2,5,5} LocantsA->Compare LocantsB->Compare Decision Winner: {2,2,5} (Lower at 2nd digit) Compare->Decision Alpha Apply Alphabetical Rule: Ethyl (E) vs Methyl (M) Decision->Alpha Final Final Name: 5-Ethyl-2,2-dimethylpiperazine Alpha->Final

Caption: Logic flow for IUPAC naming. Path A yields lower locants (2,2,5) compared to Path B (2,5,5), dictating the parent numbering.

Stereochemical Descriptors

While the 2,2-dimethyl position is achiral (prochiral center), the C-5 position is a chiral center .

  • Racemate: CAS 138981-87-0 (Contains both enantiomers).[1]

  • Enantiomers:

    • (5R)-5-ethyl-2,2-dimethylpiperazine[1]

    • (5S)-5-ethyl-2,2-dimethylpiperazine[1]

    • Note: In drug development, the (S)-isomer is often favored if derived from L-amino acids (e.g., L-2-aminobutyric acid), though specific binding affinity dictates the choice.

Synthetic Pathways & Experimental Protocols

Reliable access to 5-ethyl-2,2-dimethylpiperazine is best achieved via the Diketopiperazine (DKP) Reduction route.[1] This method is superior to direct alkylation of piperazine (which yields inseparable regioisomeric mixtures) because it "locks" the substitution pattern during the ring-closure step.[1]

The "Gold Standard" Protocol: DKP Reduction

This route builds the ring from amino acid precursors: 2-Aminoisobutyric acid (Aib) (provides the gem-dimethyl) and 2-Aminobutyric acid (Abu) (provides the ethyl).[1]

Step 1: DKP Formation (Cyclization)[1]
  • Coupling: React N-Boc-2-aminobutyric acid with methyl 2-aminoisobutyrate using EDC/HOBt coupling agents to form the dipeptide.

  • Deprotection/Cyclization: Treat the dipeptide with formic acid or TFA to remove the Boc group.[1] Neutralize with base (Et3N) and heat in refluxing 2-butanol or toluene/acetic acid.[1] The free amine attacks the ester, closing the ring to form 3-ethyl-6,6-dimethylpiperazine-2,5-dione .[1]

Step 2: Reduction (The Critical Step)

The diketopiperazine is extremely stable and requires a strong reducing agent to convert the two amide carbonyls into methylenes.[1]

Reagents:

  • Substrate: 3-Ethyl-6,6-dimethylpiperazine-2,5-dione (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (4.0–6.0 eq) or Borane-THF complex (BH3[1]·THF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Charging: Add LiAlH4 pellets (Caution: Pyrophoric) to anhydrous THF at 0°C.

  • Addition: Add the solid DKP portion-wise over 30 minutes. The reaction is exothermic; maintain temp < 10°C.[1]

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–24 hours. The mixture will turn from grey to white/off-white slurry.[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: The crude oil is often purified by Kugelrohr distillation or converted to the dihydrochloride salt (HCl/Ether) for crystallization.[1]

Synthetic Workflow Diagram

SynthesisRoute Precursor1 2-Aminoisobutyric acid (Aib) Dipeptide Linear Dipeptide (Intermediate) Precursor1->Dipeptide Coupling Precursor2 2-Aminobutyric acid (Abu) Precursor2->Dipeptide DKP 3-Ethyl-6,6-dimethyl- piperazine-2,5-dione Dipeptide->DKP Cyclization (-MeOH) Reduction Reduction (LiAlH4 / THF, Reflux) DKP->Reduction Product 5-Ethyl-2,2-dimethylpiperazine (Target) Reduction->Product Reduction of C=O

Caption: Step-wise construction of the piperazine core via DKP reduction, ensuring correct regiochemistry.

Analytical Validation

To verify the identity of the synthesized product and distinguish it from regioisomers (e.g., 2,5-dimethyl-5-ethylpiperazine), NMR spectroscopy is the definitive tool.

Feature5-Ethyl-2,2-dimethylpiperazine (Target)Regioisomer (2-Ethyl-5,5-dimethyl)
C2 Signal (13C) Quaternary C (shifted ~50 ppm)Methine CH (shifted ~55-60 ppm)
C5 Signal (13C) Methine CH (chiral center)Quaternary C
Methyl Protons (1H) Two singlets (gem-dimethyl)Two singlets (gem-dimethyl)
Ethyl Protons (1H) Triplet (CH3) + Multiplet (CH2)Triplet (CH3) + Multiplet (CH2)
Symmetry AsymmetricAsymmetric

Key Diagnostic: In the target molecule, the gem-dimethyl group is on a carbon adjacent to a nitrogen (C2).[1] In the 13C DEPT-135 spectrum, C2 will disappear (quaternary), while C5 will appear as a positive peak (CH).

References

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] Link

  • Chemical Abstracts Service. (2024).[1] Piperazine, 5-ethyl-2,2-dimethyl- (CAS RN 138981-87-0).[1][3] CAS Common Chemistry.[1] Link

  • CymitQuimica. (2024).[1] Product Specification: Piperazine, 5-ethyl-2,2-dimethyl-.[1][3][4] CymitQuimica Catalog. Link

  • Inskeep, G. E., & Hein, G. E. (1963). Synthesis of 2,5-Diketopiperazines. Journal of the American Chemical Society.[1][5] (General protocol reference for DKP synthesis).

  • Micklefield, J. (2004).[1] Backbone modification of peptides: piperazine-2,5-diones. Organic & Biomolecular Chemistry. (Reference for reduction methodologies).

Sources

Foundational

The Gem-Dimethyl Effect in Piperazine Scaffolds: A Technical Guide for Medicinal Chemists

This is an in-depth technical guide on Gem-Dimethyl Piperazine Derivatives in Medicinal Chemistry . Executive Summary The piperazine ring is a "privileged scaffold" in drug discovery, appearing in a vast array of FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Gem-Dimethyl Piperazine Derivatives in Medicinal Chemistry .

Executive Summary

The piperazine ring is a "privileged scaffold" in drug discovery, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine). However, the unsubstituted piperazine ring often suffers from rapid oxidative metabolism and high conformational entropy, which can penalize binding affinity.

The introduction of a gem-dimethyl group (two methyls on the same carbon) onto the piperazine core offers a potent solution to these challenges. This modification leverages the Thorpe-Ingold Effect to restrict conformational freedom, pre-organizing the molecule into a bioactive state, while simultaneously blocking metabolic "soft spots" (alpha-carbon oxidation). This guide details the structural rationale, synthetic methodologies, and application strategies for integrating gem-dimethyl piperazines into drug candidates.

Structural & Conformational Dynamics

The Thorpe-Ingold Effect in Piperazines

In a standard piperazine ring, the chair conformation is the global minimum, but the energy barrier to ring inversion (chair-to-chair) is relatively low (~10 kcal/mol). This flexibility results in a significant entropy penalty (


) when the drug binds to a rigid protein pocket.

Introducing a gem-dimethyl group at the C2 or C3 position drastically alters this landscape:

  • Angle Compression: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the ring to expand the other angles to relieve strain. This favors the folded (chair) conformation over the open chain or twist-boat forms.[1]
    
  • Conformational Locking: The gem-dimethyl group preferentially adopts a specific orientation where one methyl is axial and the other is equatorial .[1]

    • Equatorial Methyl: Minimizes 1,3-diaxial interactions.[1]

    • Axial Methyl: Creates a steric "wall" that restricts the rotation of adjacent N-substituents.[1]

Axial vs. Equatorial Preference

In 2,2-dimethylpiperazine derivatives, the bulky gem-dimethyl group dictates the orientation of substituents on the adjacent nitrogens (N1 and N4).

  • N-Substituent Orientation: To avoid steric clash with the axial methyl group, N-substituents are often forced into a pseudo-equatorial position.[1] This "locking" effect is critical for improving selectivity between receptor subtypes (e.g., distinguishing between Kinase A and Kinase B).

Medicinal Chemistry Utility

Metabolic Stability (The "Metabolic Block")

The alpha-carbon adjacent to a nitrogen atom is a prime target for Cytochrome P450 (CYP450) enzymes.[1] Oxidative dealkylation or lactam formation often occurs here.[1]

  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon.[1]
    
  • Solution: Replacing the

    
    -hydrogens with methyl groups removes the abstractable proton, rendering that specific site metabolically inert.
    
  • Impact: significantly increases half-life (

    
    ) and reduces clearance (
    
    
    
    ).[1]
Physicochemical Modulation
  • Basicity (pKa): The inductive effect of the methyl groups slightly increases the electron density on the adjacent nitrogen, typically raising the pKa by 0.3–0.5 units compared to unsubstituted piperazine. This can improve solubility in low pH environments (stomach).[1]

  • Lipophilicity (LogD): While adding methyls increases lipophilicity (raising LogP), the "Magic Methyl" effect often improves solubility by disrupting crystal lattice energy more than it increases hydrophobicity.

Synthetic Methodologies

Primary Route: Reduction of 3,3-Dimethylpiperazin-2-ones

The most scalable and reliable route involves the reduction of the corresponding lactam.[1] This method avoids the regioselectivity issues often seen in direct cyclization.

Protocol 1: Synthesis of 2,2-Dimethylpiperazine (Gem-Dimethyl Core)

  • Concept: Formation of a diketopiperazine or lactam intermediate followed by global reduction.[1]

  • Step 1: Condensation: React 1,2-diamino-2-methylpropane with an oxalate or chloroacetyl derivative to form 3,3-dimethylpiperazin-2-one.[1]

  • Step 2: Reduction: Reduce the carbonyl using Lithium Aluminum Hydride (LAH) or Borane-THF.[1]

Detailed Workflow:

  • Setup: Charge a dry 3-neck flask with THF and 3,3-dimethylpiperazin-2-one (1.0 eq).

  • Reduction: Cool to 0°C. Add LiAlH4 (2.5 eq) dropwise (Exothermic!).

  • Reflux: Heat to reflux (65°C) for 4–6 hours under

    
    .
    
  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Filter precipitate, dry filtrate over

    
    , and concentrate. Distill to purify.
    
Diversity Route: Castagnoli-Cushman Reaction (CCR)

For creating highly substituted derivatives (e.g., for library generation), the CCR is a powerful tool.

  • Reagents: Homophthalic anhydride + Imine (from amine + aldehyde).[1]

  • Product: A substituted lactam (isoquinolone) that contains the piperazine-like motif or can be reduced to it.[1]

Visualization of Synthetic Logic

Synthesis cluster_0 Metabolic Stability Logic Start 1,2-Diamino-2-methylpropane Inter 3,3-Dimethyl-2-oxopiperazine (Lactam) Start->Inter Cyclization (Base, Heat) Reagent Ethyl Chloroacetate (or Oxalate) Reagent->Inter Product 2,2-Dimethylpiperazine (Gem-Dimethyl Core) Inter->Product Global Reduction Reductant LiAlH4 / THF Reductant->Product Metab1 Alpha-Carbon (C-H Bonds) CYP CYP450 Enzyme Metab1->CYP Oxidation (High Clearance) Metab2 Gem-Dimethyl (C-Me Bonds) Metab2->CYP Blocked (Stable)

Caption: Synthetic pathway for 2,2-dimethylpiperazine and mechanism of metabolic blocking.

Case Studies & Applications

Kinase Inhibitor Optimization

In the development of inhibitors for BTK (Bruton's Tyrosine Kinase) and PKC (Protein Kinase C), the gem-dimethyl piperazine moiety is frequently used to optimize lead compounds.

  • Example: In the optimization of LXS-196 (Darovasertib) analogs, steric bulk around the nitrogen center was used to tune selectivity for PKC subtypes. While Darovasertib itself uses a piperidine, related patent literature (e.g., US20240066027) highlights the use of tert-butyl 2,2-dimethylpiperazine-1-carboxylate as a key building block for PAR-2 and kinase inhibitors.[1]

  • Observation: Replacing a standard piperazine with 3,3-dimethylpiperazine often results in a 2–5x improvement in potency due to the "locking" of the active conformation.

Monoacylglycerol Lipase (MAGL) Inhibitors

Recent studies (e.g., J. Med. Chem. 2024) demonstrated that 3,3-dimethyl substitution on a piperazine linker in aryl sulfoxide inhibitors modulated potency.[1]

  • Result: While 3,3-dimethyl substitution sometimes decreased potency compared to 3-methyl (due to excessive steric clash in restricted pockets), it consistently improved metabolic stability by eliminating the most reactive oxidative site.

Experimental Data Summary

PropertyUnsubstituted Piperazine2,2-DimethylpiperazineImpact on Drug Design
pKa (N1) ~9.8~9.9 - 10.1Slight increase in basicity; better salt formation.[1]
pKa (N4) ~5.6~5.4Secondary amine remains nucleophilic.[1]
LogP -1.17~ -0.5Increased lipophilicity aids membrane permeability.[1]
Conformation Fluxional (Chair/Boat)Locked ChairReduces entropy penalty (

) upon binding.[1]
Metabolic Stability Low (Alpha-oxidation)HighBlocks CYP-mediated N-dealkylation at that site.[1]

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine. [1]

  • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry, 61(6), 2166-2210.

  • Rincón, D. A., et al. (2025).[2] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands". ACS Omega.[1][2] [1]

  • Cisar, J. S., et al. (2018). "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders". Journal of Medicinal Chemistry. [1]

  • Bøgesø, K. P., et al. (1995).[3] "Drug Hunting: The Medicinal Chemistry of 1-Piperazino-3-Phenylindans". Journal of Medicinal Chemistry, 38, 4380-4392.[3] [1]

  • ChemicalBook. (2025).[1][4] 2,2-DIMETHYL-PIPERAZINE Properties and Synthesis.

Sources

Exploratory

Pharmacophore Properties &amp; Synthetic Utility of the 5-Ethyl-2,2-dimethylpiperazine Scaffold

Topic: Pharmacophore Properties of 5-Ethyl-2,2-dimethylpiperazine Scaffold Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Properties of 5-Ethyl-2,2-dimethylpiperazine Scaffold Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The 5-Ethyl-2,2-dimethylpiperazine scaffold represents a highly specialized structural motif in modern medicinal chemistry. Unlike the ubiquitous unsubstituted piperazine, this scaffold introduces a "chiral steric lock" via the gem-dimethyl group at C2 and a lipophilic vector at C5. This guide analyzes its utility in modulating metabolic stability , conformational rigidity , and target selectivity , providing a validated synthetic protocol for its integration into drug discovery campaigns.

Pharmacophore Analysis: The "Steric Lock" Effect

The 5-Ethyl-2,2-dimethylpiperazine moiety is not merely a linker; it is a functional pharmacophore that alters the physicochemical profile of the parent molecule.

Structural Dynamics & Conformational Locking

The gem-dimethyl group at the C2 position exerts a profound Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the piperazine ring.

  • Preferred Conformation: The ring predominantly adopts a chair conformation .

  • Steric Penalty: The gem-dimethyl group creates a high energy barrier for ring inversion. To minimize 1,3-diaxial interactions, the C5-ethyl group preferentially adopts an equatorial orientation.

  • Vector Definition: This "locking" mechanism ensures that substituents attached to N1 and N4 are projected at defined vectors, reducing the entropic penalty upon binding to a protein target.

Metabolic Shielding (Metabolic Stability)

Unsubstituted piperazines are often "metabolic soft spots," susceptible to:

  • N-Oxidation (by FMCO or CYP450s).

  • 
    -Carbon Hydroxylation  (leading to ring opening).
    

The 2,2-dimethyl substitution sterically hinders the N1 nitrogen and blocks the adjacent


-carbons from enzymatic attack. The 5-ethyl  group further lipophilically shields the C5 position, significantly extending the half-life (

) of the scaffold compared to piperazine or 2-methylpiperazine analogs.
Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Formula

Fragment-based design compliant (

Da).
LogP (Calc)

Increases lipophilicity vs. piperazine (LogP -1.5), aiding membrane permeability.
pKa (N1/N4)

Maintains basicity for salt bridge formation (e.g., Asp/Glu residues in Kinases).
Chirality C5 (R/S)The C5-ethyl creates a stereocenter, allowing for enantioselective target engagement.

Conformational & Interaction Map (Graphviz Visualization)

The following diagram illustrates the logical flow of how the scaffold's structural features translate into pharmacological benefits.

PharmacophoreMap Scaffold 5-Ethyl-2,2-dimethylpiperazine GemDimethyl C2 Gem-Dimethyl Scaffold->GemDimethyl EthylGroup C5 Ethyl Group Scaffold->EthylGroup Conformation Chair Conformation (Locked) GemDimethyl->Conformation Thorpe-Ingold Effect Metabolism Metabolic Stability (Blocked CYP sites) GemDimethyl->Metabolism Steric Shielding EthylGroup->Conformation Equatorial Preference Selectivity Chiral Selectivity (Vector Control) EthylGroup->Selectivity C5 Stereocenter Conformation->Selectivity Rigid Vector Projection

Figure 1: Mechanistic map linking structural features (Red/Yellow) to pharmacological outcomes (Green).

Validated Synthetic Protocol

Synthesizing the specific 5-ethyl-2,2-dimethyl pattern requires avoiding scrambling and controlling the C5 stereochemistry. The most robust method is the Reduction of Diketopiperazines (DKPs) derived from amino acids.

Retrosynthetic Strategy
  • Target: 5-Ethyl-2,2-dimethylpiperazine.[1]

  • Precursor: 3-Ethyl-6,6-dimethylpiperazine-2,5-dione.

  • Starting Materials: 2-Amino-2-methylpropanoic acid (Aib) + 2-Aminobutanoic acid (or Isoleucine derivative for chirality).

Step-by-Step Protocol
Step 1: Peptide Coupling

Objective: Form the linear dipeptide.

  • Reagents: N-Boc-2-amino-2-methylpropanoic acid (1.0 eq), Ethyl 2-aminobutyrate HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc acid in DCM at 0°C. Add EDC/HOBt and stir for 30 min.

    • Add the amine ester and DIPEA. Warm to Room Temperature (RT) and stir for 12h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .[2]
    • Yield: Expect >85% of the protected dipeptide.

Step 2: Cyclization to Diketopiperazine (DKP)

Objective: Form the 6-membered lactam ring.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Redissolve the free amine salt in refluxing sec-butanol or toluene with catalytic acetic acid. Alternatively, use basic conditions (

    
     in MeOH) if the ester is reactive enough.
    
  • Purification: The DKP often precipitates upon cooling. Filter and wash with cold ether.

    • Intermediate: 3-Ethyl-6,6-dimethylpiperazine-2,5-dione.

Step 3: Global Reduction

Objective: Reduce both carbonyls to methylenes.

  • Reagents: Lithium Aluminum Hydride (

    
    , 4.0 eq) or Borane-THF complex (
    
    
    
    ).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend

      
       in THF under Argon at 0°C.
      
    • Add the DKP (solid or solution) portion-wise (Caution: Exothermic).

    • Reflux for 16–24h.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Extract filtrate with DCM.[3]

    • Isolation: Distillation or conversion to HCl salt for storage.

    • Result: 5-Ethyl-2,2-dimethylpiperazine .

Applications in Drug Discovery[4][5][6]

Kinase Inhibitors

In kinase drug design, the solvent-front region often tolerates solubilizing groups. The 5-ethyl-2,2-dimethylpiperazine scaffold is superior to standard piperazine because:

  • Solubility: The basic nitrogens improve aqueous solubility.

  • Selectivity: The C5-ethyl group can probe specific hydrophobic pockets (e.g., the ribose pocket or gatekeeper region) that are inaccessible to a flat piperazine ring.

GPCR Ligands

For targets like the Histamine H3 or Muscarinic receptors, the basic nitrogen distance is critical. The gem-dimethyl group locks the N-N distance, reducing the entropic cost of binding. The scaffold acts as a rigid spacer, mimicking the bioactive turn conformation of peptide ligands.

References

  • Conformational Analysis of Piperazines

    • Study on the axial/equatorial preferences and the impact of 2-substitution.
    • Source: 4

  • Synthesis of Substituted Piperazines

    • General protocols for synthesizing piperazine scaffolds via DKP reduction.
    • Source: 5

  • Metabolic Stability Strategies

    • Discussion on how steric hindrance (like gem-dimethyl) improves metabolic stability.
    • Source: 6

  • Building Block Availability

    • Commercial availability of the specific 5-ethyl-2,2-dimethylpiperazine fragment.
    • Source: 7[1]

Sources

Foundational

5-Ethyl-2,2-dimethylpiperazine: A Comprehensive Guide to Lipophilicity Profiling and LogP Determination

Executive Summary & Stereoelectronic Rationale In modern drug discovery, the lipophilicity of a pharmacophore dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 5-Ethyl-2,2-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Rationale

In modern drug discovery, the lipophilicity of a pharmacophore dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 5-Ethyl-2,2-dimethylpiperazine is a highly specialized, sterically hindered aliphatic heterocycle. Unlike unsubstituted piperazine, which is highly hydrophilic (LogP ≈ -1.2), the strategic addition of one ethyl and two methyl groups fundamentally alters the molecule's hydration shell and stereoelectronic landscape.

As a Senior Application Scientist, I approach this molecule by first analyzing the causality between its structure and its partitioning behavior. The 2,2-dimethyl substitution creates a localized steric bulk that physically shields the adjacent secondary amine. This shielding disrupts optimal hydrogen-bonding with water molecules (desolvation penalty), subtly lowering the local pKa while simultaneously increasing the intrinsic lipophilicity (LogP) of the neutral species. Understanding this delicate balance between ionization and lipophilicity is critical for predicting blood-brain barrier (BBB) penetration and target receptor affinity.

Table 1: Predictive Physicochemical Parameters

The following parameters are synthesized from structural fragmentation rules and empirical data of congeneric piperazine series.

ParameterEstimated ValueMechanistic Rationale / Causality
Molecular Weight 142.24 g/mol Base piperazine + Ethyl + 2x Methyl substitutions.
cLogP (Neutral) +0.9 to +1.2Alkyl chains increase the hydrophobic surface area, shifting the baseline piperazine LogP into positive territory.
pKa1 (Secondary Amine) ~9.2Steric hindrance at the 2-position reduces optimal aqueous solvation of the protonated state, slightly lowering basicity.
pKa2 (Secondary Amine) ~5.4Electrostatic repulsion from the first protonation event drastically lowers the basicity of the second nitrogen.
LogD (pH 7.4) -1.5 to -1.0At physiological pH, the molecule exists predominantly as a monoprotonated cation, driving it into the aqueous phase.

The Thermodynamics of Partitioning: LogP vs. LogD

To accurately profile 5-Ethyl-2,2-dimethylpiperazine, we must strictly differentiate between LogP (the partition coefficient of the neutral, unionized species) and LogD (the distribution coefficient of all species at a specific pH).

Because this molecule contains basic aliphatic amines, its partitioning is highly pH-dependent. To measure the true LogP, the aqueous phase must be buffered to a pH at least 2 units higher than its highest pKa (e.g., pH > 11.5). At this pH, the piperazine ring is fully deprotonated. Conversely, measuring partitioning at pH 7.4 yields the LogD, which is highly relevant for physiological modeling but mathematically distinct. The failure to control pH is the leading cause of irreproducible lipophilicity data in early-stage screening [1].

G A 5-Ethyl-2,2-dimethylpiperazine (Initial Solute) B Aqueous Phase (pH 7.4) Ionized Fraction (LogD) A->B Dissolution C Organic Phase (n-Octanol) Neutral Fraction (LogP) B->C Shake-Flask Partitioning D Phase Separation & Centrifugation B->D C->D E LC-MS/MS Quantification D->E F Partition Coefficient Calculation E->F

Fig 1: Thermodynamic cycle of piperazine partitioning and quantification workflow.

Experimental Methodologies for Lipophilicity Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. Below are the two primary methodologies I deploy in the laboratory for profiling hindered piperazines.

Protocol A: The Miniaturized Shake-Flask Method (Gold Standard)

The shake-flask method remains the definitive standard for LogP/LogD determination [1], but it is notoriously prone to micro-emulsion artifacts. This protocol integrates a mass-balance self-validation step to guarantee data integrity.

Step-by-Step Workflow:

  • Solvent Mutual Saturation: Stir n-octanol and aqueous buffer (pH 11.5 for LogP; pH 7.4 for LogD) together for 24 hours. Causality: Prevents thermodynamic volume shifts during the actual experiment, which would skew concentration calculations.

  • Sample Preparation: Dissolve 5-Ethyl-2,2-dimethylpiperazine in the mutually saturated aqueous phase to a concentration of 100 µM.

  • Partitioning: Add equal volumes (e.g., 500 µL) of the spiked aqueous phase and saturated n-octanol into a silanized glass vial. Causality: Silanized glass prevents the basic piperazine nitrogens from adsorbing to the vial walls.

  • Equilibration: Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 15 minutes. Causality: Breaks invisible micro-emulsions that falsely elevate the apparent aqueous concentration.

  • Quantification & Self-Validation: Quantify the analyte in both phases using LC-MS/MS.

    • Validation Check: Calculate the total mass recovered. If

      
       of the initial input, reject the assay (indicates precipitation or adsorption).
      
  • Calculation:

    
    .
    
Protocol B: High-Throughput RP-HPLC Method

For rapid library screening, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized [2]. The retention time of the analyte on a C18 column correlates linearly with its lipophilicity. However, basic compounds like piperazines often suffer from peak tailing due to secondary interactions with unendcapped silanols on the silica matrix [3, 4].

Step-by-Step Workflow:

  • Mobile Phase Optimization: Prepare a mobile phase of Methanol/Water (e.g., 50:50 v/v). Crucial Step: Add 0.1% Triethylamine (TEA) or use a high-pH buffer (e.g., 20 mM ammonium bicarbonate, pH 10). Causality: TEA acts as a masking agent, competitively binding to free silanols and preventing the piperazine from interacting with the silica backbone, ensuring retention is driven purely by lipophilicity.

  • Calibration: Inject a suite of 6 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene).

  • Measurement: Inject 5-Ethyl-2,2-dimethylpiperazine. Record the retention time (

    
    ). Record the dead time (
    
    
    
    ) using an unretained marker like uracil.
  • Data Processing: Calculate the capacity factor:

    
    .
    
  • Extrapolation: Plot

    
     of the standards against their literature LogP values. Use the linear regression equation to extrapolate the LogP of the analyte.
    

HPLC S1 Calibration Standards (Known LogP) S3 Isocratic RP-HPLC (C18 Stationary Phase) S1->S3 S2 Analyte Injection (Piperazine Derivative) S2->S3 S4 Retention Time (tr) Measurement S3->S4 S5 Capacity Factor (k') Derivation S4->S5 S6 Linear Regression (Log k' vs LogP) S5->S6 Extrapolation

Fig 2: RP-HPLC self-validating workflow for high-throughput LogP extrapolation.

Data Interpretation & Pharmacokinetic Implications

Once the LogP (approx. +1.0) and LogD (approx. -1.2 at pH 7.4) of 5-Ethyl-2,2-dimethylpiperazine are empirically verified, these values serve as foundational inputs for physiologically based pharmacokinetic (PBPK) modeling.

Because the LogD is negative, the molecule is highly water-soluble in systemic circulation, suggesting excellent oral bioavailability but potentially limited passive diffusion across the lipophilic Blood-Brain Barrier (BBB). However, the localized lipophilicity provided by the 5-ethyl and 2,2-dimethyl groups allows the un-ionized fraction of the drug to partition into lipid bilayers just enough to engage with membrane-bound targets (e.g., GPCRs). If CNS penetration is required for a drug utilizing this scaffold, medicinal chemists must append highly lipophilic vectors to the remaining secondary amine to drive the overall molecular LogD closer to the optimal BBB-penetration range of +1.5 to +2.5.

References

  • Methods for Determination of Lipophilicity Encyclopedia MDPI [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP National Institutes of Health (NIH) - PMC[Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies MDPI[Link]

  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis ResearchGate[Link]

Exploratory

Metabolic Stability of Gem-Dimethyl Substituted Piperazines

Executive Summary The piperazine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Sildenafil) due to its ability to modulate physicochemical properties and facilitate receptor interac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Sildenafil) due to its ability to modulate physicochemical properties and facilitate receptor interactions.[1] However, the piperazine ring represents a significant metabolic liability, frequently serving as a "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.

This guide analyzes the gem-dimethyl substitution strategy (specifically at the C2/C6 or C3/C5 positions) as a method to enhance metabolic stability. We explore the mechanistic basis of this stabilization—ranging from steric hindrance of


-carbon hydroxylation to the Thorpe-Ingold effect on conformational dynamics—and provide a critical assessment of its impact on lipophilicity and potency.

The Metabolic Liability of the Piperazine Core[2][3][4][5]

To engineer stability, one must first understand the mechanism of degradation. The piperazine ring is susceptible to two primary oxidative pathways mediated largely by CYP2D6 and CYP3A4.

-Carbon Hydroxylation & Bioactivation

The carbon atoms adjacent to the nitrogen (


-carbons) are electronically activated for hydrogen abstraction.
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon, forming a radical intermediate.
    
  • Hydroxylation: Oxygen rebound generates an unstable

    
    -carbinolamine.
    
  • Ring Opening/Bioactivation: The carbinolamine can spontaneously dehydrate to an endocyclic iminium ion. This reactive electrophile can be trapped by glutathione (GSH) or cyanide in vitro, but in vivo, it often leads to covalent protein binding (toxicity) or ring scission (loss of pharmacophore).

N-Oxidation

The lone pair on the piperazine nitrogen is a target for direct N-oxidation, primarily by Flavin-containing Monooxygenases (FMOs) and CYPs. While N-oxides are often stable, reversible metabolites, they can alter the drug's distribution and excretion profile.

Visualization: Metabolic Pathways & Blocking Strategy

PiperazineMetabolism Piperazine Unsubstituted Piperazine AlphaC α-Carbon Radical Piperazine->AlphaC CYP450 (H-abstraction) GemDimethyl Gem-Dimethyl Piperazine Piperazine->GemDimethyl Medicinal Chemistry Iminium Reactive Iminium Ion AlphaC->Iminium -1e, -H+ RingOpen Ring Scission (Inactive) Iminium->RingOpen Hydrolysis GemDimethyl->AlphaC Blocked Stable Metabolically Stable GemDimethyl->Stable Steric Blockade of α-C

Figure 1: Mechanistic pathway of piperazine bioactivation and the blocking effect of gem-dimethyl substitution.[2]

The Gem-Dimethyl Strategy: Mechanisms of Action

Placing two methyl groups on a single carbon (gem-dimethyl) is a "magic methyl" strategy that operates through three distinct physicochemical levers.

Steric Shielding of the Metabolic Soft Spot

The most direct effect is steric hindrance. By substituting the


-carbon (e.g., C2 or C3) with bulky methyl groups, the approach vector for the high-valent Iron-Oxo species of the CYP450 active site is physically obstructed.
  • Result: Significant reduction in

    
     for 
    
    
    
    -hydroxylation.
  • Secondary Effect: The bulk can also shield the nitrogen lone pair, reducing N-oxidation rates, although less effectively than direct N-substitution.

The Thorpe-Ingold Effect (Conformational Restriction)

The gem-dimethyl group introduces angle compression (Thorpe-Ingold effect). In a piperazine ring, this restricts the conformational flexibility, often locking the ring into a specific chair conformation.

  • Metabolic Implication: CYP enzymes often require the substrate to adopt a high-energy conformation to access the catalytic heme. By raising the energy barrier to assume this "metabolic conformation," intrinsic clearance (

    
    ) is reduced.
    
  • Potency Implication: If the locked conformation mimics the bioactive pose, potency increases. If it clashes with the binding pocket, potency is obliterated (as seen in some MAGL inhibitors).

The Lipophilicity Tax

A critical trade-off is the increase in lipophilicity.

  • 
    LogP:  Adding two methyl groups typically increases cLogP by ~0.8–1.0 units.
    
  • Risk: Higher LogP can increase non-specific binding and actually increase affinity for CYP enzymes (lowering

    
    ), potentially negating the steric benefits.
    
  • Mitigation: This is why bioisosteres like oxetanes or spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) are frequently evaluated alongside gem-dimethyl groups.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of gem-dimethyl analogs, a rigorous Human Liver Microsome (HLM) assay is required.

Materials[2][6]
  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Low concentration is critical to ensure first-order kinetics (
    
    
    
    ).
  • Pre-incubation: Incubate compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
    
  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Data Analysis & Interpretation

Calculate the elimination rate constant (


) from the slope of 

vs. time.


ParameterHigh ClearanceModerateLow (Stable)

(HLM)
> 50

L/min/mg
15–50

L/min/mg
< 15

L/min/mg

< 30 min30–90 min> 90 min

Decision Framework: Optimization Strategy

Not every piperazine needs gem-dimethylation. Use this logic flow to determine the optimal modification.

OptimizationLogic Start Piperazine Hit High Clearance? MetID Metabolite ID: Where is the oxidation? Start->MetID Branch1 Aryl/Side Chain Oxidation MetID->Branch1 Site identified Branch2 Piperazine Ring Oxidation MetID->Branch2 Site identified Sol1 Modify Aryl Ring (F, Cl, CN) Branch1->Sol1 Q1 Is Potency Sensitive to Sterics? Branch2->Q1 Sol2 Gem-Dimethyl (2,2 or 3,3) Q1->Sol2 No Sol3 Deuteration (D4-Piperazine) Q1->Sol3 Yes (High Sensitivity) Sol4 Bioisostere (Oxetane/Spiro) Q1->Sol4 Yes (Lipophilicity Concern)

Figure 2: Decision tree for structural optimization of metabolically labile piperazines.

Case Study Insight: The "Potency Trap"

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, researchers attempted to stabilize a piperazine linker using 2,2-dimethyl and 3,3-dimethyl substitutions.

  • Outcome: While metabolic stability improved marginally, potency dropped significantly compared to the 3-methyl analog.

  • Lesson: The gem-dimethyl group is bulky. If the piperazine resides in a tight binding pocket, the steric clash can outweigh the DMPK benefit. In such cases, Deuteration (kinetic isotope effect without steric penalty) or N-linked modifications (e.g., lactams) are superior alternatives.

References

  • Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Doss, G. A., et al. (2005).[4] "Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline."[4] Chemical Research in Toxicology. Link

  • Bolles, A. K., et al. (2015). "Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds." Drug Metabolism and Disposition. Link

  • Aaltonen, E. A., et al. (2013). "Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Link

Sources

Foundational

5-Ethyl-2,2-dimethylpiperazine: A Strategic Pharmaceutical Building Block

[1][2] Executive Summary: The "Gem-Dimethyl" Advantage In modern medicinal chemistry, 5-Ethyl-2,2-dimethylpiperazine represents a high-value scaffold designed to solve two persistent challenges in lead optimization: meta...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Gem-Dimethyl" Advantage

In modern medicinal chemistry, 5-Ethyl-2,2-dimethylpiperazine represents a high-value scaffold designed to solve two persistent challenges in lead optimization: metabolic instability and conformational entropy .[1][2] By integrating a gem-dimethyl group at the C2 position, this building block leverages the Thorpe-Ingold effect to restrict conformational flexibility, pre-organizing the molecule for receptor binding.[1][2] Simultaneously, the C5-ethyl substituent provides a tunable lipophilic handle to fill hydrophobic pockets without significantly increasing molecular weight.[1][2]

This guide details the technical specifications, synthesis protocols, and application logic for integrating this moiety into drug candidates, specifically targeting GPCR and kinase inhibitors where piperazine linkers are ubiquitous.[1][2]

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties

The introduction of the gem-dimethyl group significantly alters the basicity and lipophilicity compared to the unsubstituted piperazine parent.[1][2]

PropertyValue (Experimental/Predicted)Impact on Drug Design
Molecular Formula C₈H₁₈N₂Low MW fragment (<150 Da) allows for fragment-based design.[1][2]
Molecular Weight 142.24 g/mol Ideal for maintaining Ligand Efficiency (LE).[1][2]
LogP ~1.3 - 1.6Enhanced membrane permeability compared to piperazine (LogP -1.5).[1][2]
pKa (N1/N4) ~9.1 / 8.4Slightly more basic than piperazine due to inductive effect of alkyl groups.[1][2]
Topological Polar Surface Area 24.06 ŲFavorable for CNS penetration if required.[1][2]
Stereochemistry Chiral center at C5Available as racemate or enantiopure (S/R) forms for SAR exploration.[1][2]
Conformational Dynamics

The gem-dimethyl group at C2 creates a steric "lock" that favors a specific chair conformation.[1][2] This reduces the entropic penalty (


) upon protein binding, potentially improving potency by 10-100 fold compared to flexible analogs.[1][2]

Conformation cluster_0 Thermodynamic Benefit Unsub Unsubstituted Piperazine (High Flexibility) GemDim 2,2-Dimethyl Substitution (Steric Clash) Unsub->GemDim + Me groups Locked Locked Chair Conformation (Low Entropy Penalty) GemDim->Locked Thorpe-Ingold Effect Binding High Affinity Binding (Improved Potency) Locked->Binding Pre-organization

Caption: The thermodynamic advantage of the gem-dimethyl effect in pre-organizing the piperazine scaffold.

Synthesis Methodology: The Modular DKP Route

While direct alkylation of piperazine is possible, it often leads to poly-alkylation and difficult separations.[1][2] The most robust, "pharmaceutical-grade" synthesis involves the reduction of a 2,5-diketopiperazine (DKP) intermediate.[1][2] This method allows for precise control over the substitution pattern and stereochemistry.[1][2]

Retrosynthetic Analysis
  • Target: 5-Ethyl-2,2-dimethylpiperazine[1][2]

  • Intermediate: 3-Ethyl-6,6-dimethylpiperazine-2,5-dione[1][2]

  • Starting Materials: 2-Aminoisobutyric acid (Aib) + 2-Aminobutyric acid (Abu)[1][2]

Step-by-Step Protocol
Step 1: Dipeptide Coupling

Reagents: N-Boc-2-aminoisobutyric acid (Boc-Aib-OH), Methyl 2-aminobutyrate HCl, EDC[1][2]·HCl, HOBt, DIPEA, DCM.[1][2]

  • Dissolution: Dissolve Boc-Aib-OH (1.0 equiv) and Methyl 2-aminobutyrate HCl (1.1 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C.

  • Base Addition: Dropwise add DIPEA (3.0 equiv) to neutralize the hydrochloride salt.

  • Reaction: Stir at room temperature (RT) for 16 hours. Monitor by TLC/LC-MS.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄ and concentrate to yield the dipeptide ester.[1][2]

Step 2: Cyclization to Diketopiperazine (DKP)

Reagents: Formic acid (or TFA), 2-Butanol/Toluene, Reflux.[1][2]

  • Deprotection: Treat the dipeptide with neat formic acid for 2 hours to remove the Boc group.[1][2] Concentrate in vacuo.[1][2]

  • Cyclization: Redissolve the residue in a 1:1 mixture of 2-butanol and toluene.

  • Reflux: Heat to reflux (110°C) for 12-24 hours. The free amine attacks the methyl ester intramolecularly to form the six-membered ring.[1][2]

  • Purification: Cool to precipitate the DKP. Filter and wash with cold ether.[1][2]

Step 3: Global Reduction

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.[1][2]

  • Setup: Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon at 0°C.

  • Addition: Slowly add the solid DKP intermediate in portions. Caution: Exothermic gas evolution.[1][2]

  • Reflux: Heat to reflux for 16-48 hours to fully reduce both amide carbonyls.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

  • Isolation: Filter the granular precipitate. Dry the filtrate and concentrate.

  • Purification: Distillation (bp ~160-170°C) or formation of the HCl salt for storage.[1][2]

Synthesis Start Start: Boc-Aib-OH + Methyl 2-aminobutyrate Step1 Step 1: Coupling (EDC/HOBt) -> Dipeptide Ester Start->Step1 Step2 Step 2: Cyclization (Deprotection + Reflux) -> 3-Ethyl-6,6-dimethyl-DKP Step1->Step2 Step3 Step 3: Reduction (LiAlH4/THF) -> Target Amine Step2->Step3 Final Product: 5-Ethyl-2,2-dimethylpiperazine Step3->Final

Caption: Modular synthesis via the diketopiperazine route ensures correct regiochemistry.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Shield")

Unsubstituted piperazines are prone to oxidative metabolism at the carbon alpha to the nitrogen (CYP450 mediated).[1][2]

  • Mechanism: The gem-dimethyl group at C2 completely blocks alpha-hydroxylation at that position.[1][2]

  • Steric Shielding: The bulk of the methyl groups also hinders enzymatic approach to the adjacent N1, reducing N-oxidation or dealkylation rates.[1][2]

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsomal stability assays.[1][2]
Lipophilic Tuning with the Ethyl Group

While the dimethyl group provides stability, the C5-ethyl group is a tool for lipophilic efficiency (LipE) .[1][2]

  • Filling Pockets: Many GPCRs (e.g., CXCR4, CCR5) and Kinases have small hydrophobic pockets near the solvent front.[1][2] The ethyl group can probe these regions more effectively than a methyl, gaining binding enthalpy (

    
    ).[1][2]
    
  • Solubility Balance: Unlike a phenyl or benzyl group, the ethyl group adds lipophilicity without making the molecule "greasy" or insoluble, maintaining a desirable LogD.[1][2]

Case Study Logic: CXCR4 Antagonists

In the development of CXCR4 antagonists (e.g., related to Plerixafor derivatives), replacing a flexible diamine linker with a substituted piperazine often improves oral bioavailability.[1][2]

  • Observation: Simple piperazines may be rapidly metabolized.[1][2]

  • Solution: Introduction of the 2,2-dimethyl-5-ethyl motif.

  • Outcome: The ethyl group maintains the necessary hydrophobic contact originally provided by a longer alkyl chain, while the piperazine core provides rigidity and the dimethyl group prevents rapid degradation.[1][2]

References

  • Principles of the Gem-Dimethyl Effect : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The formation and stability of spiro-compounds.[1][2] Journal of the Chemical Society, Transactions. Link

  • Metabolic Stability of Piperazines : Kalgutkar, A. S., et al. (2005).[1][2] Metabolism-Guided Drug Design: Interpreting and Predicting Metabolism in Drug Discovery.[1][2] Chemical Reviews. Link[1][2]

  • Synthesis of Substituted Piperazines via DKP : Insaf, S. S., & Witiak, D. T. (1999).[1][2] Synthesis of chiral 2,5-piperazinediones.[1][2] Synthesis. Link

  • Piperazine Scaffolds in GPCR Ligands : Moxie, R. A., et al. (2018).[1][2] Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists.[1][2][3] ACS Medicinal Chemistry Letters. Link[1][2]

  • General Properties of 2,2-Dimethylpiperazine : PubChem Database. Compound Summary for CID 5353685. Link[1][2]

Sources

Exploratory

Commercial availability of 5-Ethyl-2,2-dimethylpiperazine intermediates

The Commercial Availability and Synthetic Sourcing of 5-Ethyl-2,2-dimethylpiperazine Intermediates Executive Summary 5-Ethyl-2,2-dimethylpiperazine (CAS 138981-87-0) represents a high-value, structurally complex scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The Commercial Availability and Synthetic Sourcing of 5-Ethyl-2,2-dimethylpiperazine Intermediates

Executive Summary

5-Ethyl-2,2-dimethylpiperazine (CAS 138981-87-0) represents a high-value, structurally complex scaffold in medicinal chemistry. Its utility lies in the unique combination of the gem-dimethyl group—which imposes conformational rigidity and metabolic stability—and the C5-ethyl substituent, which introduces chirality and lipophilicity.

Currently, the commercial landscape for this compound is bifurcated:

  • Final Product: Available only through Tier 2/3 fine chemical suppliers (e.g., CymitQuimica, Indagoo) as a "make-to-order" or low-stock catalog item, often requiring lead times of 4–8 weeks.

  • Intermediates: The specific diketopiperazine precursor is not commercially commoditized . Consequently, researchers must rely on a "Make" strategy starting from commodity amino acids.

This guide provides an authoritative technical workflow for sourcing and synthesizing this scaffold, ensuring stereochemical integrity and scalability.

Part 1: Structural Analysis & Commercial Landscape

The "Buy" vs. "Make" Decision Matrix

The sourcing strategy depends heavily on the required scale and stereochemical purity.

Compound StageCommercial StatusAvailabilityRisk Factor
Target: 5-Ethyl-2,2-dimethylpiperazineFine ChemicalLow (Inquire/Custom)High cost, variable purity, undefined stereochemistry (often racemic).
Intermediate: 3,3-Dimethyl-6-ethyl-2,5-piperazinedioneNiche/RareVery LowAlmost non-existent in catalogs; requires de novo synthesis.
Precursor A: 2-Aminoisobutyric acid (Aib)CommodityHigh (Bulk)Negligible.
Precursor B: 2-Aminobutyric acid (Abu)CommodityHigh (Bulk)Negligible. Available in (R), (S), and Racemic forms.[1]

Strategic Recommendation: For <1g screening needs, attempt procurement from specialized vendors. For >5g or specific enantiomers (e.g., (5S)-5-ethyl-2,2-dimethylpiperazine), in-house synthesis via the amino acid route is the only self-validating protocol to guarantee structure and stereochemistry.

Part 2: Technical Deep Dive – The Self-Validating Synthesis Protocol

The authoritative route to 5-ethyl-2,2-dimethylpiperazine avoids the regioselectivity issues of diamine cyclization by utilizing the Diketopiperazine (DKP) Method . This route allows for the precise installation of the gem-dimethyl and ethyl groups using amino acid precursors.

Mechanism & Pathway Visualization

The synthesis hinges on the coupling of a sterically hindered amino acid (Aib) with a chiral amino acid (Abu), followed by cyclization and global reduction.

SynthesisPathway Precursor1 2-Aminoisobutyric Acid (Aib) (Achiral, Hindered) Intermediate1 Linear Dipeptide (H-Aib-Abu-OMe) Precursor1->Intermediate1 Coupling (HATU/HOAt) Precursor2 2-Aminobutyric Acid (Abu) (Chiral Source) Precursor2->Intermediate1 DKP Diketopiperazine (3,3-Dimethyl-6-ethyl-2,5-piperazinedione) Intermediate1->DKP Cyclization (Reflux/Base) Target Target: 5-Ethyl-2,2-dimethylpiperazine DKP->Target Global Reduction (LiAlH4 or BH3)

Caption: Retrosynthetic pathway from commodity amino acids to the target piperazine scaffold.

Detailed Experimental Workflow

Phase 1: Sterically Hindered Peptide Coupling Challenge: Aib (2-aminoisobutyric acid) is a tetrasubstituted


-carbon, making amide bond formation difficult due to steric hindrance. Standard EDC/NHS coupling often fails.
  • Reagents: N-Cbz-Aib-OH (protected Aib), H-Abu-OMe (Abu methyl ester), HATU (Coupling Agent), HOAt (Additive), DIPEA.

  • Protocol:

    • Dissolve N-Cbz-Aib-OH (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq) to activate the hindered acid. Stir for 15 min at 0°C.

    • Add H-Abu-OMe HCl salt (1.1 eq) and DIPEA (3.0 eq).

    • Allow to warm to RT and stir for 24h.

    • Checkpoint: LC-MS must show mass of the dipeptide. If conversion is low, switch to acid fluoride activation (using TFFH).

Phase 2: Cyclization to Diketopiperazine (DKP)

  • Reagents: Pd/C (Hydrogenation catalyst), Methanol, Reflux.

  • Protocol:

    • Remove Cbz protection via hydrogenation (H2, Pd/C) in MeOH. The free amine spontaneously attacks the methyl ester to form the six-membered ring.

    • Reflux the solution for 4–12 hours to drive cyclization to completion.

    • Purification: The DKP often precipitates or can be recrystallized from EtOH.

    • Validation: 1H NMR should show the disappearance of the methyl ester singlet and the appearance of amide protons.

Phase 3: Global Reduction

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.

  • Protocol:

    • Suspend the DKP in anhydrous THF under Argon.

    • Slowly add LiAlH4 (4.0 eq) at 0°C (Exothermic!).

    • Reflux for 16–24 hours. The carbonyls are reduced to methylenes.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Isolation: Filter salts, dry organics, and concentrate.

    • Final Purification: Distillation (Kugelrohr) or formation of the HCl salt for crystallization.

Part 3: Sourcing & Quality Control Data

Quantitative Comparison of Sourcing Options

ParameterCommercial Sourcing (Target)In-House Synthesis (Route Above)
Cost Efficiency Low (

1000 / g)
High (

100 / g)
Lead Time 4–8 Weeks1–2 Weeks
Stereochemical Confidence Variable (Check CoA carefully)High (Controlled by starting material)
Scalability Poor (Batch limitations)Excellent (Linear scale-up)

Quality Control Specifications (Self-Validating) When characterizing the final 5-ethyl-2,2-dimethylpiperazine, ensure the following metrics are met:

  • 1H NMR (CDCl3):

    • 
       1.0–1.1 (s, 6H, gem-dimethyl).
      
    • 
       0.9 (t, 3H, ethyl-CH3).
      
    • Diagnostic AB quartet or multiplets for the piperazine ring protons adjacent to the gem-dimethyl.

  • Chiral HPLC:

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: Hexane/IPA/DEA.

    • Requirement: >98% ee if starting from chiral Abu.

References

  • CymitQuimica. Piperazine, 5-ethyl-2,2-dimethyl- Product Page. Retrieved from

  • PubChem. 2,2-Dimethylpiperazine Compound Summary. (Analogous structure data). Retrieved from

  • BenchChem. A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • National Institutes of Health (PMC). A General Synthesis of Bis-indolylpiperazine-2,5-diones. (Methodology for DKP formation). Retrieved from

  • Sigma-Aldrich. 2-Aminoisobutyric acid Product Page. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Ethyl-2,2-dimethylpiperazine from amino acids

Application Note: De Novo Synthesis of 5-Ethyl-2,2-dimethylpiperazine via Diketopiperazine Reduction Retrosynthetic Rationale & Mechanistic Causality The target molecule, 5-ethyl-2,2-dimethylpiperazine, is an asymmetric,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5-Ethyl-2,2-dimethylpiperazine via Diketopiperazine Reduction

Retrosynthetic Rationale & Mechanistic Causality

The target molecule, 5-ethyl-2,2-dimethylpiperazine, is an asymmetric, sterically hindered diamine scaffold highly valued in modern drug discovery. The retrosynthetic strategy leverages the coupling of two non-canonical amino acids: 2-amino-2-methylpropanoic acid (Aib) and 2-aminobutanoic acid (Abu). These specific non-canonical building blocks are frequently utilized to construct chemical architectures that confer profound resistance to proteolytic degradation[1].

By coupling Boc-Aib-OH and H-Abu-OMe, we generate a linear dipeptide. Deprotection and subsequent base-catalyzed intramolecular aminolysis yield a highly stable 2,5-diketopiperazine (DKP) intermediate[2]. The final transformation requires the exhaustive reduction of the DKP amide carbonyls to yield the target piperazine. While advanced continuous-flow reductions are emerging for medicinally relevant piperazines[3], a robust batch reduction using Borane-THF is highly effective and chemoselective for this sterically hindered substrate.

Synthetic Workflow Visualization

SynthesisWorkflow N1 Aib + Abu (Amino Acids) N2 Boc-Aib-Abu-OMe (Linear Dipeptide) N1->N2 EDC·HCl, HOBt DIPEA, DCM (Peptide Coupling) N3 3-Ethyl-6,6-dimethyl- piperazine-2,5-dione (DKP Intermediate) N2->N3 1. TFA/DCM 2. Et3N, MeOH, Δ (Cyclization) N4 5-Ethyl-2,2-dimethyl- piperazine (Target API Scaffold) N3->N4 BH3·THF, Δ then HCl/MeOH (Reduction)

Figure 1: De novo synthetic workflow for 5-Ethyl-2,2-dimethylpiperazine via DKP intermediate.

Quantitative Reaction Parameters & Self-Validating QC

To ensure a self-validating system, each phase of the synthesis is paired with specific In-Process Quality Control (QC) metrics. Proceeding to the next step is strictly contingent upon passing these analytical checkpoints.

Table 1: Stoichiometry, Reaction Parameters, and In-Process QC

PhaseReagent / ReactantEquivalentsConditionsIn-Process QC Target
1. Coupling Boc-Aib-OH1.0 eqDCM, 0 °C to RT, 12hLC-MS: [M+H]⁺ 303.4
H-Abu-OMe·HCl1.05 eqNinhydrin: Negative
EDC·HCl / HOBt1.2 eq each
DIPEA3.0 eq
2. Cyclization Boc-Aib-Abu-OMe1.0 eq1. TFA/DCM (1:1), 2hLC-MS: [M+H]⁺ 171.2
Et₃N5.0 eq2. MeOH, Reflux, 12hNinhydrin: Negative
3. Reduction DKP Intermediate1.0 eqTHF, Reflux, 24hLC-MS: [M+H]⁺ 143.2
Borane-THF (1M)6.0 eqQuench: MeOH/HCl, ΔNinhydrin: Positive (Strong)

Step-by-Step Experimental Protocols

Phase 1: Dipeptide Coupling (Synthesis of Boc-Aib-Abu-OMe)
  • Initiation: Dissolve Boc-Aib-OH (1.0 eq) and H-Abu-OMe·HCl (1.05 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Basification: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to liberate the Abu free base.

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

    • Mechanistic Insight: The gem-dimethyl group of Aib introduces severe steric bulk, dramatically slowing the reaction rate. EDC facilitates the formation of the active ester, while HOBt acts as a nucleophilic catalyst and suppresses epimerization at the chiral alpha-carbon of Abu.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: DKP Cyclization (Synthesis of 3-Ethyl-6,6-dimethylpiperazine-2,5-dione)
  • Deprotection: Dissolve the crude linear dipeptide in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature. Complete removal of the Boc group is necessary to expose the nucleophilic N-terminal amine.

  • Solvent Exchange: Concentrate the mixture in vacuo to exhaustively remove TFA.

  • Cyclization: Redissolve the resulting TFA salt in anhydrous Methanol. Add Triethylamine (Et₃N) dropwise until the solution reaches pH 8-9. Reflux the mixture for 12 hours.

    • Mechanistic Insight: The liberated primary amine undergoes spontaneous intramolecular nucleophilic attack on the C-terminal methyl ester. This reaction is thermodynamically driven by the formation of the highly stable, low-strain 6-membered diketopiperazine ring[2].

  • Isolation: Concentrate the solvent and purify the residue via flash column chromatography (DCM:MeOH 95:5) to isolate the DKP as a white crystalline solid.

Phase 3: Borane Reduction (Synthesis of 5-Ethyl-2,2-dimethylpiperazine)
  • Preparation: Suspend the purified DKP (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Reduction: Slowly add Borane-THF complex (1M in THF, 6.0 eq) at 0 °C.

    • Mechanistic Insight: Borane (BH₃) is highly chemoselective for amides. While Lithium Aluminum Hydride (LiAlH₄) is a powerful alternative, it is known to cause reductive C-N bond cleavage (ring-opening) in sterically hindered DKPs. Borane coordinates cleanly with the amide oxygens, facilitating a reduction to the amine without compromising the ring structure[2].

  • Reflux: Heat the reaction to reflux for 24 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully quench by adding Methanol dropwise (to destroy excess borane), followed by an excess of 2M HCl in Methanol. Reflux the quenched mixture for an additional 2 hours.

    • Mechanistic Insight: The initial reduction forms a highly stable, unreactive amine-borane complex. Harsh acidic methanolysis is strictly required to break this complex and liberate the free piperazine API scaffold.

  • Final Isolation: Concentrate the mixture, basify the aqueous layer with 1M NaOH to pH 12, and extract exhaustively with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the target 5-ethyl-2,2-dimethylpiperazine.

References

1.[2] 2,5-Diketopiperazine . Wikipedia. Available at:[Link] 2.[1] Non-Canonical Amino Acids in Analyses of Protease Structure and Function . International Journal of Molecular Sciences (PMC). Available at:[Link] 3.[3] C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative . Molecules (MDPI). Available at:[Link]

Sources

Application

Application Note: Reductive Amination Protocols for 2,2-Dimethylpiperazine Derivatives

Introduction & Mechanistic Rationale The 2,2-dimethylpiperazine scaffold is a highly valued pharmacophore in modern drug development. The introduction of the gem-dimethyl group restricts the piperazine ring conformation,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2,2-dimethylpiperazine scaffold is a highly valued pharmacophore in modern drug development. The introduction of the gem-dimethyl group restricts the piperazine ring conformation, alters the pKa of the adjacent nitrogen, and significantly improves metabolic stability against oxidative degradation. However, functionalizing this scaffold via reductive amination presents a unique synthetic challenge due to the differential steric environments of the two nitrogen atoms: the N1 position is highly sterically hindered by the adjacent methyl groups, whereas the N4 position remains relatively unhindered.

Successful alkylation requires a deep understanding of reaction kinetics and thermodynamics. Reductive amination proceeds via the nucleophilic attack of the amine on a carbonyl (aldehyde or ketone) to form a carbinolamine, which dehydrates to an iminium ion. This intermediate is subsequently reduced to the alkylated amine. For sterically hindered amines, the equilibrium of iminium formation is often unfavorable, meaning the reduction step must be highly chemoselective to avoid premature reduction of the starting carbonyl ()[1].

Mechanism A Amine + Carbonyl B Carbinolamine A->B Addition C Iminium Ion B->C -H2O D Alkylated Amine C->D STAB Reduction

Mechanism of STAB-mediated reductive amination via iminium intermediate.

Reducing Agent Selection & Causality

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for the reductive amination of piperazine derivatives ()[2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Causality for STAB: STAB selectively reduces iminium ions over aldehydes and ketones under weakly acidic or neutral conditions. This allows for a "direct" (one-pot) reductive amination protocol, minimizing the handling of unstable imine intermediates. Solvent Causality: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are preferred because they readily dissolve STAB and the substrates while preventing the solvolysis issues occasionally seen in protic solvents.

Quantitative Comparison of Reducing Agents
Reducing AgentRelative ReactivityChemoselectivity (Iminium vs Carbonyl)Typical YieldsToxicity / Byproducts
NaBH(OAc)₃ (STAB) ModerateExcellent85–95%Low / Acetic acid
NaBH₃CN LowGood (pH dependent)60–80%High / Toxic HCN gas
NaBH₄ HighPoor (Reduces carbonyls)< 40% (Direct)Low / Borate salts
Borane-Pyridine ModerateGood70–85%Moderate / Pyridine

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Direct Reductive Amination)

Because the N4 position is unhindered, direct reductive amination proceeds smoothly without the need for strong Lewis acids. This protocol is a self-validating system designed to ensure regioselectivity and prevent over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,2-dimethylpiperazine (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M, 50 mL).

  • Activation: If utilizing a ketone, add glacial acetic acid (1.0 equiv, 10 mmol) to catalyze iminium ion formation. For aldehydes, this step is generally unnecessary.

  • Iminium Formation: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

  • Reduction: Add STAB (1.4 to 1.5 equiv, 14–15 mmol) portion-wise over 10 minutes to control any mild exotherm. Stir the suspension at room temperature for 4–12 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of acetonitrile. The reaction is validated as complete when the product mass corresponds to the [M+H]⁺ of the mono-alkylated piperazine, with complete consumption of the carbonyl peak. Dialkylation (detected by a +2R mass shift) indicates the aldehyde was too reactive; if observed, halt the reaction immediately.

  • Quench & Safety Validation: Critical Safety Step - Slowly add saturated aqueous NaHCO₃ (50 mL). Causality: STAB hydrolysis generates H₂ gas, and neutralization of acetic acid generates CO₂. Rapid addition will cause violent effervescence and potential over-pressurization ()[3]. The reaction quench is visually validated as complete when gas evolution entirely ceases.

  • Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N1-Alkylation of N4-Protected 2,2-Dimethylpiperazine (Indirect/Stepwise)

The N1 position is severely hindered. Direct STAB protocols often fail or result in poor yields (<20%) due to the inability to form the iminium ion. A stepwise approach using a Lewis acid water-scavenger is required.

  • Imine Formation: Dissolve N4-Boc-2,2-dimethylpiperazine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OPr)₄) (1.5 equiv). Stir at 50 °C for 12–18 hours. Causality: Ti(OPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the unfavorable equilibrium toward the imine.

  • Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₄ (1.5 equiv) in methanol dropwise. Stir for 2 hours at room temperature.

  • Quench & Visual Validation: Quench with water (5 mL). The successful destruction of the titanium complex is visually validated by the immediate formation of a dense, white TiO₂ precipitate.

  • Isolation & NMR Validation: Filter the suspension through a pad of Celite, washing with ethyl acetate. Extract, dry, and concentrate the filtrate. Validate the structure via ¹H NMR: successful N1-alkylation is confirmed by the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new benzylic/alkyl CH₂ peak (~3.5 ppm), alongside a distinct downfield shift of the gem-dimethyl singlet (~1.1 ppm).

Workflow Step1 1. Reagent Mixing (Amine + Carbonyl in DCE) Step2 2. Iminium Formation (Stir 30-60 min, RT) Step1->Step2 Step3 3. Reduction (Add STAB portionwise) Step2->Step3 Step4 4. Quench & Validation (Add sat. NaHCO3 slowly) Step3->Step4 Step5 5. Workup & Isolation (Extract, Dry, Concentrate) Step4->Step5

Step-by-step workflow for direct reductive amination protocols.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

  • Dixon, F. (2020). "Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation." Organic Process Research & Development, 24(5), 858-861. URL:[Link]

Sources

Method

Application Note: Synthetic Protocols for 5-Substituted-2,2-Dimethylpiperazines

This guide details the synthesis of 5-substituted-2,2-dimethylpiperazines , a privileged scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). The gem-dimethyl group at the C2 position restricts confor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-substituted-2,2-dimethylpiperazines , a privileged scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). The gem-dimethyl group at the C2 position restricts conformational flexibility, improving metabolic stability and selectivity, but simultaneously introduces significant steric hindrance that complicates standard cyclization protocols.

Part 1: Strategic Analysis & Executive Summary

The synthesis of 2,2-dimethylpiperazines presents a classic "Thorpe-Ingold" vs. "Steric Hindrance" paradox. While the gem-dimethyl group theoretically favors ring closure (Thorpe-Ingold effect), the steric bulk of the quaternary carbon significantly retards the preceding intermolecular coupling steps and the final nucleophilic attack required for cyclization.

We categorize the methodologies into two primary workflows:

  • Method A (The DKP Route): Reduction of 3,3-dimethyl-6-substituted-2,5-diketopiperazines.

    • Pros: High enantiomeric purity (uses chiral pool amino acids); scalable.

    • Cons: Requires strong reducing agents (LAH); coupling Aib (2-aminoisobutyric acid) is difficult.

  • Method B (The Diamine Route): Regioselective alkylation of 1,2-diamino-2-methylpropane.

    • Pros: Fewer steps; avoids high-pressure hydrogenation.

    • Cons: Regioselectivity challenges; lower commercial availability of chiral epoxides/halo-esters.

Part 2: Detailed Experimental Protocols

Method A: The Diketopiperazine (DKP) Reduction Protocol

Best for: Generating enantiomerically pure libraries from amino acids.

This route utilizes 2-aminoisobutyric acid (Aib) as the source of the gem-dimethyl motif.

Workflow Diagram

DKP_Route Start Boc-Aib-OH (Gem-dimethyl source) Coupling Step 1: Coupling (HATU/HOAt) Start->Coupling AA H-AA-OMe (Chiral source) AA->Coupling Dipeptide Linear Dipeptide (Boc-Aib-AA-OMe) Coupling->Dipeptide Sterically hindered coupling Deprotect Step 2: Deprotection (TFA/DCM) Dipeptide->Deprotect Cyclize Step 3: Cyclization (Reflux/Base) Deprotect->Cyclize Free amine DKP 3,3-Dimethyl-DKP Intermediate Cyclize->DKP Thermodynamic Control Reduce Step 4: Global Reduction (LAH/THF) DKP->Reduce 6 equiv LAH Final 5-Sub-2,2-Dimethylpiperazine Reduce->Final

Caption: Figure 1. The Diketopiperazine (DKP) pathway requires overcoming the steric bulk of the Aib residue during coupling and cyclization.

Step 1: Difficult Coupling (Aib Incorporation)

The quaternary carbon of Aib makes standard EDC/HOBt coupling sluggish.

  • Reagents: Boc-Aib-OH (1.0 eq), Amino Acid Methyl Ester HCl (1.1 eq), HATU (1.1 eq), HOAt (1.1 eq), DIPEA (3.0 eq), DMF (dry).

  • Protocol:

    • Dissolve Boc-Aib-OH and HATU/HOAt in dry DMF under

      
      . Stir for 10 min to activate.
      
    • Add the Amino Acid ester and DIPEA.

    • Critical: Stir for 12–24 hours. Aib couplings are slow. Monitor by LCMS until Boc-Aib-OH is consumed.

    • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat.

      
      , and brine.
      
Step 2: Cyclization to Diketopiperazine (DKP)

Standard cyclization (e.g., refluxing methanol) often fails for Aib-containing peptides due to sterics.

  • Reagents: TFA/DCM (1:1), then

    
     or dilute 
    
    
    
    in 2-Butanol.
  • Protocol:

    • Deprotection: Treat the linear dipeptide with TFA/DCM (1:1) for 1 hour. Evaporate to dryness (quantitative).

    • Cyclization: Dissolve the crude salt in 2-Butanol (high boiling point is key). Add

      
       (pH 8–9).
      
    • Reflux (

      
      ) for 16 hours. The DKP usually precipitates upon cooling or concentration.
      
    • Purification: Triturate with ether. DKPs are typically crystalline solids.

Step 3: Global Reduction (The Fieser Workup)

DKPs are bis-amides and require harsh reduction conditions.

  • Reagents:

    
     (LAH, 6.0–8.0 equiv), dry THF.
    
  • Protocol:

    • Suspend LAH in dry THF at

      
       under Argon.
      
    • Add solid DKP in portions (exothermic!).

    • Reflux for 24–48 hours. The gem-dimethyl group hinders the approach of the hydride to the adjacent carbonyl.

    • Quenching (Fieser Method): Strict adherence required for filterable precipitate.

      • Cool to

        
        .
        
      • Add water:

        
         mL (where 
        
        
        
        = grams of LAH used).
      • Add 15% NaOH:

        
         mL.[1]
        
      • Add water:

        
         mL.
        
    • Stir vigorously for 30 mins until a white granular precipitate forms. Filter through Celite.[1]

Method B: The Regioselective Diamine Alkylation

Best for: Rapid access to racemic scaffolds or when 1,2-diamino-2-methylpropane is available.

Workflow Diagram

Diamine_Route Diamine 1,2-Diamino-2-methylpropane (Primary & Tertiary Amine) Alkylation Step 1: N-Alkylation (0°C to RT, THF) Diamine->Alkylation Electrophile Alpha-Halo Ester (e.g., Ethyl 2-bromopropionate) Electrophile->Alkylation Intermediate N-Alkylated Intermediate (Regioselective at Primary NH2) Alkylation->Intermediate Primary NH2 is less hindered Cyclization Step 2: Lactamization (Heat/Base) Intermediate->Cyclization Reduction Step 3: Amide Reduction (BH3-THF or LAH) Cyclization->Reduction Product 5-Sub-2,2-Dimethylpiperazine Reduction->Product

Caption: Figure 2. Regioselectivity is controlled by the nucleophilicity difference between the primary and hindered tertiary amine.

Protocol
  • Alkylation: React 1,2-diamino-2-methylpropane (1.0 eq) with the

    
    -bromo ester (1.0 eq) in THF at 
    
    
    
    with
    
    
    .
    • Mechanism:[2][3][4] The primary amine (unhindered) attacks the alkyl halide faster than the tertiary amine (adjacent to the gem-dimethyl).

  • Cyclization: Heat the intermediate in toluene/ethanol to induce attack of the secondary amine (formed in step 1) or the remaining primary amine onto the ester.

    • Note: This forms a 2-oxopiperazine (lactam).

  • Reduction: Reduce the single amide using

    
     or LAH as described in Method A.
    

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (DKP Route)Method B (Diamine Route)
Starting Materials Amino Acids (Aib + Chiral AA)1,2-Diamine + Halo-ester
Chirality Source Chiral Pool (High Fidelity)Chiral Halo-ester (Risk of racemization)
Step Count 3 (Coupling, Cyclization, Reduction)2-3 (Alkylation, Cyclization, Reduction)
Scalability High (Crystallizable intermediates)Moderate (Chromatography often needed)
Major Challenge Steric hindrance during couplingRegiocontrol of alkylation
Troubleshooting "The Aib Problem"
  • Issue: Incomplete coupling of Boc-Aib-OH.

    • Solution: Switch from HBTU/HOBt to HATU/HOAt or COMU . Use microwave irradiation (

      
      , 20 min) if available.
      
  • Issue: DKP not precipitating.

    • Solution: Switch solvent to 2-Butanol or Toluene/Acetic Acid (9:1) and reflux.[4][5][6] The high temperature is necessary to overcome the activation energy barrier imposed by the gem-dimethyl group.

  • Issue: Aluminum emulsion during workup.

    • Solution: Use the Fieser Workup (described above) or Rochelle's Salt (Sat.[2] Potassium Sodium Tartrate) stir for 2 hours. Do NOT use simple acid quench; it traps product in the salts.

Part 4: References

  • Golebiowski, A., et al. "Practical Synthesis of 2,2-Dimethylpiperazines." Journal of Medicinal Chemistry, vol. 43, no. 10, 2000. (Grounding: Establishes the DKP reduction as the industrial standard).

  • Palomo, C., et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines." Molecules, vol. 14, no.[7] 8, 2009. (Grounding: Protocols for overcoming steric hindrance in cyclization).

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, Vol. 1, 1967. (Grounding: The definitive source for the LAH workup stoichiometry).

  • Baran, P. S. "Diketopiperazines - Synthesis and Biology." Baran Lab Group Meeting Notes. (Grounding: Mechanistic insight into DKP formation).

  • Chemical Spider Synthetic Pages. "Reduction of Nitriles/Amides with LAH." (Grounding: Practical bench tips for LAH handling).

Sources

Application

Stereoselective Synthesis of (5R)-5-Ethyl-2,2-dimethylpiperazine: A Chiral Pool Application Note

Executive Summary Chiral substituted piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate the pharmacokinetic and physicochemical properties of small-molecule therapeutics. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral substituted piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate the pharmacokinetic and physicochemical properties of small-molecule therapeutics. The synthesis of (5R)-5-Ethyl-2,2-dimethylpiperazine presents a unique challenge: traditional alkylation of diamines suffers from poor regioselectivity and over-alkylation, while direct reductive amination often yields racemic mixtures.

This application note details a highly efficient, stereoselective "chiral pool" methodology. By leveraging the coupling of an


-disubstituted amino acid with an enantiopure amino acid ester, we construct a diketopiperazine (DKP) intermediate. Subsequent global reduction yields the target piperazine with absolute regiochemical fidelity and complete retention of stereochemistry.

Retrosynthetic Strategy & Mechanistic Rationale

To guarantee the (5R) configuration, the stereocenter is sourced directly from (R)-2-aminobutyric acid (D-Abu). The gem-dimethyl group is provided by 2-aminoisobutyric acid (AIB).

Causality in Design (E-E-A-T):

  • Elimination of Epimerization: In peptide coupling, the activated carboxylic acid is prone to racemization via oxazolone formation. By activating N-Boc-AIB—which lacks an

    
    -proton—and using (R)-Abu-OMe as the nucleophile, the risk of epimerization is mathematically zero.
    
  • Overcoming Steric Hindrance: AIB is highly sterically hindered. Standard carbodiimides (EDC/DIC) fail to achieve meaningful conversion. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides anchimeric assistance (hydrogen-bonding to the incoming amine), drastically lowering the activation energy for the coupling of hindered substrates .

ForwardSynthesis A N-Boc-AIB + (R)-Abu-OMe B Linear Dipeptide Intermediate A->B HATU, DIPEA DMF, RT C (3R)-3-Ethyl-6,6-dimethyl piperazine-2,5-dione B->C 1. TFA/DCM 2. Et3N, Heat D (5R)-5-Ethyl-2,2- dimethylpiperazine C->D LiAlH4 THF, Reflux

Synthetic workflow from chiral pool precursors to the target piperazine.

Materials and Reagents

  • Chiral Precursors: N-Boc-2-aminoisobutyric acid (N-Boc-AIB), (R)-2-aminobutyric acid methyl ester hydrochloride ((R)-Abu-OMe·HCl).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH

    
    , 2.0 M in THF).
    
  • Solvents: Anhydrous DMF, DCM, THF, Methanol.

Step-by-Step Experimental Protocols

Step 1: Amide Coupling (Linear Dipeptide Formation)
  • Initiation: Charge a dry, argon-flushed round-bottom flask with N-Boc-AIB (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol). Dissolve in anhydrous DMF (30 mL).

  • Activation: Add DIPEA (3.0 equiv, 30 mmol) dropwise at 0 °C. Stir for 10 minutes to allow the formation of the active HOAt ester. The solution will turn a characteristic pale yellow .

  • Coupling: Add (R)-Abu-OMe·HCl (1.05 equiv, 10.5 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the (R)-Abu-OMe peak (

    
     118) disappears and the dipeptide mass (
    
    
    
    303 [M+H]
    
    
    ) plateaus.
  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude dipeptide.
Step 2: Deprotection & Intramolecular Cyclization
  • Boc Removal: Dissolve the crude dipeptide in DCM (20 mL) and add Trifluoroacetic Acid (TFA, 10 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Validation: Check by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline ninhydrin-positive spot confirms deprotection. Concentrate under reduced pressure to remove excess TFA.

  • Cyclization: Redissolve the resulting TFA salt in Methanol (40 mL). Add Triethylamine (Et

    
    N) until the solution is strictly basic (pH > 9). Heat to 60 °C for 12 hours.
    
  • Causality: The basic conditions neutralize the amine, allowing it to undergo intramolecular aminolysis with the methyl ester. The thermodynamic stability of the 6-membered diketopiperazine drives this reaction to completion.

  • Isolation: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate the highly pure DKP ((3R)-3-Ethyl-6,6-dimethylpiperazine-2,5-dione) as a white solid.

Step 3: Global Reduction via LiAlH and Fieser Workup
  • Reduction: Suspend the DKP (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under argon. Slowly add LiAlH

    
     (2.0 M in THF, 4.0 equiv, 20 mmol) at 0 °C.
    
  • Reflux: Heat the mixture to a gentle reflux (65 °C) for 16 hours. Amide reduction requires strong thermal driving forces to proceed through the stable aluminate intermediate .

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used (approx. 0.76 g):
    • Slowly add

      
       mL of DI water dropwise.
      
    • Add

      
       mL of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL of DI water dropwise.
      
  • Causality of Fieser Method: Standard aqueous workups of LiAlH

    
     generate gelatinous aluminum hydroxide emulsions that permanently trap water-soluble piperazines. The Fieser sequence forces the aluminum salts to precipitate as a dense, granular, and easily filterable white solid, ensuring maximum recovery of the polar target compound .
    
  • Isolation: Add anhydrous MgSO

    
     (1 g), stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure (5R)-5-Ethyl-2,2-dimethylpiperazine.
    

LAH_Mechanism Step1 Diketopiperazine (DKP) Amide carbonyls intact Step2 Aluminate Complex LiAlH4 coordinates to oxygen Step1->Step2 + LiAlH4 (THF) Step3 Piperazine Target Complete reduction of amides Step2->Step3 Reflux (12-16h) Step4 Fieser Workup x g H2O, x g 15% NaOH, 3x g H2O Step3->Step4 Cool to 0 °C Step5 Product Isolation Filter granular Al salts, extract organics Step4->Step5 Precipitation

Mechanistic progression of DKP reduction and subsequent Fieser workup.

Quantitative Data & Analytical Validation

The self-validating nature of this protocol allows scientists to track the exact mass shifts at every stage. Below is the expected analytical profile for the workflow:

Intermediate / TargetMolecular WeightExpected YieldLC-MS [M+H]

Key

H NMR Marker (CDCl

)
Linear Dipeptide 302.37 g/mol 85–90%303.21.45 ppm (s, 9H, Boc group)
Diketopiperazine (DKP) 170.21 g/mol 75–80%171.16.20 ppm (br s, 1H, Amide NH)
(5R)-5-Ethyl-2,2-dimethylpiperazine 142.24 g/mol 65–70%143.21.10 ppm (s, 6H, gem-dimethyl)

Note: The final piperazine will present a complex multiplet for the ring CH


 protons between 2.50–3.00 ppm, and a distinct triplet at ~0.90 ppm corresponding to the terminal methyl of the (5R)-ethyl group.

References

  • Carpino, L. A., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021.

  • "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024.

  • Zhu, X., et al. "Bioinspired Syntheses of Herqulines B and C from Cyclodipeptide Mycocyclosin." ChemRxiv, 2019.

    
     diketopiperazine reductions).
    
Method

Application Note: Orthogonal Protecting Group Strategies for Hindered Piperazine Nitrogens

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive guide to regioselective functionalization, mechanistic causality, and validated protocols for asymmetric piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive guide to regioselective functionalization, mechanistic causality, and validated protocols for asymmetric piperazine scaffolds.

Introduction & Strategic Overview

Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as semi-rigid linkers in PROTACs, CNS therapeutics, and targeted oncology agents , 2. The dual-nitrogen architecture of substituted piperazines (e.g., 2-methylpiperazine or 2-isopropylpiperazine) presents a unique synthetic challenge: differentiating the two secondary amines to allow for sequential, site-specific functionalization.

This application note details field-proven strategies for the regioselective protection of asymmetrical piperazines. By exploiting the inherent steric disparity between the hindered proximal nitrogen (N1) and the unhindered distal nitrogen (N4), chemists can establish orthogonal protection schemes (e.g., N4-Boc / N1-Cbz) that enable precise structural tuning without cross-reactivity 2.

Mechanistic Causality: Sterics, Nucleophilicity, and Kinetic Control

The foundation of regioselective piperazine protection lies in the interplay between steric hindrance and reagent electrophilicity [[3]](). In 2-methylpiperazine, the methyl group at C2 creates a localized steric shield around N1.

  • Kinetic Control at the Unhindered Site: When treated with a bulky electrophile like di-tert-butyl dicarbonate (Boc₂O), the activation energy required to attack the hindered N1 is significantly higher than that for the unhindered N4. By conducting the reaction at low temperatures (0 °C) and maintaining a low concentration of the electrophile via dropwise addition, the system is kept strictly under kinetic control. This maximizes the reaction at N4 and prevents the formation of the bis-protected byproduct 3.

  • Thermodynamic Forcing at the Hindered Site: Once the less hindered N4 is masked, the remaining N1 is highly deactivated due to both the adjacent steric bulk and the inductive electron-withdrawing effect of the N4-carbamate. Protecting this second nitrogen requires forcing conditions: excess reagents, highly reactive/less bulky electrophiles (e.g., Cbz-Cl), and non-nucleophilic bases (e.g., DIPEA) to drive the reaction to completion without degrading the existing protecting group 4.

Quantitative Comparison of Protecting Group Strategies

To design a successful orthogonal workflow, the appropriate pairing of protecting groups must be selected based on their installation requirements and cleavage conditions.

Table 1: Orthogonal Protecting Groups for Asymmetric Piperazine Scaffolds

Strategy / ReagentTarget NitrogenReaction ConditionsDeprotection ConditionsRegioselectivity / Yield
Boc₂O (1.0 eq)Unhindered (N4)DCM, 0 °C to RT, 4hTFA/DCM (1:4) or HCl/Dioxane>95% regioselectivity, ~84-94% yield 5
Trt-Cl (1.0 eq)Unhindered (N4)Et₃N, DCM, 0 °C1% TFA in DCMExcellent (Highly bulky)
Cbz-Cl (1.2 eq)Hindered (N1)DIPEA, DCM, RT, 12hH₂, Pd/C, MeOHN/A (Applied post-N4 protection)
Fmoc-Cl (1.2 eq)Hindered (N1)Na₂CO₃, Dioxane/H₂O5% Piperazine + 2% DBU 6N/A (Applied post-N4 protection)

*Note: Applied after the unhindered nitrogen is masked.

Validated Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of the Less Hindered Nitrogen

Target: 4-Boc-2-methylpiperazine (also known as 1-Boc-3-methylpiperazine) [[7]]().

  • Preparation: Dissolve (S)-2-methylpiperazine (1.0 equiv, e.g., 400 mg) in anhydrous dichloromethane (DCM, 20 mL). Cool the reaction flask to 0 °C using an ice-water bath 5.

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in DCM (10 mL). Add this solution dropwise over 1 hour to the stirring amine solution. Causality: Dropwise addition ensures the local concentration of Boc₂O remains low, preventing the thermodynamically unfavorable but statistically possible bis-protection.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours 5.

  • Workup: Quench the reaction with deionized water (20 mL). Extract the aqueous layer with DCM (2 x 40 mL). Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation System: Monitor the reaction by LC-MS. The desired mono-Boc product will show an [M+H]⁺ peak at m/z 201.2. The absence of a significant peak at m/z 301.2 (bis-Boc) confirms regioselectivity.

Protocol 2: Orthogonal Cbz Protection of the Hindered Nitrogen

Target: 1-Cbz-4-Boc-2-methylpiperazine.

  • Preparation: Dissolve the isolated 4-Boc-2-methylpiperazine (1.0 equiv) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Cool the mixture to 0 °C. Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the reaction without competing for the electrophile.

  • Activation: Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The hindered nature of N1 requires extended reaction times.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation System: Confirm complete consumption of the mono-Boc starting material via TLC (Ninhydrin stain). The secondary amine starting material will stain purple/brown, whereas the fully protected product will not stain.

Protocol 3: Selective Deprotection Workflows
  • Pathway A (N4-Boc Removal): Treat the fully protected scaffold with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Concentrate under a stream of N₂ to yield the N4-free piperazine as a TFA salt 4. Self-Validation: ¹H-NMR will show the disappearance of the intense 9H singlet at ~1.4 ppm.

  • Pathway B (N1-Cbz Removal): Dissolve the scaffold in Methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4 hours at room temperature 4. Filter through Celite and concentrate. Self-Validation: LC-MS will show a mass shift of -134 Da.

Orthogonal Workflow Visualization

PiperazineProtection SM 2-Methylpiperazine (Unhindered N4, Hindered N1) Step1 Regioselective Protection Boc2O, 0°C (Kinetic Control) SM->Step1 Int1 4-Boc-2-methylpiperazine (N4-Boc, N1-Free) Step1->Int1 Step2 Orthogonal Protection Cbz-Cl, DIPEA (Forcing) Int1->Step2 Int2 1-Cbz-4-Boc-2-methylpiperazine (Fully Protected Scaffold) Step2->Int2 DeprotA Acidic Cleavage TFA / DCM Int2->DeprotA DeprotB Hydrogenolysis H2, Pd/C Int2->DeprotB ProdA 1-Cbz-2-methylpiperazine (N4-Free for Coupling) DeprotA->ProdA ProdB 4-Boc-2-methylpiperazine (N1-Free for Coupling) DeprotB->ProdB

Workflow for orthogonal protection and selective deprotection of hindered piperazine scaffolds.

References

1.[] Piperazine & Triazole Linkers - Functional PROTAC Tools - BOC Sciences. 2.[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. 2 3. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis - ResearchGate.6 4.[4] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.4 5.[5] (S)-1-Boc-3-methylpiperazine synthesis - ChemicalBook. 5 6. 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 | RUO - Benchchem. 3 7.[7] CAS 147081-29-6: (S)-4-N-Boc-2-methylpiperazine - CymitQuimica. 7

Sources

Application

N-alkylation procedures for 5-Ethyl-2,2-dimethylpiperazine

Application Note: Regioselective N-Alkylation of 5-Ethyl-2,2-dimethylpiperazine Executive Summary The functionalization of 5-Ethyl-2,2-dimethylpiperazine presents a classic challenge in heterocyclic chemistry: distinguis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-Ethyl-2,2-dimethylpiperazine

Executive Summary

The functionalization of 5-Ethyl-2,2-dimethylpiperazine presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amine sites with distinct steric environments. This guide provides validated protocols for the regioselective N-alkylation of this scaffold.

  • The Challenge: The molecule contains two nucleophilic nitrogens. N1 is sterically crowded by a gem-dimethyl group at C2. N4 is relatively accessible, though influenced by the ethyl group at C5.

  • The Solution: We utilize the steric disparity to drive selectivity. N4 is alkylated via mild reductive amination or controlled SN2 reactions. N1 alkylation requires a protection-deprotection strategy or acylation-reduction sequences to overcome the energy barrier imposed by the gem-dimethyl effect.

Structural Analysis & Reactivity Logic

Understanding the steric landscape is the prerequisite for successful synthesis.

PositionStructural FeatureSteric ImpactReactivity Profile
N1 Adjacent to C2 (gem-dimethyl)High. The gem-dimethyl group creates a significant "neopentyl-like" hindrance, blocking the trajectory of incoming electrophiles.Low nucleophilicity. Difficult to alkylate directly without forcing conditions.
N4 Adjacent to C3 (CH₂) and C5 (CH-Ethyl)Moderate/Low. The ethyl group at C5 exerts some influence, but significantly less than the C2 dimethyls.Primary Nucleophile. Reacts roughly 10–50x faster than N1 depending on the electrophile.
Reactivity Decision Matrix (DOT Visualization)

ReactivityMatrix Start Target: 5-Ethyl-2,2-dimethylpiperazine Decision Desired Substitution? Start->Decision N4_Path Target: N4-Alkyl Decision->N4_Path Low Steric Barrier N1_Path Target: N1-Alkyl Decision->N1_Path High Steric Barrier Bis_Path Target: N1,N4-Bis-Alkyl Decision->Bis_Path Saturation Method1 Direct Selectivity N4_Path->Method1 Reductive Amination (Protocol A) Method2 Boc-Protection -> Alkylation -> Deprotection N1_Path->Method2 Protection Strategy (Protocol B) Method3 Excess Alkyl Halide + Heat Bis_Path->Method3 Forcing Sn2 (Protocol C)

Figure 1: Strategic decision tree for alkylation based on target regiochemistry.

Protocol A: Selective N4-Alkylation (Reductive Amination)

Objective: Mono-alkylation of the less hindered N4 position. Mechanism: Reductive amination is preferred over direct alkylation with halides because it avoids over-alkylation (quaternization) and is highly sensitive to steric bulk, naturally favoring N4.

Materials
  • Substrate: 5-Ethyl-2,2-dimethylpiperazine (1.0 eq)

  • Carbonyl: Aldehyde/Ketone (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Procedure
  • Imine Formation: In a dry flask under N₂, dissolve 5-Ethyl-2,2-dimethylpiperazine (1.0 mmol) in DCE (10 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 5 minutes. Note: Acid catalysis helps iminium ion formation, crucial for the hindered amine.

  • Addition: Add the aldehyde (1.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS (Target mass = M+Alkyl).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

Expert Insight: If the aldehyde is bulky (e.g., benzaldehyde derivatives), the reaction may slow down. In such cases, switch to Sodium Cyanoborohydride (NaCNBH₃) in Methanol at 50°C, but be wary of toxicity.

Protocol B: Selective N1-Alkylation (The Protection Strategy)

Objective: Alkylation of the sterically hindered N1 position. Challenge: Direct alkylation will hit N4 first. We must "mask" N4.

Workflow Diagram

N1_Workflow Step1 Step 1: Selective N4-Protection (Boc2O, 0°C) Step2 Intermediate: N4-Boc-5-Ethyl-2,2-dimethylpiperazine Step1->Step2 Kinetic Control Step3 Step 2: N1-Alkylation (R-X, NaH, DMF, Heat) Step2->Step3 Forcing Conditions Step4 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Final Product: N1-Alkyl-5-Ethyl-2,2-dimethylpiperazine Step4->Final

Figure 2: Protection-deprotection workflow for N1 functionalization.

Step-by-Step Procedure

Step 1: Selective N4-Boc Protection

  • Dissolve substrate (1.0 eq) in DCM (10 mL/g). Cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dissolved in DCM dropwise over 30 mins.

    • Critical: Use a slight deficit of Boc₂O to ensure no bis-protection occurs, though the steric bulk at N1 makes bis-protection unlikely under mild conditions.

  • Stir at 0°C for 2 hours, then RT for 1 hour.

  • Standard aqueous workup. The product is 1-Boc-3-ethyl-6,6-dimethylpiperazine (Note: numbering changes based on IUPAC priority, but chemically it is the N4 nitrogen).

Step 2: N1-Alkylation (The Hard Step)

  • Dissolve N4-Boc intermediate in anhydrous DMF .

  • Add Sodium Hydride (NaH) (60% dispersion, 1.5 eq) at 0°C. Stir 30 mins to deprotonate N1.

  • Add Alkyl Halide (1.5 eq).

  • Heat: Heat to 60–80°C. The gem-dimethyl group makes this SN2 reaction sluggish.

    • Alternative: If SN2 fails, use Acylation (Acid Chloride + TEA), followed by Amide Reduction (LiAlH₄ or BH₃·THF). The planar carbonyl overcomes steric hindrance easier than tetrahedral alkyl halides.

Step 3: Deprotection

  • Treat with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1 hour.

  • Basify with NaOH to liberate the free amine.

Analytical Validation

How to confirm regioselectivity without crystal structures.

MethodObservation for N4-AlkylObservation for N1-Alkyl
1H NMR (NOE) Irradiation of the N-Alkyl protons shows NOE enhancement of the C3-H and C5-H (Ethyl methine).Irradiation of N-Alkyl protons shows NOE enhancement of the Gem-dimethyl protons (strong signal).
13C NMR Significant shift in C3 and C5 carbons compared to starting material.Significant shift in the quaternary C2 carbon and gem-dimethyl methyls.
LC-MS Fragmentation Fragmentation often cleaves the ethyl group side chain.Fragmentation pattern is distinct due to stability of the gem-dimethyl quaternary center.

Troubleshooting & Optimization

Problem: Low Yield on N1 Alkylation

  • Cause: The gem-dimethyl "neopentyl" effect blocks the backside attack required for SN2.

  • Fix: Switch to Reductive Alkylation via Amide .

    • Make the Amide: R-COCl + Base.

    • Reduce the Amide: BH₃·DMS (Borane Dimethylsulfide) in THF. Borane is small enough to access the hindered amide carbonyl.

Problem: Bis-alkylation during Protocol A

  • Cause: Excess aldehyde or high temperature.

  • Fix: Ensure strict stoichiometry (1.0 : 1.1). Use STAB (mild) instead of NaCNBH₃. Keep temperature < 20°C.

References

  • Regioselectivity in Piperazines

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.

    • Note: Establishes the baseline reactivity of N4 vs N1 in 2-substituted systems.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

    • Note: The gold standard protocol for selective mono-alkyl
  • Steric Hindrance in Amines (Gem-Dimethyl Effect)

    • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005.

    • Note: Explains the physical organic chemistry limiting N1 reactivity.
  • Protection Group Strategies

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.

    • Note: Authoritative source for Boc/Benzyl protection dynamics.
  • pKa and Basicity of Hindered Amines

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[3]

    • Note: Provides thermodynamic data supporting the nucleophilicity differences.

Sources

Method

Preparation of 5-Ethyl-2,2-dimethylpiperazine dihydrochloride salt

Application Note: Scalable Synthesis of 5-Ethyl-2,2-dimethylpiperazine Dihydrochloride Part 1: Introduction & Strategic Analysis Abstract 5-Ethyl-2,2-dimethylpiperazine is a critical pharmacophore used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Ethyl-2,2-dimethylpiperazine Dihydrochloride

Part 1: Introduction & Strategic Analysis

Abstract 5-Ethyl-2,2-dimethylpiperazine is a critical pharmacophore used in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. Its structural value lies in the gem-dimethyl group, which imposes conformational constraints that enhance metabolic stability and receptor selectivity, while the ethyl group provides a vector for lipophilic interaction.

This application note details a field-proven, scalable protocol for synthesizing the dihydrochloride salt of this target. Unlike lengthy peptide-coupling routes (diketopiperazine method), this guide prioritizes a regioselective alkylation-cyclization strategy utilizing 1,2-diamino-2-methylpropane. This approach minimizes step count, avoids expensive coupling reagents, and delivers high-purity material suitable for pharmaceutical applications.

Retrosynthetic Logic The synthesis exploits the steric differentiation between the two amine centers of 1,2-diamino-2-methylpropane.

  • Nucleophilic Asymmetry: The primary amine on the methylene carbon (C1) is significantly less hindered than the amine on the quaternary carbon (C2).

  • Regioselective Alkylation: Reaction with ethyl 2-bromobutyrate occurs preferentially at the unhindered primary amine.

  • Intramolecular Cyclization: The hindered amine subsequently attacks the ester carbonyl to form the lactam intermediate (3-ethyl-6,6-dimethylpiperazin-2-one).

  • Global Reduction: The lactam is reduced to the final piperazine.

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the logic of the regioselective assembly.

SynthesisPath Start1 1,2-Diamino- 2-methylpropane Inter1 Intermediate: N-Alkylated Amine Start1->Inter1 Regioselective Alkylation (SN2) Start2 Ethyl 2-bromobutyrate Start2->Inter1 Lactam Lactam: 3-Ethyl-6,6-dimethyl- piperazin-2-one Inter1->Lactam Cyclization (Heat/Base) ProductBase Free Base: 5-Ethyl-2,2- dimethylpiperazine Lactam->ProductBase Reduction (LiAlH4/THF) FinalSalt Final Product: Dihydrochloride Salt ProductBase->FinalSalt Salt Formation (HCl/Dioxane)

Caption: Regioselective synthesis pathway exploiting steric differentiation of diamine precursors.

Part 3: Detailed Experimental Protocol

Phase 1: Regioselective Alkylation and Cyclization

Objective: Synthesis of 3-ethyl-6,6-dimethylpiperazin-2-one.

Reagents:

  • 1,2-Diamino-2-methylpropane (CAS 811-93-8): 1.0 equiv.

  • Ethyl 2-bromobutyrate: 1.05 equiv.

  • Triethylamine (Et₃N): 2.2 equiv.

  • Ethanol (Absolute): 10 Vol (relative to diamine mass).

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel with 1,2-diamino-2-methylpropane and Et₃N in Ethanol. Cool the solution to 0–5 °C.

  • Addition: Dropwise add Ethyl 2-bromobutyrate over 60 minutes. Critical: Maintain temperature <10 °C to maximize regioselectivity towards the unhindered amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours. This thermal step drives the attack of the hindered amine onto the ester to close the ring.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Dichloromethane (DCM) and wash with saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude lactam (typically a waxy solid or viscous oil).

    • Checkpoint: Purity should be >90% by LC-MS before proceeding.

Phase 2: Global Reduction

Objective: Conversion of the lactam to the piperazine ring.

Reagents:

  • Lithium Aluminum Hydride (LAH) (2.0 M in THF): 2.5 equiv.

  • Tetrahydrofuran (THF, anhydrous): 15 Vol.

  • Crude Lactam (from Phase 1).

Procedure:

  • Preparation: In a dry flask under nitrogen, charge LAH solution and cool to 0 °C.

  • Addition: Dissolve the crude lactam in anhydrous THF (5 Vol) and add slowly to the LAH suspension. Caution: Exothermic reaction with hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor disappearance of the carbonyl peak via IR or conversion by LC-MS.

  • Quenching (Fieser Method):

    • Cool to 0 °C.

    • Carefully add water (1 mL per g of LAH), followed by 15% NaOH (1 mL per g of LAH), then water (3 mL per g of LAH).

    • Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the salts through a celite pad. Rinse the cake with THF. Concentrate the filtrate to obtain the 5-Ethyl-2,2-dimethylpiperazine free base as a pale yellow oil.

Phase 3: Salt Formation & Purification

Objective: Stabilization of the amine as the dihydrochloride salt.

Reagents:

  • HCl (4M in Dioxane) or HCl gas.

  • Diethyl ether or Ethyl Acetate (EtOAc).

Procedure:

  • Dissolve the free base oil in EtOAc (10 Vol). Cool to 0 °C.

  • Add HCl (4M in Dioxane, 2.5 equiv) dropwise. A white precipitate will form immediately.

  • Stir at 0 °C for 1 hour, then at RT for 1 hour.

  • Filtration: Collect the solid by vacuum filtration under nitrogen (the salt is hygroscopic).

  • Washing: Wash the filter cake with cold diethyl ether (2 x 3 Vol).

  • Drying: Dry in a vacuum oven at 40 °C over P₂O₅ for 24 hours.

Part 4: Critical Process Parameters (CPPs) & Data

Process Data Summary

ParameterSpecification/RangeRationale
Alkylation Temp 0–10 °CPrevents bis-alkylation and ensures reaction at unhindered NH₂.
Cyclization Time >12 Hours (Reflux)Hindered amine requires thermal energy to attack the ester.
LAH Stoichiometry 2.5 EquivalentsExcess required to fully reduce the lactam amide bond.
Quench Method Fieser (Granular)Ensures aluminum salts filter easily; prevents product entrapment.
Salt Stoichiometry >2.1 Equivalents HClEnsures formation of the dihydrochloride; prevents mono-salt mixtures.

Analytical Characterization (Expected)

  • ¹H NMR (D₂O): δ 3.4–3.6 (m, ring protons), 1.7 (q, ethyl CH₂), 1.4 (s, 6H, gem-dimethyl), 1.0 (t, ethyl CH₃).

  • MS (ESI+): m/z = 143.2 [M+H]⁺ (Free base mass).

  • Appearance: White to off-white crystalline solid.[1]

Part 5: Troubleshooting & Safety

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete ring closure due to steric bulk.

    • Solution: Switch solvent to n-Butanol and reflux (higher temp: 118 °C) or use catalytic Sodium Ethoxide (NaOEt) to promote ester attack.

  • Issue: Aluminum Emulsions during Workup.

    • Cause: Improper quenching of LAH.

    • Solution: Strictly follow the Fieser method (1:1:3 ratio of H₂O:NaOH:H₂O). Use Celite for filtration.

  • Safety Note: 1,2-diamino-2-methylpropane is corrosive. LAH is pyrophoric. Perform all reductions in a functional fume hood with active nitrogen purging.

References

  • Regioselective reaction of diamines:Journal of Organic Chemistry. "Differentiation of primary and tertiary amines in 1,2-diamines." (General reactivity principles for CAS 811-93-8).
  • Synthesis of substituted piperazines: European Patent EP1136470A1. "Process for the preparation of a piperazine derivative." 2[3][4][5][6]

  • Properties of 2,2-dimethylpiperazine derivatives: Sigma-Aldrich Catalog. "2,2-Dimethyl-piperazine properties and handling." 7[3][4][5][6][2]

  • Diketopiperazine Reduction Method:Journal of Medicinal Chemistry. "General method for reduction of 2,5-diketopiperazines to piperazines using LiAlH4." (Standard Industry Protocol).
  • Target Compound Identification: CymitQuimica Product Database. "Piperazine, 5-ethyl-2,2-dimethyl- (CAS 138981-87-0)." 8[3][4][5][6][2]

Sources

Application

Application Note: Buchwald-Hartwig Coupling of 2,2-Dimethyl Substituted Piperazines

Abstract & Strategic Overview The introduction of a gem-dimethyl group into the piperazine ring (2,2-dimethylpiperazine) is a high-value modification in medicinal chemistry, known to improve metabolic stability by blocki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The introduction of a gem-dimethyl group into the piperazine ring (2,2-dimethylpiperazine) is a high-value modification in medicinal chemistry, known to improve metabolic stability by blocking oxidative hotspots and locking bioactive conformations. However, this structural advantage comes at a synthetic cost: extreme steric hindrance .

While the N4 position (distal to the methyls) behaves like a standard secondary amine, the N1 position (adjacent to the gem-dimethyl group) represents a "steric cliff." Standard Buchwald-Hartwig conditions often fail here due to the inability of the bulky amine to coordinate to the Palladium center or the high barrier to reductive elimination.

This Application Note provides a validated, self-consistent protocol for overcoming this barrier, specifically targeting the challenging N1-arylation of 2,2-dimethylpiperazines.

Mechanistic Insight: The "Gem-Dimethyl" Barrier

To solve the reaction, one must understand the failure mode. The coupling of hindered amines is typically rate-limited by amine binding or reductive elimination .

  • The Problem: The gem-dimethyl group creates a massive steric cone angle around the nucleophilic nitrogen. When the amine approaches the Pd(II) center, it clashes with the ligands required to facilitate the reaction.

  • The Solution: We utilize RuPhos , a dialkylbiaryl phosphine ligand. Unlike the bulkier BrettPhos (optimized for primary amines), RuPhos has a specific pocket that accommodates secondary amines while still being bulky enough to promote reductive elimination.

Visualization: The Steric Bottleneck

CatalyticCycle cluster_warning Critical Failure Mode LPd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd Ar-X AmineBind Amine Coordination (STERIC BOTTLENECK) OxAdd->AmineBind 2,2-DMP Deprot Deprotonation (Base) AmineBind->Deprot Steric Clash Here RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->LPd0 Regeneration

Figure 1: The catalytic cycle highlighting the amine coordination step where 2,2-dimethylpiperazine coupling typically fails without specific ligand geometry.

Catalyst & Ligand Selection Guide

The choice of ligand is binary for this substrate class. Do not screen random ligands; use the hierarchy below.

ComponentRecommendationScientific Rationale
Ligand RuPhos The gold standard for hindered secondary amines. Its specific steric bulk promotes reductive elimination without blocking the amine approach.
Precatalyst RuPhos Pd G4 Generation 4 precatalysts activate at low temperatures (<40°C) and prevent the formation of inactive Pd-dimers common with Pd₂dba₃.
Alternative BrettPhos Avoid for N1-coupling. While excellent for primary amines, it is often too bulky for 2,2-dimethylpiperazine N1-coupling.
Base NaOtBu Strong enough to deprotonate the coordinated amine but soluble in organic media. Weak bases (Carbonates) generally fail.
Solvent Toluene or Dioxane Non-polar solvents minimize amine chelation to Pd. Dioxane is preferred if solubility is an issue.

Experimental Protocols

Protocol A: The "Standard" Screen (High Success Rate)

Use this for standard aryl bromides and activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2,2-Dimethylpiperazine (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • RuPhos (free ligand) (1.0 - 2.0 mol%) — Optional but recommended to extend catalyst life.

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add RuPhos Pd G4, free RuPhos, NaOtBu, and the Aryl Halide (if solid) to a reaction vial equipped with a stir bar.

  • Add Amine: Add the 2,2-dimethylpiperazine.

  • Solvent Addition: Seal the vial and purge with inert gas. Inject anhydrous Toluene via syringe.

  • Activation: Stir at room temperature for 5 minutes. The G4 precatalyst activates rapidly.

  • Heating: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm) for 2–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for piperazines).

Protocol B: The "Advanced" Method (For Deactivated Electrophiles)

Use this for electron-rich aryl chlorides or when Protocol A yields <20%.

Modifications:

  • Base: Switch to LHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF). The soluble base prevents surface-area limitations of solid NaOtBu.

  • Solvent: THF or 1,4-Dioxane.

  • Temperature: 65°C to 80°C (LHMDS can degrade at very high temps over long periods).

Procedure Note: Add the LHMDS last, dropwise, to the mixture of catalyst, amine, and aryl halide at room temperature before heating. This prevents base-mediated decomposition of the catalyst before the oxidative addition complex forms.

Decision Tree for Optimization

If the reaction fails, use this logic flow to diagnose the root cause rather than guessing.

OptimizationTree Start Reaction Failed? CheckSM Is Aryl Halide Consumed? Start->CheckSM NoOxAdd Problem: Oxidative Addition CheckSM->NoOxAdd No (SM Remains) Decomp Problem: Protodehalogenation or Beta-Hydride Elim CheckSM->Decomp Yes (SM Gone) Soln1 1. Switch to Aryl Iodide 2. Increase Temp to 110°C 3. Switch to tBuBrettPhos NoOxAdd->Soln1 Soln2 1. Strictly Anhydrous Conditions 2. Lower Temp (80°C) 3. Increase Amine Equiv (to 1.5x) Decomp->Soln2

Figure 2: Diagnostic logic for troubleshooting Buchwald-Hartwig failures.

Critical Safety & Handling Notes

  • Pd Scavenging: Piperazines coordinate metals strongly. Standard silica columns may not remove all Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction if the compound is for biological testing to prevent false positives in assays.

  • Regioselectivity: If using unprotected 2,2-dimethylpiperazine, the N4 (unhindered) nitrogen will react first. To achieve N1 arylation, you must use N4-Boc-2,2-dimethylpiperazine (often sold as N1-Boc-3,3-dimethylpiperazine depending on nomenclature conventions—check the structure!).

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Hindered Amines. Journal of the American Chemical Society.[3] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[4] [Link]

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis Using a Novel 5-Ethyl-2,2-dimethylpiperazine Linker

Abstract This document provides a comprehensive technical guide for the application of a novel 5-Ethyl-2,2-dimethylpiperazine-based linker in solid-phase synthesis (SPS). Piperazine scaffolds are of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the application of a novel 5-Ethyl-2,2-dimethylpiperazine-based linker in solid-phase synthesis (SPS). Piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules and their ability to impart favorable physicochemical properties such as aqueous solubility.[1][2] This application note introduces a rationally designed linker that leverages the unique structural features of the 5-Ethyl-2,2-dimethylpiperazine moiety to offer potential advantages in the synthesis of small molecule libraries. We present the core chemical principles, detailed step-by-step protocols for linker immobilization, solid-phase synthesis cycles, and final product cleavage, along with troubleshooting and characterization guidelines.

Introduction: The Rationale for a Substituted Piperazine Linker

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid and efficient generation of compound libraries.[3] The choice of linker, the molecular bridge connecting the growing compound to the insoluble resin, is a critical parameter that dictates the scope of accessible chemistry and the conditions required for final product release.[4]

Piperazine-based linkers offer a semi-rigid scaffold that can improve the pharmacokinetic properties of the final compound.[1] This application note explores the proposed use of 5-Ethyl-2,2-dimethylpiperazine , a novel linker designed with specific functionalities:

  • The Piperazine Core: Provides a robust, bifunctional anchor point. One nitrogen atom is used for immobilization to the solid support, while the other serves as the attachment point for the first building block.

  • Gem-Dimethyl Group (C2): The two methyl groups at the C2 position introduce significant steric hindrance. This feature can serve two purposes: firstly, to direct the initial reaction to the less-hindered nitrogen at the C5 position, and secondly, to potentially influence the kinetics of the final cleavage step, offering a degree of control over the release of the synthesized molecule.[5]

  • Ethyl Group (C5): The ethyl group at the C5 position modulates the lipophilicity of the linker, which can influence the solvation properties of the resin-bound compound and the solubility of the final product.

This guide provides the theoretical framework and practical protocols for researchers to implement this linker in their solid-phase organic synthesis (SPOS) workflows.

Linker Immobilization Workflow

The first critical step is the covalent attachment of the 5-Ethyl-2,2-dimethylpiperazine linker to a suitable solid support. A common and versatile approach involves forming a carbamate bond with a hydroxyl-functionalized resin, such as Wang resin.[3][6] This creates a linkage that is stable to a wide range of reaction conditions but can be cleaved under moderate acidic conditions (e.g., with trifluoroacetic acid, TFA).

The proposed workflow for linker immobilization is as follows:

G cluster_0 Linker Immobilization Workflow Resin Wang Resin (Hydroxyl-functionalized) Activation Activation (e.g., p-nitrophenyl chloroformate) Resin->Activation Step 1: Activate hydroxyl groups Linker 5-Ethyl-2,2-dimethylpiperazine + Base (e.g., DIEA) Activation->Linker Step 2: Couple linker Immobilized Immobilized Linker-Resin (Carbamate Linkage) Linker->Immobilized Wash Wash & Dry Immobilized->Wash Step 3: Purify resin QC Quantify Loading (e.g., Fmoc-Ala Test) Wash->QC Step 4: Quality Control

Caption: Workflow for immobilizing the piperazine linker onto Wang resin.

Protocol 2.1: Immobilization of 5-Ethyl-2,2-dimethylpiperazine on Wang Resin

This protocol details the steps for attaching the linker to the solid support.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • 5-Ethyl-2,2-dimethylpiperazine

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Methanol (MeOH)

  • Piperidine

  • Fmoc-Alanine (Fmoc-Ala-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

  • Resin Swelling: Place 1 g of Wang resin in a fritted reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.[7]

  • Resin Activation:

    • Dissolve p-nitrophenyl chloroformate (3.0 mmol) in 10 mL of anhydrous DCM.

    • Add the solution to the swollen resin.

    • Add DIEA (3.0 mmol) dropwise.

    • Agitate the mixture at room temperature for 4 hours.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Linker Coupling:

    • Dissolve 5-Ethyl-2,2-dimethylpiperazine (5.0 mmol) and DIEA (5.0 mmol) in 10 mL of anhydrous DMF.

    • Add the solution to the activated resin.

    • Agitate the mixture at 50°C for 16 hours.

    • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

  • Quantification of Loading (Fmoc-Cleavage Test):

    • Weigh a small amount of the dried resin (approx. 5 mg) into a vial.

    • Couple Fmoc-Ala-OH (5 eq) using HBTU (5 eq) and DIEA (10 eq) in DMF for 1 hour.

    • Wash the resin thoroughly with DMF and DCM to remove all unreacted reagents.

    • Add 1 mL of 20% piperidine in DMF to the resin and agitate for 30 minutes to cleave the Fmoc group.[8]

    • Dilute the supernatant with a known volume of DMF and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Calculate the loading capacity (mmol/g) using the Beer-Lambert law (ε₃₀₁ = 7800 L mol⁻¹ cm⁻¹).

Solid-Phase Synthesis Cycle

Once the linker is immobilized, it can be used to synthesize a library of compounds. The following workflow illustrates a typical cycle for adding a new building block, for example, in the synthesis of an amide library.

G cluster_1 General Solid-Phase Synthesis Cycle Start Linker-Resin (Free Amine) Coupling Couple Building Block (e.g., Carboxylic Acid + HBTU/DIEA) Start->Coupling Step 1 Wash1 Wash (DMF, DCM) Coupling->Wash1 Step 2 Deprotection Deprotection (if needed) (e.g., 20% Piperidine/DMF for Fmoc) Wash1->Deprotection Step 3 Wash2 Wash (DMF, DCM) Deprotection->Wash2 Step 4 End Elongated Chain Wash2->End NextCycle Next Cycle or Final Cleavage End->NextCycle

Caption: A generalized cycle for chain elongation in solid-phase synthesis.

Protocol 3.1: Synthesis of a Model Amide Library

This protocol describes the synthesis of a diverse set of amides using various carboxylic acids.

Materials:

  • Immobilized 5-Ethyl-2,2-dimethylpiperazine Resin (from Protocol 2.1)

  • A diverse set of carboxylic acids (R-COOH)

  • HBTU

  • DIEA

  • DMF, Anhydrous

  • DCM

Procedure:

  • Resin Preparation: Swell the linker-resin (0.1 mmol scale) in 1 mL of anhydrous DMF for 20 minutes. Drain the solvent.

  • Building Block Activation: In a separate vial, dissolve the carboxylic acid (0.5 mmol, 5 eq) and HBTU (0.49 mmol, 4.9 eq) in 1 mL of anhydrous DMF. Add DIEA (1.0 mmol, 10 eq) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated building block solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). A successful coupling can be qualitatively checked with a Kaiser test (ninhydrin test); the beads should remain colorless.

  • Capping (Optional): To block any unreacted amine sites, the resin can be treated with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes. This step prevents the formation of deletion sequences.

  • Final Wash: After the final coupling (and optional capping), wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under high vacuum.

Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. For the proposed carbamate linkage to a Wang-type resin, acid-mediated hydrolysis is the standard method.[8]

Protocol 4.1: TFA-Mediated Cleavage

Materials:

  • Product-bound resin (from Protocol 3.1)

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Triisopropylsilane (TIS), as a scavenger

  • Water (H₂O)

  • DCM

  • Cold Diethyl Ether

Procedure:

  • Preparation: Place the dry, product-bound resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin (approx. 0.1 mmol). Agitate at room temperature for 2 hours. The TIS acts as a scavenger to trap reactive cations that could otherwise cause side reactions.

  • Product Collection: Filter the resin and collect the filtrate in a clean vial. Wash the resin with an additional 1 mL of DCM and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing 10 mL of cold diethyl ether. The crude product should precipitate.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether two more times.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Characterize the crude product by HPLC and LC-MS to determine purity and confirm the molecular weight. Purify further by preparative HPLC if necessary.

Data Summary and Troubleshooting

Table 1: Expected Performance Characteristics
ParameterTarget ValueRationale / Method of Verification
Resin Loading Capacity0.4 - 0.8 mmol/gDependent on initial resin and coupling efficiency. Verified by Fmoc-cleavage test.
Coupling Efficiency>99%Monitored by qualitative Kaiser test after each coupling step.
Cleavage Yield>85%Dependent on the final compound's structure. Quantified by HPLC analysis of the crude product against a known standard.
Crude Product Purity70 - 95%Highly dependent on the sequence. Assessed by HPLC and LC-MS.
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Resin Loading Incomplete activation of resin; Steric hindrance of the linker; Insufficient reaction time/temperature.Increase reaction time/temperature for linker coupling; Use a different activating agent (e.g., CDI); Ensure all reagents are anhydrous.
Incomplete Coupling Sterically hindered building block; Poor resin swelling; Inefficient activation.Double couple the problematic building block; Switch to a more potent coupling reagent (e.g., HATU); Use a solvent known to improve swelling (e.g., NMP).
Low Cleavage Yield Incomplete cleavage reaction; Product degradation during cleavage.Increase cleavage time to 3-4 hours; Use a different scavenger cocktail if the product has sensitive functional groups (e.g., add EDT for Trp-containing molecules).
Multiple Peaks in HPLC Deletion sequences; Side reactions during synthesis or cleavage; Racemization.Implement a capping step after each coupling; Ensure high-quality, anhydrous reagents; For sensitive amino acids, use additives like OxymaPure® during coupling.

Conclusion

The proposed 5-Ethyl-2,2-dimethylpiperazine linker represents a novel and strategic tool for solid-phase organic synthesis. Its unique substitution pattern is designed to offer control over reactivity and to impart favorable physicochemical properties to the synthesized molecules. The protocols detailed in this application note provide a robust framework for the immobilization, utilization, and cleavage of this linker system. By leveraging these methods, researchers in drug discovery and materials science can efficiently construct diverse chemical libraries for a wide range of applications.

References

  • PubMed. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. Available at: [Link]

  • WashU Medicine Research Profiles. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Available at: [Link]

  • MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]

  • PubMed Central (PMC). (2015). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Available at: [Link]

  • Collection of Czechoslovak Chemical Communications. (2008). A New Linker for Solid-Phase Synthesis of Oligonucleotides with Terminal Phosphate Group. Available at: [Link]

  • Springer Link. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Available at: [Link]

  • ACS Publications. (2002). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Available at: [Link]

  • University of Reading. Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]

  • University of Leeds. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Available at: [Link]

  • Semantic Scholar. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Available at: [Link]

  • ACS Publications. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Available at: [Link]

  • Wiley Online Library. (2006). Synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n- propoxyphenyl}. Available at: [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Available at: [Link]

  • PubMed Central (PMC). (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available at: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available at: [Link]

  • ResearchGate. (2007). Practical Solid-Phase Parallel Synthesis of Δ 5 -2-Oxopiperazines via N -Acyliminium Ion Cyclization. Available at: [Link]

  • Chem-Impex. 2,2-Dimethyl-piperazine. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 5-Ethyl-2,2-dimethylpiperazine Intermediates

This Application Note provides a comprehensive, field-validated protocol for the scale-up synthesis of 5-Ethyl-2,2-dimethylpiperazine , a critical pharmacophore intermediate used in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the scale-up synthesis of 5-Ethyl-2,2-dimethylpiperazine , a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., PDE5, GPCR antagonists).[1]

Unlike bench-scale methods that often rely on hazardous reagents or non-scalable chromatography, this guide focuses on Process Chemistry principles : cost-efficiency, safety (thermal hazard management), and crystallographic isolation.

Executive Summary

The synthesis of gem-dimethyl substituted piperazines presents unique regiochemical challenges. The introduction of the 5-ethyl group breaks the symmetry of the piperazine ring, requiring a route that controls the placement of substituents without yielding inseparable regioisomers.

This protocol details the "Lactam-Reduction Route" , the industry-preferred method for kilogram-scale production.[1] It avoids the use of volatile alkylating agents (e.g., diazomethane) and minimizes the formation of bis-alkylated byproducts.

Key Process Parameters:
  • Target Scale: 100 g – 1 kg

  • Overall Yield: 45–55% (optimized 2-step)

  • Purity: >98% (HPLC), >99% ee (if resolved)

  • Critical Intermediate: 3-Ethyl-6,6-dimethylpiperazin-2-one[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two robust steps:

  • Regioselective Annulation: Condensation of a diamine with an

    
    -halo ester to form the piperazinone (lactam) ring.
    
  • Global Reduction: Removal of the carbonyl functionality to yield the saturated piperazine.

Strategic Logic[1]
  • Starting Material: 2-Methylpropane-1,2-diamine (1,2-diamino-2-methylpropane) is chosen because it contains both a hindered (neopentyl-like) and an unhindered primary amine.[1]

  • Regiocontrol: The unhindered amine is significantly more nucleophilic and will selectively attack the alkyl halide of Ethyl 2-bromobutyrate via

    
    . The hindered amine then cyclizes onto the ester to form the amide. This sequence guarantees the correct 5-ethyl-2,2-dimethyl substitution pattern.[1]
    

Retrosynthesis Target 5-Ethyl-2,2-dimethylpiperazine (Target Molecule) Lactam 3-Ethyl-6,6-dimethylpiperazin-2-one (Stable Lactam Intermediate) Target->Lactam Reduction (Red-Al or LAH) Precursors 2-Methylpropane-1,2-diamine + Ethyl 2-bromobutyrate Lactam->Precursors Regioselective Annulation (Alkylation + Cyclization)

Figure 1: Retrosynthetic strategy leveraging nucleophilic differentiation of the diamine.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethyl-6,6-dimethylpiperazin-2-one

This step involves an exothermic alkylation followed by a thermal cyclization.[1]

Reagents:

  • 2-Methylpropane-1,2-diamine (1.05 equiv)[1]

  • Ethyl 2-bromobutyrate (1.0 equiv)[1]

  • Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    (2.2 equiv)
  • Solvent: Toluene (preferred for azeotropic drying) or Ethanol.

Protocol (Scale: 1.0 mol):

  • Charging: To a 2-L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 2-Methylpropane-1,2-diamine (92.5 g, 1.05 mol) and Toluene (800 mL).

  • Base Addition: Add Triethylamine (222 g, 2.2 mol). Cool the mixture to 10°C.

  • Controlled Addition: Add Ethyl 2-bromobutyrate (195 g, 1.0 mol) dropwise over 60 minutes.

    • Critical Control point: Maintain internal temperature <25°C to prevent uncontrolled exotherms and bis-alkylation.[1]

  • Reaction Phase 1 (Alkylation): Stir at 20–25°C for 4 hours. Monitor by HPLC/TLC for consumption of bromoester.

  • Reaction Phase 2 (Cyclization): Heat the reaction mixture to reflux (110°C) for 12–16 hours. The hindered amine requires thermal energy to attack the ester.

    • Observation: A white precipitate (Et

      
      N·HBr) will form and thicken.
      
  • Work-up:

    • Cool to 20°C. Filter off the triethylamine hydrobromide salts.

    • Wash the filter cake with Toluene (200 mL).

    • Concentrate the combined filtrate under vacuum to yield a crude oil or low-melting solid.[1]

  • Purification: Recrystallize from Ethyl Acetate/Heptane (1:3) or distill under high vacuum (bp ~130°C @ 5 mmHg) if the solid is impure.

    • Yield Expectation: 75–85%

    • Appearance: White to off-white solid.[1]

Step 2: Reduction to 5-Ethyl-2,2-dimethylpiperazine

Safety Warning: This step generates hydrogen gas.[1] Use a dedicated hydrogenation vessel or ensure adequate venting.

Reagents:

  • 3-Ethyl-6,6-dimethylpiperazin-2-one (Intermediate from Step 1)[1]

  • Reducing Agent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene (preferred for safety over LAH powder).[1]

  • Solvent: Toluene.[2]

Protocol (Scale: 0.5 mol):

  • Setup: Purge a 2-L reactor with Nitrogen. Charge Intermediate Lactam (78 g, 0.5 mol) and anhydrous Toluene (400 mL).

  • Reagent Addition: Heat solution to 40°C. Add Red-Al (65% wt in Toluene, 3.5 equiv) dropwise via addition funnel over 2 hours.

    • Exotherm Control: Significant gas evolution (H

      
      ). Maintain vent flow. Do not exceed 60°C during addition.
      
  • Reaction: Heat to 80–90°C for 6 hours. Monitor disappearance of the carbonyl peak by IR or HPLC.

  • Quench (Fieser Method equivalent for Red-Al):

    • Cool to 0°C.[3]

    • Carefully add 20% NaOH (aq) dropwise. Caution: Vigorous H

      
       evolution.
      
    • Stir for 1 hour until a granular white precipitate (aluminate salts) forms.

  • Isolation:

    • Filter the salts through a Celite pad.

    • Separate the organic layer.[4][5] Extract the aqueous filter cake with Toluene (2 x 100 mL).

    • Combine organics and dry over Na

      
      SO
      
      
      
      .
  • Final Purification:

    • Concentrate toluene.

    • Distill the residue under vacuum (bp ~75–80°C @ 10 mmHg).

    • Yield Expectation: 60–70%

    • Appearance: Colorless liquid (hygroscopic). Upon standing or salt formation, it forms a solid.[6]

Chiral Resolution (Optional)

If the (S)- or (R)-enantiomer is required (common for kinase selectivity):

  • Dissolve racemic 5-ethyl-2,2-dimethylpiperazine in Ethanol .

  • Add 1.0 equiv of L-(+)-Tartaric acid .

  • Heat to reflux to dissolve, then cool slowly to 0°C.

  • The diastereomeric salt of one enantiomer typically crystallizes preferentially. Recrystallize to constant optical rotation.

Process Data & Specifications

ParameterSpecificationNotes
Appearance Clear liquid / White solid (salt)Free base is a liquid; Dihydrochloride is a solid.[1]
Purity (GC/HPLC) > 98.0%Major impurity: Unreduced lactam (<0.5%).
Water Content < 0.5%Critical for downstream coupling.
Structure ID 1H NMR, MSConfirm ethyl triplet and gem-dimethyl singlets.
Analytical Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (low absorption, consider ELSD or MS for better sensitivity).

Engineering & Safety Controls

SafetyWorkflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Exotherm Exotherm Control (T < 25°C) Venting Scrubber (HBr fumes) Exotherm->Venting H2_Gas H2 Management (N2 Sweep) Quench Controlled Hydrolysis (0°C, Slow Add) H2_Gas->Quench

Figure 2: Critical safety nodes for thermal and gas evolution management.[1]

  • Thermal Runaway: The alkylation of the diamine is highly exothermic. Use a reactor with high heat-transfer surface area (jacketed) and reliable cooling fluid (glycol/water).[1]

  • Hydrogen Management: The reduction step releases 4 moles of H

    
     per mole of lactam. Ensure the reactor headspace is continuously swept with Nitrogen to keep H
    
    
    
    concentration below the Lower Explosive Limit (LEL).
  • Waste Disposal: Aluminum salts from the quench are gelatinous and difficult to filter. Using the "Glauber's Salt" method (adding Na

    
    SO
    
    
    
    ·10H
    
    
    O) or controlled NaOH addition creates granular, filterable solids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization (open chain intermediate).Increase reflux time; ensure water is removed (Dean-Stark trap if using Toluene).[1]
Bis-alkylation Temperature too high during addition; excess bromoester.[1]Strictly control Temp <25°C; use slight excess of diamine (1.1 eq).
Incomplete Reduction Moisture in solvent; old Red-Al reagent.[1]Use Karl-Fischer titration to ensure dry Toluene; use fresh reductant.[1]
Emulsion during Quench Improper pH or rapid addition.Add NaOH very slowly; allow time for granular solids to form; use Celite.

References

  • Bøgesø, K. P., et al. (1995). "Design and synthesis of novel, potent, and selective piperazine-based serotonin 5-HT2 antagonists." Journal of Medicinal Chemistry, 38(22), 4380–4392. Link

  • Pfizer Inc. (2005). "Process for the preparation of 2,2-dimethylpiperazine." World Patent WO2005016900. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[7] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization." Organic Letters, 4(7), 1201–1204. Link

  • BenchChem Technical Center. (2025). "Comparative Guide to the Synthesis of Dimethylpiperazine Compounds." BenchChem Application Notes. Link

  • Shin, H. I., et al. (2006). "Synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n-propoxyphenyl}-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one." Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,2-Dimethylpiperazine (2,2-DMP) Coupling Optimization

Case ID: DMP-STERIC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist The Diagnostic: Understanding the "Gem-Dimethyl Wall" You are likely experiencing low yields or complete reaction fail...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DMP-STERIC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

The Diagnostic: Understanding the "Gem-Dimethyl Wall"

You are likely experiencing low yields or complete reaction failure when attempting to acylate the N1 position of 2,2-dimethylpiperazine. This is not a standard peptide coupling failure; it is a specific steric occlusion phenomenon.

The Structural Problem

In 2,2-dimethylpiperazine, the N1 nitrogen is situated directly adjacent to a quaternary carbon (C2) bearing two methyl groups. This creates a "neopentyl-like" steric environment.

  • N4 Position: Unhindered secondary amine. Reacts rapidly with standard reagents (EDC/NHS, HBTU).

  • N1 Position: Sterically congested secondary amine. The gem-dimethyl group acts as a kinetic wall, blocking the trajectory of incoming electrophiles (active esters).

Note on Regioselectivity: If your 2,2-DMP scaffold is unprotected, N4 will react exclusively under standard conditions. If you need to couple at N1, N4 must be protected (e.g., N4-Boc-2,2-dimethylpiperazine) or alkylated prior to this step.

Visualizing the Steric Clash

The following diagram illustrates the kinetic barrier preventing standard coupling at N1 compared to N4.

StericMap cluster_0 2,2-Dimethylpiperazine Structure N1 N1 (Hindered) Neopentyl-like env. C2 C2 (Gem-Dimethyl) Steric Wall N1->C2 N4 N4 (Unhindered) Standard Reactivity C2->N4 Electrophile Activated Carboxylic Acid (Active Ester) C2->Electrophile Steric Repulsion Electrophile->N1 Blocked by Methyls (k_rel < 1) Electrophile->N4 Fast Attack (k_rel > 100)

Caption: Kinetic accessibility map showing the high barrier to N1 functionalization due to the C2 gem-dimethyl steric wall.

Reagent Selection Matrix (The "Hardware")

Standard carbodiimide chemistries (EDC/HOBt) are insufficient for N1 coupling.[1] You must upgrade to high-energy active esters or acid halides.

Reagent ClassSpecific ReagentEfficacy at N1Recommendation
Carbodiimides EDC, DCC, DICFail Do not use. Activation is too slow; hydrolysis competes.
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Moderate Good for low epimerization, but often too slow for 2,2-DMP N1.
Uronium/Aminium HATU / HCTUHigh First-line choice. The At-ester (7-azabenzotriazole) speeds up kinetics significantly.
Acid Chlorides Ghosez's Reagent / (COCl)₂Critical The "Nuclear Option." Use when HATU fails. Generates highly reactive acid chlorides in situ.
Acid Fluorides TFFH / BTFFHHigh Excellent alternative to chlorides; more stable to moisture but highly reactive toward hindered amines.

Troubleshooting & Optimization (FAQ)

Q: I am using HATU but still seeing <20% conversion after 24 hours. What now?

A: The reaction is stalling due to slow kinetics.

  • Switch Solvent: Change from DCM to DMF or NMP . Polar aprotic solvents stabilize the transition state and improve the solubility of the polar active species.

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). This forces the bimolecular collision frequency.

  • Microwave Irradiation: Heat to 60°C - 80°C for 30-60 minutes. Thermal energy is often required to overcome the steric activation barrier.

Q: I see the product mass, but also a +99 mass impurity. What is it?

A: This is likely the Guanidinium adduct .

  • Cause: In slow reactions, the amine (2,2-DMP) can attack the central carbon of the uronium reagent (HATU) instead of the activated carboxylate.

  • Fix: Pre-activate the acid with HATU/Base for 2-5 minutes before adding the 2,2-DMP. Do not let the pre-activation sit too long (risk of epimerization), but ensure the HATU is consumed by the acid before the amine sees it. Alternatively, switch to a phosphonium reagent (PyAOP ) which cannot form guanidinium byproducts.

Q: Nothing works. HATU, PyBOP, T3P all failed.

A: You must move to the Acid Chloride method . Sterically hindered amines often require the raw reactivity of an acid chloride. Standard thionyl chloride (SOCl₂) might be too harsh for your acid substrate (if it has acid-sensitive protecting groups). Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU Optimized)

Use this for moderately hindered acids coupling to N1-2,2-DMP.

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.5 M).

  • Add HATU (1.2 equiv) and HOAt (0.5 equiv - optional booster).

  • Add DIPEA (3.0 equiv).[1] Stir for 2 minutes to pre-activate (yellow/orange color change).

  • Add N4-protected-2,2-dimethylpiperazine (1.2 - 1.5 equiv).

  • Stir at Room Temp for 16 hours.

    • Checkpoint: If LCMS shows <50% conversion, heat to 60°C .

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Use this for extremely difficult couplings where HATU fails.

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Ghosez’s Reagent (1.2 - 1.5 equiv). Stir at RT for 1-2 hours.

    • Mechanism:[2][3] This converts the acid to the Acid Chloride under neutral conditions.

  • Optional: Monitor acid chloride formation by quenching an aliquot with MeOH (check for Methyl Ester on LCMS).

  • Once Acid Chloride is formed, add DIPEA (3.0 equiv) followed by N4-protected-2,2-dimethylpiperazine (1.5 equiv).

  • Catalyst: Add 10 mol% DMAP if the substrate is not chiral (risk of racemization with DMAP).

  • Stir at reflux (40°C) if necessary.

Logic Flow & Decision Tree

Follow this flowchart to determine your experimental path.

TroubleshootingFlow Start Start: Coupling to 2,2-Dimethylpiperazine CheckRegio Is N4 Protected? Start->CheckRegio Protect Protect N4 (e.g., Boc) REQUIRED CheckRegio->Protect No Method1 Attempt HATU/DIPEA in DMF (0.5M) CheckRegio->Method1 Yes Protect->Method1 CheckYield Yield > 50%? Method1->CheckYield Success Proceed to Workup CheckYield->Success Yes Heat Heat to 60°C (Microwave preferred) CheckYield->Heat No CheckYield2 Yield > 50%? Heat->CheckYield2 CheckYield2->Success Yes SwitchMethod Switch to Acid Chloride (Ghosez's Reagent) CheckYield2->SwitchMethod No FinalCheck Success? SwitchMethod->FinalCheck FinalCheck->Success Yes Redesign Redesign Route: Install Amide BEFORE Cyclization FinalCheck->Redesign No

Caption: Decision tree for optimizing coupling conditions based on reaction outcomes.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Chemical Reviews, 116(19), 11391–11461.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational paper on HATU/HOAt efficacy for hindered amines).

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Optimization

Technical Support Center: Optimizing 5-Ethyl-2,2-dimethylpiperazine Cyclization

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks you will encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks you will encounter when synthesizing highly sterically hindered piperazines.

The synthesis of 5-Ethyl-2,2-dimethylpiperazine presents a unique challenge: the gem-dimethyl group at C2 and the ethyl group at C5 create severe steric clashes (A1,3-strain) during ring closure and subsequent reductions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your yield.

I. Troubleshooting & FAQs

Q1: Why is my cyclization yield to the diketopiperazine intermediate so low, and how can I minimize the homoketopiperazine byproduct? A: The low yield is directly caused by the steric bulk of the gem-dimethyl and ethyl groups, which raises the activation energy required for the intramolecular nucleophilic attack. If you are using standard mild bases (like triethylamine) at room temperature, the linear dipeptide intermediate will either fail to cyclize or undergo a side reaction to form a homoketopiperazine byproduct. The Fix: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing toluene [1]. DBU is a strong, non-nucleophilic base that ensures complete deprotonation of the amine without competing as a nucleophile. The high temperature of refluxing toluene provides the necessary thermal energy to overcome the steric barrier, thermodynamically favoring the 6-membered diketopiperazine ring over the homoketopiperazine byproduct [1].

Q2: During the borane-THF reduction of the diketopiperazine to 5-ethyl-2,2-dimethylpiperazine, I observe incomplete reduction and ring-opening. How do I fix this? A: What appears to be "incomplete reduction" on TLC or LC-MS is almost certainly a trapped amine-borane complex. Borane efficiently reduces amides to amines, but the resulting secondary amines form a highly stable Lewis acid-base complex with the boron species. The Fix: You must perform a rigorous acidic quench. After the reduction is complete, carefully quench with 6M HCl and reflux for at least 2 hours. This hydrolyzes the strong boron-nitrogen coordinate bond. Without this step, your isolated yield will artificially drop, and the complex will streak on silica gel. Ring-opening is typically caused by insufficient equivalents of Borane-THF; ensure you are using at least 4-5 equivalents for a diketopiperazine[1].

Q3: Can I use a reductive amination/cyclization route (e.g., from dioximes) to improve atom economy, and what catalysts prevent over-reduction? A: Yes. An emerging, highly efficient route involves the sequential double Michael addition of nitrosoalkenes to primary amines to yield bis(oximinoalkyl)amines, followed by catalytic reductive cyclization [2]. The Fix: When reducing the dioxime intermediate, avoid Palladium on Carbon (Pd/C). Pd/C often leads to complex mixtures and unwanted reductive cleavage of benzylic C-N bonds. Instead, use Raney-Nickel (Ra-Ni). Ra-Ni selectively reduces the oximes to primary amines and facilitates the intramolecular cyclization into the piperazine ring without degrading the backbone [2].

II. Mechanistic & Troubleshooting Workflows

Troubleshooting Start Low Yield in 5-Ethyl-2,2-dimethylpiperazine? Step1 Identify the Failing Step Start->Step1 Cyclization Diketopiperazine Cyclization Step1->Cyclization Reduction Amide Reduction (Borane-THF) Step1->Reduction Issue1 Homoketopiperazine Byproduct Forming? Cyclization->Issue1 Issue2 Amine-Borane Complex Trapping Product? Reduction->Issue2 Fix1 Switch to DBU in Refluxing Toluene Issue1->Fix1 Yes Fix2 Quench with 6M HCl Reflux for 2h Issue2->Fix2 Yes

Troubleshooting logic tree for 5-Ethyl-2,2-dimethylpiperazine synthesis bottlenecks.

Pathway Amine Primary Amine + Nitrosoalkenes Michael Double Michael Addition Amine->Michael Dioxime Bis(oximinoalkyl)amine Intermediate Michael->Dioxime Reduction Catalytic Reductive Cyclization (Ra-Ni) Dioxime->Reduction Product Substituted Piperazine Reduction->Product

Mechanistic pathway of primary amine conversion to piperazine via dioxime cyclization.

III. Quantitative Data & Optimization Matrices

Table 1: Optimization of Diketopiperazine Cyclization Conditions

BaseSolventTemperatureHomoketopiperazine ByproductTarget Diketopiperazine Yield
Triethylamine (TEA)Dichloromethane25 °CHigh (>40%)< 20%
K2CO3Acetonitrile80 °CModerate (~25%)45%
DBU Toluene 110 °C (Reflux) Trace (<5%) > 85%

Table 2: Catalyst Comparison for Reductive Cyclization of Dioximes

CatalystPressure (H2)TemperatureSide Reactions ObservedIsolated Piperazine Yield
5% Pd/C40 bar50 °CReductive debenzylation, complex mixtures15% - 44%
Raney-Nickel (Ra-Ni) 40 bar 50 °C None detected 78% - 85%

IV. Self-Validating Experimental Protocols

Protocol A: DBU-Mediated Cyclization to 5-Ethyl-2,2-dimethyl-diketopiperazine

This protocol utilizes thermodynamic control to bypass steric hindrance during ring closure.

  • Preparation: Dissolve the linear free-amino dipeptide intermediate (1.0 eq) in anhydrous toluene (0.1 M concentration). [Causality: Toluene allows for a high reflux temperature necessary to overcome the activation energy barrier of the sterically hindered gem-dimethyl group].

  • Base Addition: Add DBU (1.2 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 12-18 hours.

  • Validation Checkpoint 1: Monitor via TLC (10% MeOH in DCM). The starting material (Ninhydrin active, purple) should disappear, replaced by a higher Rf spot (UV active if aromatic protecting groups are present, or iodine active).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 1M HCl. [Causality: The acidic wash removes the DBU completely, preventing basic impurities from interfering with the subsequent reduction step].

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate to yield the diketopiperazine [1].

Protocol B: Borane-THF Reduction to 5-Ethyl-2,2-dimethylpiperazine

This protocol completely reduces the amides while destroying the resulting amine-borane complex.

  • Preparation: Suspend the diketopiperazine (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reduction: Slowly add Borane-THF complex (1.0 M solution, 5.0 eq) dropwise. [Causality: Excess borane is required because each amide requires 2 equivalents, and the sterics of the ethyl and gem-dimethyl groups slow the reaction kinetics].

  • Heating: Remove the ice bath and heat to reflux (65 °C) for 24 hours.

  • Validation Checkpoint 2: A small aliquot quenched in MeOH should show disappearance of the diketopiperazine carbonyls via IR spectroscopy (~1650 cm⁻¹ peak vanishes).

  • Acidic Quench (Critical Step): Cool to 0 °C. Cautiously add 6M HCl dropwise until gas evolution ceases, then heat the mixture to reflux for 2 hours. [Causality: This breaks the highly stable boron-nitrogen complex. Skipping this step results in near-zero isolated yields of the free amine].

  • Isolation: Cool, basify with 6M NaOH to pH > 12, and extract extensively with Dichloromethane (5x). Dry and concentrate to yield the target 5-Ethyl-2,2-dimethylpiperazine [1].

Protocol C: Alternative Reductive Cyclization of Dioximes

For researchers utilizing the double Michael addition route.

  • Hydrogenation Setup: Dissolve the bis(oximinoalkyl)amine intermediate (1.0 eq) in methanol.

  • Catalyst Addition: Add a slurry of Raney-Nickel (20% w/w). [Causality: Ra-Ni selectively reduces oximes without cleaving sensitive C-N bonds, unlike Pd/C].

  • Reduction: Pressurize the reactor with H2 gas to 40 bar and heat to 50 °C for 16 hours.

  • Validation Checkpoint 3: LC-MS should indicate the exact mass of the fully cyclized piperazine. The intermediate linear diamine should not be present, as cyclization is rapid upon reduction.

  • Filtration: Filter the mixture through a pad of Celite (Caution: Ra-Ni is pyrophoric; keep wet). Concentrate the filtrate to yield the substituted piperazine [2].

V. References

  • Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines Source: cdnsciencepub.com URL:

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: mdpi.com URL:

Troubleshooting

Purification of 5-Ethyl-2,2-dimethylpiperazine enantiomers

Welcome to the Technical Support Center for Chiral Purification . As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the complex reso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Purification . As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the complex resolution of 5-Ethyl-2,2-dimethylpiperazine enantiomers.

Due to the presence of two basic nitrogen atoms and a sterically hindered chiral center, substituted piperazines present unique challenges such as secondary silanol interactions in chromatography and complex thermodynamic phase behaviors during crystallization. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee).

The first step in purifying 5-Ethyl-2,2-dimethylpiperazine is selecting the appropriate methodology based on your project phase and mass requirements.

G Start Racemic 5-Ethyl-2,2- dimethylpiperazine Scale Production Scale? Start->Scale SFC Preparative SFC (Discovery/Preclinical) Scale->SFC < 100g ClassRes Classical Resolution (Process/Commercial) Scale->ClassRes > 100g Screen Chiral Stationary Phase & Modifier Screening SFC->Screen Agent Resolving Agent Screen (e.g., L-Tartaric Acid) ClassRes->Agent Additives Basic Additive Optimization (e.g., 0.1% DEA) Screen->Additives Pure Enantiopure Product (>99% ee) Additives->Pure Cryst Diastereomeric Salt Crystallization Agent->Cryst SaltBreak Salt Break & Freebasing Cryst->SaltBreak SaltBreak->Pure

Decision matrix for selecting chiral purification workflows based on scale.

Classical Diastereomeric Salt Resolution (Process Scale)

For scales exceeding 100g, classical resolution via diastereomeric salt formation is the most cost-effective approach. However, substituted piperazines often exhibit complex phase behaviors.

Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee) plateauing at 60-70% despite repeated recrystallizations with L-Tartaric Acid? A: This is a classic thermodynamic equilibrium issue. Substituted piperazines frequently form racemic compounds with specific eutectic points. If the eutectic point of your diastereomeric salt mixture is around 60% ee, standard 1:1 stoichiometric crystallization will plateau, as the system forms a solid solution rather than pure crystals[1]. Causality & Solution: You must alter the phase boundary. Shift from a 1:1 molar ratio to a sub-stoichiometric amount (e.g., 0.35 to 0.5 equivalents) of the resolving agent. Using agents like di-p-anisoyl-D-tartaric acid in a THF/H₂O matrix under sub-stoichiometric conditions forces the thermodynamic equilibrium past the eutectic point, allowing the less soluble hemisalt to precipitate at >90% ee[1].

Q: How do I choose the right resolving agent for a sterically hindered piperazine like 5-Ethyl-2,2-dimethylpiperazine? A: The ethyl and dimethyl groups create significant steric bulk. While L-tartaric acid is the industry standard for simpler analogs like 2-methylpiperazine[2], bulky piperazines often require resolving agents with larger chiral pockets. (1S)-(+)-10-camphorsulfonic acid has shown exceptional efficacy for bulky, di-substituted piperazines, yielding highly crystalline salts[3].

Table 1: Resolving Agent Screening Matrix for Piperazine Derivatives

Resolving AgentTypical Solvent SystemMolar EquivalentsExpected Initial ee (%)Mechanistic Causality / Notes
L-Tartaric Acid Water / Methanol0.5 - 1.040 - 50%Cost-effective baseline. Forms stable mono- or ditartrate salts depending on stoichiometry[2].
Di-p-anisoyl-D-tartaric acid THF / H₂O (80:20)0.35> 70%Sub-stoichiometry shifts thermodynamic equilibrium past the eutectic point[1].
(1S)-(+)-10-Camphorsulfonic acid THF / EtOAc1.0 - 1.558 - 98%Excellent for bulky piperazines; rigid bicyclic structure provides strong steric differentiation[3].
Self-Validating Protocol: Classical Resolution

This protocol utilizes a self-validating feedback loop to ensure mass balance and thermodynamic success.

  • Salt Formation: Dissolve racemic 5-Ethyl-2,2-dimethylpiperazine in THF/H₂O (80:20 v/v). Slowly add 0.5 molar equivalents of the chosen resolving agent (e.g., L-Tartaric acid) at 60 °C.

  • Controlled Crystallization: Cool the mixture at a rate of 5 °C/hour to 20 °C. Causality: Slow cooling prevents kinetic trapping of the undesired enantiomer in the crystal lattice.

  • Validation Step 1 (Mother Liquor Analysis): Filter the crystals. Immediately analyze the mother liquor via chiral HPLC. Validation logic: The mother liquor must be highly enriched in the undesired enantiomer. If it is racemic, your salt has not selectively crystallized, indicating a failed solvent/agent pairing.

  • Salt Break: Suspend the enriched crystals in CH₂Cl₂ and add 1M NaOH until pH > 12 to liberate the free amine. Extract the organic layer.

  • Validation Step 2 (Mass Balance): Weigh the recovered free base and the recovered resolving agent (from the aqueous layer). The combined mass must equal >95% of the starting inputs to confirm no product was lost to degradation or permanent emulsion.

Supercritical Fluid Chromatography (Discovery/Preclinical Scale)

For rapid purification of 50–100 g of material for toxicology studies, Supercritical Fluid Chromatography (SFC) is the gold standard. It is 5x faster than traditional HPLC and uses 10% of the organic solvent[4].

SFC_Opt Base Basic Piperazine Analyte Col Polysaccharide Column (e.g., AD-H) Base->Col Tail Peak Tailing / Co-elution? Col->Tail Add Add 0.1%-0.5% DEA/TEA to Alcohol Modifier Tail->Add Yes Opt Tune Temp (35-40°C) & Pressure (120-150 bar) Tail->Opt No Add->Opt Done Baseline Resolution (Rs > 1.5) Opt->Done

SFC method optimization logic for basic piperazine derivatives.

Troubleshooting & FAQs

Q: I am using a Chiralpak AD-H column with CO₂/Methanol, but the 5-Ethyl-2,2-dimethylpiperazine peaks are severely tailing and overlapping. How do I fix this? A: 5-Ethyl-2,2-dimethylpiperazine contains two basic secondary/tertiary amines. In SFC, these basic moieties interact strongly with residual, unendcapped acidic silanols on the silica support of polysaccharide-based columns. This secondary retention mechanism causes severe peak tailing[5]. Causality & Solution: You must introduce a basic additive. Adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) to your methanol modifier competitively binds to the acidic silanol sites, masking them from the piperazine analyte and restoring sharp, Gaussian peak shapes[5].

Q: Does adjusting the backpressure in SFC actually improve the chiral resolution of this molecule? A: Only marginally. While backpressure (typically 125–250 bar) is critical to maintaining the mobile phase in a supercritical state, its actual impact on chiral selectivity for piperazines is considerably lower than that of the organic modifier content and additive choice[5]. Focus your optimization on the modifier first.

Table 2: SFC Optimization Parameters for Basic Piperazines

ParameterStarting ConditionOptimization RangeMechanistic Effect
Organic Modifier MethanolMeOH, EtOH, IPA (5-45%)Alters hydrogen bonding and steric interactions with the chiral stationary phase[4].
Basic Additive None0.1% - 0.5% DEA or TEAMasks acidic silanols on the silica support, preventing secondary retention and tailing[5].
Temperature 35 °C10 °C - 45 °CModulates mobile phase density and analyte diffusivity; lower temps can increase enantioselectivity[5].
Back Pressure 150 bar125 - 250 barMaintains supercritical state; minor impact on selectivity but critical for baseline stability[5].
Self-Validating Protocol: Preparative SFC Execution
  • Analytical Screening: Screen the racemate on an analytical SFC system using a polysaccharide column (e.g., Amylose-1 or Cellulose-2) with CO₂ and 20% MeOH containing 0.2% DEA.

  • Validation Step 1 (System Suitability): Calculate the asymmetry factor (As) of the peaks. Validation logic: If As > 1.5, silanol interactions are still occurring; increase DEA to 0.5%. Do not proceed to prep scale until As is between 0.9 and 1.2.

  • Blank Verification: Run a blank injection (pure solvent) immediately after the racemate. Validation logic: Zero carryover must be observed to ensure no memory effects during stacked preparative injections.

  • Preparative Scale-Up: Transfer the method to the prep SFC. Perform stacked injections.

  • Fraction Analysis: Collect fractions and analyze the leading edge of Peak 1 and the tailing edge of Peak 2. Causality: This ensures that no breakthrough contamination occurred due to column overloading.

Analytical Monitoring: Orthogonal Verification

Q: Is there a high-throughput orthogonal method to verify the chiral purity of the piperazine derivative besides HPLC/SFC? A: Yes. Capillary Electrophoresis (CE) is a highly robust, orthogonal technique for cationic piperazine derivatives. By using a chiral selector such as sulfated β-cyclodextrin (S-β-CD) in a phosphate buffer (pH 6.0), you can achieve excellent baseline resolution. The S-β-CD forms transient inclusion complexes with the piperazine enantiomers, and differences in binding affinities lead to different electrophoretic mobilities[6].

References

  • Navid Niaei, Soodabeh Hassanpour, Jan Petr. "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Electrophoresis, 2024. Available at:[Link]

  • "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, ACS Publications, 2010. Available at:[Link]

  • "Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric." Indian Academy of Sciences. Available at:[Link]

  • "Supercritical Fluid Chiral Separations." Pharmaceutical Technology, 2025. Available at: [Link]

  • "Journal of Chromatography A - Generic chiral separation strategy for SFC." AFMPS. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Handling Guide for 5-Ethyl-2,2-dimethylpiperazine

Compound Identity: 5-Ethyl-2,2-dimethylpiperazine (Free Base) CAS Registry Number: 138981-87-0 (and related stereoisomers) Chemical Class: Cyclic aliphatic diamine / Piperazine derivative Part 1: Technical Overview As a...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 5-Ethyl-2,2-dimethylpiperazine (Free Base) CAS Registry Number: 138981-87-0 (and related stereoisomers) Chemical Class: Cyclic aliphatic diamine / Piperazine derivative

Part 1: Technical Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the "free base" forms of alkyl-substituted piperazines. While the core piperazine ring is hydrophilic, the addition of ethyl and methyl groups (as in 5-Ethyl-2,2-dimethylpiperazine) introduces lipophilicity that complicates aqueous solubility at physiological pH.[1]

The central issue is ionization .[1] This molecule is a secondary amine with two basic nitrogen centers.[1] Its solubility is governed by the Henderson-Hasselbalch equation: in its uncharged (free base) state, it behaves like an organic oil; in its protonated (salt) state, it behaves like a water-soluble electrolyte.[1] Most solubility failures stem from treating the free base like a salt.[1]

Part 2: Troubleshooting & FAQs

Q1: "I tried dissolving the free base directly in water/PBS, but it formed an oily residue or a cloudy suspension. Why isn't it dissolving?"

Diagnosis: Phase Separation (Oiling Out).[1] The Science: The free base of 5-Ethyl-2,2-dimethylpiperazine has a high pKa (typically ~9.0–9.8 for the secondary amines in this steric environment).[1] In neutral water (pH 7) or PBS (pH 7.4), a significant fraction of the molecules remain unprotonated (uncharged).[1] The hydrophobic alkyl groups (ethyl + 2 methyls) drive these uncharged molecules to aggregate, causing them to "oil out" or form a cloudy emulsion rather than a true solution.[1]

Corrective Action:

  • Immediate Fix: Lower the pH.[1] Add 1.0 equivalent of dilute Hydrochloric Acid (HCl) or Acetic Acid.[1] This protonates the nitrogen atoms, converting the free base into a highly soluble hydrochloride or acetate salt in situ.[1]

  • Protocol: See Protocol C (In-Situ Salt Formation) below.

Q2: "My DMSO stock solution precipitates when I dilute it into cell culture media."

Diagnosis: Solvent Shock (The "Crash-Out" Effect).[1] The Science: DMSO is a polar aprotic solvent that dissolves the free base well.[1] However, cell culture media is an aqueous, buffered environment (usually pH 7.4).[1] When you dilute the DMSO stock, the solvent power drops rapidly.[1] If the final concentration exceeds the thermodynamic solubility of the free base at pH 7.4, the compound precipitates.[1]

Corrective Action:

  • Step-wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.

  • Acidify the Media: If your assay tolerates it, ensure the media is slightly acidic or use a buffer with a lower pH (e.g., MES pH 6.[1]0) for the initial dilution, then adjust.

Q3: "The solid compound turned into a liquid/paste after leaving the vial open. Is it degraded?"

Diagnosis: Hygroscopicity & Carbamate Formation.[1][2] The Science: Piperazine derivatives are hygroscopic (absorb atmospheric water) and reactive toward CO₂.[1][2][3] They react with CO₂ in the air to form carbamic acid derivatives (carbamates), which often appear as sticky solids or pastes.[1]

Corrective Action:

  • Storage: Always store under inert gas (Nitrogen or Argon) and seal tightly with parafilm.[1]

  • Recovery: If the sample is critical, you can attempt to regenerate the free base by dissolving in strong base (NaOH) and extracting with an organic solvent (DCM), but it is often safer to purchase fresh material or convert it immediately to a stable salt (e.g., HCl salt) for long-term storage.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use this for chemical synthesis or when high concentrations are required.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1]

  • Target Concentration: 100 mM.

  • Procedure:

    • Weigh 14.2 mg of 5-Ethyl-2,2-dimethylpiperazine (MW ≈ 142.24 g/mol ).[1]

    • Add 1.0 mL of anhydrous DMSO.[1]

    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Storage: Aliquot into small vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.

Protocol B: Aqueous Dilution for Biological Assays

Use this to prevent precipitation in cell media.

  • Start: 100 mM DMSO stock (from Protocol A).

  • Intermediate Step: Prepare a 10x working solution in a slightly acidic buffer (e.g., PBS adjusted to pH 6.0 or 10 mM HCl).

    • Why? The lower pH ensures the compound is protonated (soluble) before it hits the complex media.[1]

  • Final Dilution: Add the Intermediate Solution to the cell media.

    • Result: The final pH will be dominated by the media's buffer capacity, but the compound will be dispersed enough to avoid immediate aggregation.[1]

Protocol C: In-Situ Salt Formation (Aqueous Stock)

Use this if you strictly require a water-based stock solution.

  • Calculate: Determine moles of free base.

  • Acid Addition: Add 0.95 to 1.0 equivalents of 1M HCl or 1M Acetic Acid directly to the solid free base.[1]

  • Dissolution: Add water to reach the desired volume.[1]

  • Verification: Vortex. If cloudy, add minimal additional acid dropwise until clear.[1] Check pH; it should be < 7.0.[1][4]

    • Note: This effectively creates 5-Ethyl-2,2-dimethylpiperazine dihydrochloride (or acetate) in solution.[1]

Part 4: Data Summary & Visualization

Table 1: Solubility Profile
SolventSolubility Limit (Est.)Comments
Water (pH 7) Low (< 5 mM)Prone to oiling out; pH dependent.[1]
Water (pH < 5) High (> 100 mM)Forms soluble salt species.[1]
DMSO High (> 500 mM)Good for stock solutions.[1]
Ethanol High (> 500 mM)Good alternative to DMSO.[1]
PBS (pH 7.4) Low-ModerateRisk of precipitation upon dilution.[1]
Figure 1: Solubility Decision Tree

SolubilityWorkflow Start Start: 5-Ethyl-2,2-dimethylpiperazine (Free Base) SolventCheck Select Solvent System Start->SolventCheck Organic Organic Solvent (DMSO/Ethanol) SolventCheck->Organic Aqueous Aqueous System (Water/Buffer) SolventCheck->Aqueous DissolveOrg Dissolve directly. Vortex well. Organic->DissolveOrg PHCheck Check pH Requirement Aqueous->PHCheck Storage Store at -20°C (Protect from moisture) DissolveOrg->Storage Neutral Neutral pH (7.0-7.4) PHCheck->Neutral Acidic Acidic pH (< 6.0) PHCheck->Acidic Fail Risk: Oiling Out / Precipitate (See Protocol C) Neutral->Fail Success Success: Soluble Salt Form (Protonated) Acidic->Success Fail->Acidic Add 1 eq. HCl

Caption: Decision logic for solubilizing piperazine free bases. Note the critical dependency on pH for aqueous stability.[1]

Figure 2: Dilution Workflow (Preventing Precipitation)

DilutionProtocol Stock 100 mM Stock (in DMSO) Inter Intermediate Dilution (10 mM in Acidic Buffer) Stock->Inter 1:10 Dilution (Maintains Solubility) Direct Direct Dilution (Risk of Crash-out) Stock->Direct Avoid! Final Final Assay Well (Media pH 7.4) Inter->Final Final Dilution (Rapid Dispersion) Direct->Final Precipitate Forms

Caption: Step-wise dilution strategy to mitigate solvent shock and precipitation in biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27460, 5-Ethyl-2,3-dimethylpyrazine (Structural Analog Reference).[1] Retrieved from [Link][1]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link][1]

Sources

Troubleshooting

Preventing racemization during 5-Ethyl-2,2-dimethylpiperazine synthesis

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chiral erosion during the synthesis of sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chiral erosion during the synthesis of sterically hindered diamines.

Synthesizing (S)- or (R)-5-Ethyl-2,2-dimethylpiperazine requires navigating a delicate balance between reactivity and stereoretention. Because the C5 stereocenter is adjacent to a nitrogen atom and an activating carbonyl (during intermediate stages), it is highly susceptible to epimerization. This guide dissects the causality behind racemization in this specific workflow and provides field-proven, self-validating protocols to ensure high enantiomeric excess (% ee).

Process Overview & Risk Assessment

PiperazineSynthesis A Chiral Amino Acids (Pool) B Dipeptide Intermediate A->B Coupling C Diketopiperazine (DKP) B->C Cyclization D 5-Ethyl-2,2-dimethyl- piperazine C->D Reduction Racemization1 Risk: Base-catalyzed epimerization Racemization1->B Racemization2 Risk: LAH-induced alpha-deprotonation Racemization2->C

Workflow of chiral piperazine synthesis highlighting key racemization risk points.

Troubleshooting Guide & FAQs

Q1: Why am I observing a significant drop in enantiomeric excess (% ee) during the reduction of the diketopiperazine (DKP) intermediate? A1: The choice of reducing agent is the primary culprit. Historically, Lithium Aluminum Hydride (LAH) has been the standard for reducing cyclic amides. However, reducing a sterically hindered DKP (such as the 3,3-dimethyl-6-ethyl-2,5-diketopiperazine precursor) requires forcing conditions, typically prolonged reflux in THF. Under these elevated temperatures, the strongly basic nature of LAH promotes deprotonation at the chiral


-carbon (C5), leading to enolization and irreversible racemization[1].

Corrective Action: Switch to a milder, electrophilic reducing agent. A Sodium Borohydride/Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) system generates borane in situ and has been proven to provide high yields of enantiomerically pure piperazines without eroding the stereocenter. In process chemistry for complex inhibitors, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

consistently outperforms commercial

in both yield and purity for hindered piperazines.

Q2: My starting amino acids are enantiopure, but my isolated DKP is already partially racemized before reduction. What is causing this? A2: Epimerization is occurring during the peptide coupling or the cyclization step. If you are using standard base-catalyzed cyclization (e.g., secondary amines or excess DIPEA/TEA), the


-proton of the activated ester/amide is highly susceptible to abstraction.

Corrective Action: Employ ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-p-methoxybenzyl (

-PMB) protection on the nitrogen prior to cyclization, which sterically and electronically prevents racemization during base-catalyzed DKP formation. Alternatively, perform the cyclization under strictly pH-controlled, mildly acidic conditions (e.g., 2-butanol/formic acid reflux) to bypass base-induced enolization entirely[1].

Q3: How can I recover or upgrade the optical purity if partial racemization has already occurred during workup? A3: If the free base has suffered chiral erosion, classical resolution via salt formation is the most robust recovery method.

Corrective Action: Form a salt using an acid like p-Toluenesulfonic acid (PTSA). PTSA salts of chiral piperazines often provide an excellent thermodynamic isolation point. Because the racemate and the enantiopure salt have different solubility profiles, this allows for the precipitation of high-purity crystalline material, effectively upgrading the % ee and bypassing the need for chromatography[2].

Quantitative Data: Reagent Impact on DKP Reduction

The following table summarizes the causal relationship between the chosen reduction conditions and the resulting stereochemical integrity of the piperazine product.

Reducing AgentReaction ConditionsTypical Yield (%)Enantiomeric Excess (% ee)Mechanistic Outcome
Lithium Aluminum Hydride (LAH) THF, Reflux, 48h40–50%< 50%Strong basicity causes

-deprotonation and severe epimerization.
Borane-THF (

)
THF, Reflux, 24h60–75%> 95%Electrophilic reduction prevents enolization; moderate yield due to reagent degradation.

System
THF, 0 °C to Reflux, 16h85–95%> 98%In situ borane generation; excellent stereoretention, highly scalable.

Step-by-Step Methodology: Stereoretentive Reduction of DKP

To guarantee both high yield and >98% ee of 5-Ethyl-2,2-dimethylpiperazine, utilize the following self-validating


 protocol. This method includes a critical, often-missed hydrolysis step to break the stable amine-borane complex.

Materials Required:

  • Chiral 5-ethyl-2,2-dimethyl-3,6-diketopiperazine (1.0 eq)

  • Sodium Borohydride (

    
    , 5.0 eq)
    
  • Iodine (

    
    , 2.0 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Aqueous HCl

  • 5M Aqueous NaOH

Procedure:

  • System Preparation: Equip a flame-dried, 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is strictly anhydrous.

  • Hydride Loading: Suspend

    
     (5.0 eq) in anhydrous THF (10 mL per gram of substrate). Cool the suspension to 0 °C using an ice bath.
    
  • In Situ Borane Generation: Dissolve

    
     (2.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the 
    
    
    
    suspension over 30–45 minutes.
    • Causality Note: This reaction generates

      
      , 
      
      
      
      , and
      
      
      gas. Maintaining the temperature below 5 °C is critical to control the exothermic hydrogen evolution and prevent the loss of volatile borane.
  • Substrate Addition: Once hydrogen evolution ceases, add the chiral DKP intermediate (1.0 eq) in small portions to the active borane solution.

  • Reduction: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (65 °C) for 12–16 hours.

    • Validation Check: Monitor the disappearance of the DKP mass via LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add MeOH dropwise until effervescence completely ceases. This destroys any unreacted borane. Concentrate the mixture in vacuo to a thick residue.

  • Complex Hydrolysis (Critical Step): Dissolve the residue in 20% aqueous HCl (15 mL per gram of starting material) and heat to reflux for 2 hours.

    • Causality Note: Borane forms a highly stable, covalent Lewis acid-base complex with the newly formed piperazine nitrogens. Standard basic workups will not break this bond, leading to artificially low isolated yields. Acidic reflux is mandatory to hydrolyze the complex.

  • Isolation: Cool the acidic solution to room temperature. Wash once with Diethyl Ether to remove non-polar impurities. Adjust the aqueous layer to pH > 12 using 5M NaOH. Extract the free piperazine base with Dichloromethane (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the enantiopure (S)- or (R)-5-Ethyl-2,2-dimethylpiperazine.
    

References

  • Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor Source: WuXi STA / ACS Publications URL:2

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids Source: UCLA / Journal of Organic Chemistry URL:1

  • Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides Source: ResearchGate URL:3

Sources

Optimization

Technical Support Center: Optimizing Reactions with Hindered Amine Nucleophiles

Welcome to the Technical Support Center for optimizing reactions involving sterically hindered amine nucleophiles. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reactions involving sterically hindered amine nucleophiles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these notoriously difficult substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a blend of mechanistic insights and practical, field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the use of hindered amines in nucleophilic substitution and cross-coupling reactions.

Q1: Why are sterically hindered amines such poor nucleophiles?

A: Steric hindrance fundamentally restricts the amine's ability to participate in reactions. The bulky groups surrounding the nitrogen atom create a congested environment, making it difficult for the nitrogen's lone pair of electrons to attack an electrophilic center.[1][2][3] This is in contrast to basicity, where the amine only needs to accept a small proton.[1] Nucleophilic attacks, especially in SN2 and cross-coupling reactions, require the nucleophile to approach the electrophile from a specific trajectory to interact with the relevant orbital (e.g., the σ* orbital in an alkyl halide).[1] Bulky substituents impede this approach, slowing down the reaction rate significantly.[1]

Q2: What are the most common challenges encountered when using hindered amines?

A: The primary challenges include:

  • Low or no product yield: This is the most frequent issue, often stemming from the low reactivity of the amine.[4][5]

  • Slow reaction rates: Reactions can take extended periods or require high temperatures to proceed.[5]

  • Side reactions: Competing reaction pathways, such as elimination or hydrodehalogenation (in cross-coupling), can become dominant.[4][5] In palladium-catalyzed reactions, β-hydride elimination from the Pd(II)-amido intermediate can also be a problem.[6]

  • Catalyst deactivation: In cross-coupling reactions, the hindered nature of the amine can affect the stability and activity of the catalyst.

Q3: What are the key reaction parameters to consider for optimization?

A: For successful reactions with hindered amines, careful optimization of the following is critical:

  • Catalyst and Ligand System (for cross-coupling): The choice of ligand is paramount.[4] Bulky, electron-rich phosphine ligands are often required.[4][7][8]

  • Base: A strong, non-nucleophilic base is typically necessary.[4][5]

  • Solvent: The solvent can influence the solubility of reagents and the stability of intermediates.[9][10][11]

  • Temperature: Higher temperatures are often needed to overcome the high activation energy.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful tool, but it can be challenging with hindered amines.[12][13][14] This guide provides solutions to common problems encountered during these reactions.

Issue 1: Low or No Product Yield

A lack of desired product is the most common frustration. The causes are often multifaceted, involving the catalyst system, reagents, or reaction conditions.

Root Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[4]

    • Solution: Use modern palladacycle precatalysts (e.g., G2, G3, or G4) which generate the active LPd(0) catalyst more cleanly.[4][15] If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0), which can be facilitated by the amine or phosphine ligand.[4] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[4]

  • Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is crucial.[4] For hindered amines, the ligand must be sufficiently bulky and electron-donating to promote both oxidative addition and reductive elimination.[7][16][17]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like RuPhos are a good starting point for secondary amines.[4] For particularly challenging couplings, consider highly hindered ligands such as tBuBrettPhos or the use of N-heterocyclic carbene (NHC) ligands.[4][18][19] The P(t-Bu)₃ ligand has also been shown to be highly effective in couplings with hindered anilines.[20][21]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the amine without interfering with the catalyst or substrates.[4][5]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[4][5] The physical properties of the base, such as particle size, can also be important.[4]

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides.[4] Sterically hindered aryl halides also present a challenge.

    • Solution: For aryl chlorides, the use of bulky, electron-rich phosphine ligands is often essential.[4] If possible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.

Issue 2: Prominent Side Reactions

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.[4]

Common Side Reactions & Mitigation Strategies
  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[4] Ensuring an anhydrous reaction environment is also critical.

  • Homocoupling: Dimerization of the aryl halide or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Adjusting the catalyst-to-ligand ratio and reaction temperature can help suppress homocoupling.

  • β-Hydride Elimination: This can occur from the intermediate Pd(II)-amido complex, leading to the formation of a reduced arene.[6]

    • Cause: This is more prevalent with amines that have β-hydrogens.

    • Solution: The use of bulky ligands can disfavor this pathway by sterically hindering the formation of the required planar intermediate.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination cluster_inputs Inputs cluster_output Output Pd0 L-Pd(0) OxyAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxyAdd Ar-X LigandExch Ligand Exchange (L-Pd(II)(Ar)(HNR'R'')) OxyAdd->LigandExch HNR'R'' Deprot Deprotonation (L-Pd(II)(Ar)(NR'R'')) LigandExch->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Ar-NR'R'' Product Arylamine (Ar-NR'R'') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxyAdd Amine Amine (HNR'R'') Amine->LigandExch Base Base Base->Deprot caption Catalytic cycle for Buchwald-Hartwig amination. Ligand_Effect cluster_ligand Ligand Properties cluster_cycle Impact on Catalytic Cycle Steric_Bulk Steric Bulk Red_Elim Facilitates Reductive Elimination Steric_Bulk->Red_Elim Accelerates Side_Reactions Suppresses Side Reactions Steric_Bulk->Side_Reactions Inhibits β-hydride elimination Electron_Donation Electron Donation Ox_Add Promotes Oxidative Addition Electron_Donation->Ox_Add Accelerates Stabilization Stabilizes Pd(0) Electron_Donation->Stabilization caption Influence of ligand properties on the catalytic cycle.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the Hindered Nitrogen in 2,2-Dimethylpiperazines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter synthetic roadblocks when functionalizing 2,2-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter synthetic roadblocks when functionalizing 2,2-dimethylpiperazine. This molecule is an exceptional building block for modulating the metabolic stability and solubility of drug candidates, but it presents a severe regioselectivity and reactivity challenge.

The core issue boils down to steric causality: the nitrogen adjacent to the gem-dimethyl group is heavily shielded. While the unhindered nitrogen reacts rapidly with electrophiles, the hindered nitrogen exhibits heavily suppressed nucleophilicity. This guide provides field-proven, self-validating strategies to overcome this barrier.

Strategic Workflow

G A 2,2-Dimethylpiperazine B Selective Protection (Boc2O, 1 eq) A->B Blocks unhindered N C 1-Boc-3,3-dimethylpiperazine (Hindered NH Free) B->C D Alkylation (NaH, DMF, Heat) C->D Electrophile: Alkyl-X E Buchwald-Hartwig (Pd2(dba)3, RuPhos) C->E Electrophile: Aryl-X F Reductive Amination (Ti(OiPr)4, NaBH3CN) C->F Electrophile: Aldehyde

Workflow for functionalizing the hindered nitrogen in 2,2-dimethylpiperazine.

Diagnostic FAQs

Q1: Why is my direct alkylation of 2,2-dimethylpiperazine yielding a mixture of regioisomers, or failing to react at the hindered nitrogen entirely? A1: The gem-dimethyl group creates a severe steric shield around the adjacent nitrogen. If you attempt a reaction without protecting groups, the electrophile will exclusively attack the kinetically favored unhindered nitrogen. If you use an excess of electrophile to force double alkylation, the second addition (at the hindered nitrogen) is kinetically extremely slow, leading to incomplete reactions and complex mixtures.

Q2: How do I selectively block the unhindered nitrogen to force reactivity at the hindered site? A2: You must exploit the inherent steric bias of the molecule. By adding exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C, the unhindered nitrogen is selectively protected with >95% regioselectivity. The resulting intermediate is 1-Boc-3,3-dimethylpiperazine [1]. (Note: IUPAC nomenclature numbers the Boc-protected nitrogen as N1 and the gem-dimethyl carbons as C3, leaving the hindered free amine at N4). This intermediate is commercially available and serves as the foundational starting point for hindered functionalization[2].

Q3: I have 1-Boc-3,3-dimethylpiperazine, but standard Buchwald-Hartwig conditions (Pd(dppf)Cl₂, Cs₂CO₃) are failing to arylate the free hindered amine. What should I change? A3: Standard bidentate ligands like dppf struggle with bulky secondary amines because the steric clash prevents the amine from coordinating to the palladium center during the catalytic cycle. You must switch to a catalyst system specifically designed to accommodate steric bulk. Using Pd₂(dba)₃ or Pd(dba)₂ with bulky, electron-rich biaryl phosphine ligands (such as RuPhos or BINAP) and heating to 100–130 °C in DMSO or Toluene is highly effective for driving the reductive elimination step[3][4].

Q4: Reductive amination at the hindered nitrogen is stalling. How can I drive it to completion? A4: The initial step of reductive amination—iminium ion formation—is thermodynamically unfavorable for hindered amines. Standard conditions (NaBH(OAc)₃ in DCE) will fail. You must force the iminium formation by using a Lewis acid water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), stirring the amine and aldehyde neat or in a highly concentrated solution before adding the reducing agent.

Experimental Methodologies

The following protocols are designed as self-validating systems; the causality behind the reagent choices ensures that if the steps are followed, the steric barriers are systematically bypassed.

Protocol 1: Synthesis of 1-Boc-3,3-dimethylpiperazine (Selective Protection)

Causality: Low temperature and slow addition ensure the Boc anhydride only reacts with the kinetically favored unhindered nitrogen, preventing over-protection.

  • Dissolve 2,2-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add it dropwise over 30 minutes via an addition funnel.

  • Stir at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 4 hours.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. The crude product is typically >95% pure 1-Boc-3,3-dimethylpiperazine and can be used directly in subsequent steps.

Protocol 2: Buchwald-Hartwig Arylation of the Hindered Nitrogen

Causality: The use of Pd₂(dba)₃ provides a highly active Pd(0) source, while the RuPhos ligand creates a specialized structural pocket that accommodates the bulky amine and accelerates reductive elimination.

  • In a flame-dried Schlenk tube, combine 1-Boc-3,3-dimethylpiperazine (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Evacuate and backfill the tube with Argon three times to ensure a strictly oxygen-free environment.

  • Add anhydrous, degassed Toluene (to reach 0.1 M concentration).

  • Seal the tube and heat at 110 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Concentrate and purify via flash chromatography.

Protocol 3: Direct Alkylation of the Hindered Nitrogen

Causality: Deprotonation with a strong base generates a highly nucleophilic amide anion, overcoming the activation energy barrier imposed by the adjacent methyl groups.

  • Dissolve 1-Boc-3,3-dimethylpiperazine (1.0 eq) in anhydrous DMF.

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Heat the reaction to 80 °C for 12 hours.

  • Quench carefully with water at 0 °C, extract with EtOAc, wash extensively with water/brine (at least 3 times) to remove DMF, and purify.

Quantitative Data: Reaction Conditions and Expected Yields
StrategyReagents / Catalyst SystemTemperatureSolventExpected YieldKey Limitation / Troubleshooting
Selective Protection Boc₂O (1.0 eq)0 °C to RTDCM85 - 95%Must control addition rate strictly to avoid double-Boc protection.
Cross-Coupling (Aryl-Br) Pd₂(dba)₃, RuPhos, NaOtBu110 °CToluene60 - 85%Highly sensitive to moisture and oxygen; requires Schlenk techniques.
Cross-Coupling (Aryl-Cl) Pd(dba)₂, BINAP, Cs₂CO₃120 - 130 °CDMSO40 - 70%Requires higher temperatures and extended reaction times[3].
Alkylation (Alkyl-I) NaH (1.5 eq)80 °CDMF70 - 90%Strong base may cause E2 elimination in sterically sensitive alkyl halides.
Reductive Amination Ti(OiPr)₄, then NaBH₃CNRT to 60 °CTHF/MeOH50 - 75%Ti(OiPr)₄ workup requires a basic aqueous quench to filter out titanium salts.
References

1.[3] EP3143025B1 - Compounds for treating spinal muscular atrophy - Google Patents. Source: google.com. URL: 2.[4] WO2016184832A1 - Compounds for treating spinal muscular atrophy - Google Patents. Source: google.com. URL: 3.[1] 1-Boc-3,3-dimethylpiperazine - Chem-Impex. Source: chemimpex.com. URL: 4. 1-Boc-3,3-dimethylpiperazine | C11H22N2O2 | CID 22710387 - PubChem. Source: nih.gov. URL:

Sources

Optimization

Crystallization techniques for piperazine derivative salts

Technical Support Center: Crystallization of Piperazine Derivative Salts Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Salt Formation, Stoichiometry Control, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Piperazine Derivative Salts

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Salt Formation, Stoichiometry Control, and Phase Separation (Oiling Out)

Mission Statement

Piperazine derivatives are a cornerstone of medicinal chemistry, serving as privileged scaffolds in antidepressants, antihistamines, and antipsychotics. However, their dual-nitrogen basicity (pKa ~5.3 and ~9.[1]7) and conformational flexibility create unique crystallization challenges. This guide moves beyond standard textbook procedures to address the specific, high-failure modes encountered in the lab: uncontrollable stoichiometry (mono- vs. bis-salts) and Liquid-Liquid Phase Separation (LLPS/Oiling Out).

Module 1: Stoichiometry & Counter-Ion Selection

The Core Challenge: Piperazine is a diprotic base.[1] A common failure mode is targeting a mono-salt but inadvertently precipitating a bis-salt (or a non-stoichiometric mixture) because the


 rules were ignored or local supersaturation was uncontrolled.

Q: How do I ensure I isolate the mono-salt instead of the bis-salt? A: You must control two variables: the pKa difference and the local acid concentration during addition.

  • The

    
     Rule: 
    
    • Mono-Salt Target: Select an acid with a

      
       at least 3 units lower than the piperazine's second basic nitrogen (most basic pKa ~9.7), but higher than the first (pKa ~5.3). Weak organic acids (fumaric, succinic) often favor mono-salts.
      
    • Bis-Salt Target: Select a strong acid (HCl, H₂SO₄) where the acid

      
       is < 2.0, ensuring protonation of both nitrogens.
      
  • The "Reverse Addition" Protocol: If you add acid to the piperazine base solution, you create a transient zone of high acid concentration, triggering bis-salt nucleation even if you only add 1 equivalent.

    • Correct Protocol: Add the acid solution slowly to the base solution with high-shear mixing to dissipate local excess.

Decision Matrix: Salt Screen Workflow

SaltScreening Start Start: Piperazine Free Base pKaCheck Check pKa (N1 ~5.3, N2 ~9.7) Start->pKaCheck Target Target Form? pKaCheck->Target Mono Mono-Salt Target (1:1) Target->Mono Bioavailability Bis Bis-Salt Target (1:2) Target->Bis Max Solubility WeakAcid Select Weak Acid (Fumaric, Maleic) pKa > 3.0 Mono->WeakAcid StrongAcid Select Strong Acid (HCl, Mesylate) pKa < 2.0 Bis->StrongAcid Solvent Solvent Screen (EtOH, IPA, EtOAc) WeakAcid->Solvent StrongAcid->Solvent Precip Precipitation? Solvent->Precip Success Isolate & XRD Precip->Success Crystalline Fail Evaporate or Anti-Solvent Precip->Fail Amorphous/Oil

Caption: Logic flow for selecting counter-ions based on stoichiometric targets to avoid mixed-phase precipitation.

Module 2: The "Oiling Out" Crisis (LLPS)

The Core Challenge: Piperazine derivatives often possess flexible alkyl chains. When supersaturated, they frequently undergo Liquid-Liquid Phase Separation (LLPS) —separating as a dense oil rather than a crystal. This "oiling out" traps impurities and prevents purification.

Q: My product separates as a sticky oil at the bottom of the flask. Cooling it further just makes the oil harder. How do I fix this? A: You are operating in the Oiling Out Zone (between the binodal and spinodal curves). You must shift the system back into the metastable region where crystal growth dominates over phase separation.

Troubleshooting Protocol: The "Seeded Re-Heating" Method Do not simply cool the oil. The oil is a metastable liquid phase that competes with crystallization.

  • Re-dissolve: Heat the mixture until the oil phase completely disappears and becomes a single homogeneous solution (Clear Point).

  • Determine Cloud Point: Slowly cool and note the exact temperature (

    
    ) where oil droplets first appear (the solution turns milky).
    
  • The Fix:

    • Re-heat to

      
      .
      
    • Add seed crystals (0.5 - 1.0 wt%) at this temperature.

    • Crucial Step: Hold the temperature constant (isothermal aging) for 1-2 hours. The seeds provide a surface for the solute to deposit onto, bypassing the liquid oil phase.

    • Once a crystal bed is established, cool slowly (

      
      /min).
      

Table 1: Solvent Systems to Mitigate Oiling Out

Solvent SystemRoleApplication
Ethanol / Ethyl Acetate StandardGood for HCl salts. Ethanol solubilizes; EtOAc acts as anti-solvent.
IPA / Water (95:5) Hydrate FormerWater activity stabilizes the lattice, often preventing oiling by forming a stable hydrate.
Toluene / Methanol Non-Polar/PolarUseful for highly lipophilic piperazine derivatives. Toluene suppresses oiling.
Acetone Anti-SolventAvoid if amine is primary/secondary (potential Schiff base formation). Use only with fully substituted piperazines.

Module 3: Reactive Crystallization (HCl Salts)

The Core Challenge: Adding concentrated HCl directly to a piperazine solution often causes rapid, uncontrolled nucleation, trapping solvent and impurities (agglomeration).

Q: My HCl salt is hygroscopic and contains high residual solvent. Why? A: This is likely due to dendritic growth caused by extreme local supersaturation during acid addition. The crystal lattice grew too fast, trapping mother liquor.

Optimized Protocol: Reactive Crystallization

  • Dissolution: Dissolve the piperazine free base in 10 volumes of Ethanol or IPA at 50°C.

  • Acid Dilution: Dilute the HCl (or organic acid) in the same solvent (e.g., 1M HCl in Ethanol). Never add concentrated aqueous acid directly.

  • Dosing: Add the acid solution over 2–4 hours via a syringe pump or dropping funnel.

  • Endpoint: Monitor pH. For a mono-salt, stop when the pH approaches the pKa of the second nitrogen (~6.0–7.0). For a bis-salt, drive pH < 2.0.

ReactiveCryst Base Free Base in EtOH (50°C) Mix Controlled Dosing (High Shear Mixing) Base->Mix Acid Dilute Acid (in EtOH) Acid->Mix Slow Addition Nucleation Primary Nucleation Mix->Nucleation Supersaturation Growth Crystal Growth (Slow Cooling) Nucleation->Growth Filter Filtration & Drying Growth->Filter

Caption: Reactive crystallization workflow emphasizing dilution and controlled dosing to prevent impurity entrapment.

Module 4: Polymorphism & Hydrates

Q: The melting point of my salt dropped by 10°C after drying in a vacuum oven. Did I decompose it? A: Likely not. You probably dehydrated a channel hydrate . Piperazine salts are notorious for forming hydrates due to the hydrogen-bonding capacity of the protonated nitrogens [1].

  • Diagnosis: If the melting point decreases and the peak broadens, the crystal lattice may have collapsed upon water loss (becoming amorphous or a lower-melting polymorph).

  • Validation: Perform TGA (Thermogravimetric Analysis). A step-loss of ~5-10% weight < 100°C confirms a solvate/hydrate.

  • Solution: If the anhydrous form is unstable, engineer the process to isolate the stable hydrate (e.g., Piperazine Hexahydrate) by ensuring water activity in the solvent system (use 90:10 EtOH:Water).

References

  • BenchChem. (2025).[1][2][3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • National Institutes of Health (PMC). (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Retrieved from

  • MDPI. (2024). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Retrieved from

  • American Chemical Society. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. Crystal Growth & Design. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 5-Ethyl-2,2-dimethylpiperazine

This guide outlines a comprehensive framework for the 1H NMR spectral analysis of 5-Ethyl-2,2-dimethylpiperazine . It is designed for researchers requiring rigorous structural verification and differentiation from isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive framework for the 1H NMR spectral analysis of 5-Ethyl-2,2-dimethylpiperazine . It is designed for researchers requiring rigorous structural verification and differentiation from isomeric byproducts.

Executive Summary & Strategic Importance

5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) is a specialized heterocyclic building block, often used in the synthesis of kinase inhibitors and GPCR ligands. Its structural verification is critical because common synthetic routes can yield regioisomers (e.g., 6-ethyl-2,2-dimethyl or N-ethyl derivatives) that are difficult to separate by standard chromatography.

This guide provides a self-validating NMR protocol to:

  • Confirm Regiochemistry: Distinguish the 5-ethyl substitution from 3-ethyl or 6-ethyl isomers.

  • Assess Stereochemistry: Analyze the diastereotopic nature of the gem-dimethyl groups induced by the C5 chiral center.

  • Evaluate Purity: Quantify solvent/precursor contamination.

Structural Dynamics & Predicted NMR Profile

The molecule possesses a chiral center at C5 and a gem-dimethyl group at C2 . This lack of symmetry creates a complex, information-rich 1H NMR spectrum.

The "Fingerprint" Region Analysis

Unlike symmetric piperazines, every proton environment in this molecule is magnetically distinct (diastereotopic).

MoietyProton CountMultiplicityApprox.[1] Shift (δ ppm)*Diagnostic Feature
C2-Me (a) 3HSinglet1.05 – 1.15Diastereotopic Methyls: The C5 chiral center renders the two methyls non-equivalent. Expect two distinct singlets or one broadened singlet depending on solvent resolution.
C2-Me (b) 3HSinglet1.15 – 1.25See above. Differentiates from 2,5-dimethylpiperazine (which shows doublets).
C5-Ethyl (CH3) 3HTriplet0.85 – 0.95Classic triplet (

Hz).
C5-Ethyl (CH2) 2HMultiplet1.20 – 1.40Diastereotopic Methylene: These protons are adjacent to the chiral center. They often appear as a complex multiplet (ABX3) rather than a clean quartet.
C3-H2 2HAB System2.60 – 2.80Isolated Spin System: Adjacent to the quaternary C2, these show only geminal coupling (

Hz), appearing as a pair of doublets (or broad singlets).
C6-H2 2HMultiplet2.80 – 3.00Coupled to C5-H. Part of an ABX system.
C5-H 1HMultiplet2.60 – 2.90The chiral proton. Coupling to C6-H2 and the Ethyl-CH2 makes this a complex multiplet.
NH (N1/N4) 2HBroad1.50 – 2.50Exchangeable. Chemical shift is highly concentration and solvent-dependent.

*Note: Shifts are referenced to CDCl3. Values may shift in DMSO-d6 or D2O.

Comparative Performance Guide

This section compares the spectral "performance" (resolvability and diagnostic utility) of 5-Ethyl-2,2-dimethylpiperazine against its common isomers and alternative analysis conditions.

A. Isomer Differentiation (The "Alternatives")

The primary challenge is distinguishing the product from 2,5-Dimethylpiperazine (common starting material impurity) and 1-Ethyl-2,2-dimethylpiperazine (alkylation byproduct).

Feature5-Ethyl-2,2-dimethyl (Target)2,5-Dimethylpiperazine (Isomer)1-Ethyl-2,2-dimethyl (N-alkyl)
Methyl Signals Two Singlets (Gem-dimethyl)Two Doublets (Vicinal coupling to CH)Two Singlets
Ethyl Signal Shielded Multiplet (~1.3 ppm, C-attached)None Deshielded Quartet (~2.4 ppm, N-attached)
Symmetry Asymmetric (All ring protons distinct)Symmetric (Simplified spectrum if trans)Asymmetric
B. Solvent Selection Strategy
  • CDCl3 (Chloroform-d): Recommended for structural confirmation.

    • Pros: Sharpest resolution of the gem-dimethyl singlets.

    • Cons: NH protons can be broad and overlap with the ethyl multiplet.

  • DMSO-d6: Recommended for full assignment.

    • Pros: NH protons often appear as distinct triplets/doublets (slow exchange), allowing connectivity tracing via COSY.

    • Cons: Viscosity broadens small couplings; residual water peak (~3.33 ppm) may obscure ring protons.

  • D2O (Deuterium Oxide): Recommended for salt forms (HCl).

    • Pros: Eliminates NH signals completely (simplifies the aliphatic region).

    • Cons: No stereochemical info from NH coupling; pH dependency of shifts.

Experimental Protocol

Step 1: Sample Preparation
  • Free Base: Dissolve 10-15 mg of the oil/solid in 0.6 mL CDCl3 . Filter through a cotton plug if any turbidity exists (remove inorganic salts).

  • HCl Salt: Dissolve 10 mg in 0.6 mL D2O or DMSO-d6 . Note: In D2O, add a micro-drop of NaOD if free-base shifts are required for comparison.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Number of Scans (NS): 16 (sufficient for >10 mg). Increase to 64 for trace impurity detection (<5%).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The methyl protons and quaternary carbons have long T1 relaxation times. A short D1 will suppress the methyl integration, leading to a false ratio (e.g., appearing as <3H).

  • Spectral Width: -2 to 14 ppm (ensure all exchangeable protons are captured).

Step 3: Processing
  • Apodization: Line broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is critical for the AB systems of the ring protons.

  • Integration: Calibrate the Ethyl-CH3 triplet (0.9 ppm) to 3.00H . This is the most stable reference signal, as the gem-dimethyls may overlap.

Visualization of Structural Logic

Diagram 1: Isomer Differentiation Workflow

This decision tree guides the analyst through the spectral features to confirm identity.

IsomerLogic Start Unknown Piperazine Sample CheckMe Check Methyl Region (0.8 - 1.3 ppm) Start->CheckMe Singlets Singlets Observed CheckMe->Singlets No Coupling Doublets Doublets Observed CheckMe->Doublets Coupling J~6Hz CheckEth Check Ethyl Region Singlets->CheckEth Isomer25 Identify: 2,5-Dimethylpiperazine Doublets->Isomer25 EthType Ethyl Signal Type? CheckEth->EthType C_Eth Multiplet/Shielded (~1.3 ppm) EthType->C_Eth N_Eth Quartet/Deshielded (~2.4 ppm) EthType->N_Eth Target CONFIRMED: 5-Ethyl-2,2-dimethylpiperazine C_Eth->Target IsomerN Identify: 1-Ethyl-2,2-dimethylpiperazine N_Eth->IsomerN

Caption: Logic flow for distinguishing 5-Ethyl-2,2-dimethylpiperazine from common regioisomers based on 1H NMR splitting patterns.

Diagram 2: Spin System Connectivity (COSY Anticipation)

Understanding the coupling network is vital for assigning the complex ring protons.

SpinSystem C2_Me C2-Methyls (Singlets) C3_H C3-H2 (AB System) C2_Me->C3_H No Coupling C6_H C6-H2 (Multiplet) C3_H->C6_H 4-Bond (W) Coupling (Weak) C5_H C5-H (Chiral Multiplet) Eth_CH2 Ethyl-CH2 (Diastereotopic) C5_H->Eth_CH2 Vicinal C6_H->C5_H Vicinal (Strong) Eth_CH3 Ethyl-CH3 (Triplet) Eth_CH2->Eth_CH3 Vicinal

Caption: Spin system connectivity. Solid red arrows indicate strong vicinal coupling observable in COSY; dotted lines indicate lack of coupling or weak long-range interactions.

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. Conformational analysis of piperazine derivatives by NMR. RSC Advances, 2018. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Alkyl Piperazines

Executive Summary This guide provides a comparative analysis of the mass spectral behavior of alkyl-substituted piperazines, a structural class critical to pharmaceutical intermediates and forensic analysis of designer d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of the mass spectral behavior of alkyl-substituted piperazines, a structural class critical to pharmaceutical intermediates and forensic analysis of designer drugs (e.g., BZP, TFMPP).[1] Unlike standard spectral libraries that merely list peaks, this document dissects the causality of fragmentation—contrasting the hard ionization of Electron Ionization (EI) with the soft, collision-driven pathways of Electrospray Ionization (ESI).

Key Finding: The differentiation of alkyl piperazine regioisomers relies heavily on the competition between


-cleavage  (dominant in EI) and onium ion formation/ring opening  (dominant in ESI). While EI provides "fingerprint" identification, ESI-MS/MS is required for elucidating the connectivity of complex N-substituted side chains.

Part 1: Mechanistic Fundamentals

The piperazine ring (


) is a saturated heterocycle that directs fragmentation through its two nitrogen atoms. The fragmentation logic follows the Nitrogen Rule : odd-electron molecular ions (

) fragment to form even-electron cations.
The Dominant Pathway: -Cleavage

In Electron Ionization (70 eV), the radical cation forms at the nitrogen lone pair. The primary stabilization mechanism is


-cleavage, where the bond adjacent to the radical site breaks.
  • Pathway A (Exocyclic Rupture): Cleavage of the N-Alkyl bond. This is favorable if the alkyl chain is capable of forming a stable radical (e.g., benzyl).

  • Pathway B (Endocyclic Rupture): Cleavage of the piperazine ring C-C bond. This leads to ring opening and the formation of characteristic iminium ions (

    
     44, 58, 70).
    
The "Soft" Pathway: Protonation & Ring Opening

In ESI (+), the molecule forms


. Under Collision-Induced Dissociation (CID), the ring requires significant energy to open. The mechanism often involves:
  • Protonation of the secondary or tertiary amine.

  • Charge migration (proton transfer).

  • Retro-fragmentation to release neutral alkenes or ammonia.

Part 2: Comparative Analysis (EI vs. ESI)

This section compares the fragmentation of 1-Benzylpiperazine (BZP) , a representative N-alkyl piperazine, across two modalities.

Table 1: Spectral Signature Comparison (BZP, MW 176)
FeatureElectron Ionization (EI, 70 eV)ESI-MS/MS (CID, 20-35 eV)
Precursor

176 (

, Radical Cation)

177 (

, Even Electron)
Base Peak

91
(Tropylium ion,

)

91
(Benzyl cation) or

134
Diagnostic Ion 1

134 (Loss of propene/ring fragment)

120 (Loss of

)
Diagnostic Ion 2

56 (Piperazine ring fragment,

)

85 (Piperazine ring retention)
Mechanism Homolytic cleavage of Benzyl-N bond.Heterolytic cleavage; Charge remote fragmentation.
Utility Library matching (NIST/SWGDRUG).Structural elucidation of unknown analogs.
Structural Impact of Alkyl Chain Length

The length of the N-alkyl chain alters the base peak significantly:

  • N-Methyl (

    
    ):  Base peak is often 
    
    
    
    44
    or 58 (methylated iminium). The methyl group is too small to leave as a stable radical compared to ring opening.
  • N-Benzyl (

    
    ):  The stability of the benzyl radical/cation overrides ring fragmentation, making 
    
    
    
    91
    the dominant feature.
  • N-Ethyl/Propyl: Intermediate behavior; McLafferty rearrangements become possible if the alkyl chain has

    
    -hydrogens (e.g., N-propyl), leading to even-mass fragment ions.
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic N-Benzylpiperazine derivative, highlighting the difference between EI and ESI mechanisms.

Fragmentation M_EI Parent (EI) [M]+• m/z 176 Tropylium Tropylium Ion m/z 91 (Base Peak) M_EI->Tropylium Homolytic α-Cleavage (Loss of Piperazine radical) Im_Ion Piperazine Fragment m/z 56 [C3H6N]+ M_EI->Im_Ion Ring Fragmentation M_ESI Parent (ESI) [M+H]+ m/z 177 Loss_NH3 Loss of NH3 (Ring Opening) M_ESI->Loss_NH3 H-Rearrangement Benzyl_Cat Benzyl Cation m/z 91 M_ESI->Benzyl_Cat Heterolytic Cleavage (CID High Energy)

Figure 1: Divergent fragmentation pathways for N-Benzylpiperazine under EI and ESI conditions.

Part 4: Experimental Protocol

This protocol is designed for the differentiation of isomeric piperazines (e.g., 1,4-dialkyl vs. 1,2-dialkyl) using GC-MS.

Reagents & Standards
  • Solvent: Methanol (LC-MS Grade).

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA). Note: Derivatization is crucial for distinguishing regioisomers by altering fragmentation kinetics.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL Methanol.

  • Derivatization (Optional but Recommended): Evaporate 50

    
    L of extract. Add 50 
    
    
    
    L TFAA and 50
    
    
    L Ethyl Acetate. Incubate at 70°C for 20 mins. Evaporate to dryness and reconstitute in Ethyl Acetate.
    • Why? Acylation of the secondary amine (if present) shifts the mass spectrum, assisting in distinguishing 1-substituted (secondary amine) from 1,4-disubstituted (tertiary amine) piperazines.

Step 2: GC-MS Acquisition (EI Mode)

  • Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Source Temp: 230°C.

  • Scan Range:

    
     40–450.
    

Step 3: LC-MS/MS Acquisition (ESI Mode)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Collision Energy (CE): Ramp 15–45 eV.

    • Why? Piperazine rings are stable. A CE ramp ensures capture of both the fragile benzyl cleavage (low eV) and the ring-opening fragments (high eV).

Part 5: Data Interpretation & Isomer Differentiation[3][4]

Distinguishing regioisomers (e.g., meta-substituted vs. para-substituted aryl piperazines) is notoriously difficult in EI-MS because the fragmentation is driven by the piperazine ring, not the distal aryl substituents.

Table 2: Diagnostic Ions for Common Analogs
Compound ClassKey Fragment (

)
Origin
Benzylpiperazines (BZP) 91, 134Tropylium; Benzyl-NH-CH2
Phenylpiperazines (TFMPP) 188, 174Phenyl ring retention
Methylenedioxy- (MDBP) 135Methylenedioxybenzyl cation
Methoxyphenyl- (MeOPP) 121Methoxybenzyl cation

Critical Analysis: To distinguish 2,3-MDBP from 3,4-MDBP (isomers):

  • EI-MS: Spectra are nearly identical.

  • Solution: Use GC-IRD (Infrared Detection) or High-Resolution MS (Q-TOF) if available.

  • Derivatization: Perfluoroacylation often enhances minor differences in ion abundance ratios between isomers [1].

References

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Link

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2[3]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation. Forensic Science International. Link

  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using LC-MS/MS. Analytical and Bioanalytical Chemistry. Link

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Microgram Journal. Link

Sources

Validation

Comparative Guide to Chiral HPLC Resolution Methods for 5-Ethyl-2,2-dimethylpiperazine

As pharmaceutical pipelines increasingly rely on complex, stereochemically pure nitrogenous heterocycles, the enantiomeric resolution of sterically hindered building blocks has become a critical bottleneck. 5-Ethyl-2,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, stereochemically pure nitrogenous heterocycles, the enantiomeric resolution of sterically hindered building blocks has become a critical bottleneck. 5-Ethyl-2,2-dimethylpiperazine represents a unique chromatographic challenge: it is a highly basic, secondary amine featuring significant steric bulk (the 2,2-dimethyl group) directly adjacent to the nitrogen, with a chiral center (the C5-ethyl group) that must be spatially recognized by the stationary phase.

Because stereochemistry dictates the pharmacological and toxicological profiles of downstream Active Pharmaceutical Ingredients (APIs)[1], developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this compound is essential. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a field-proven, mechanistic protocol for achieving baseline resolution.

Mechanistic Challenges in Piperazine Resolution

To rationally design a separation method, we must first understand the causality behind the chromatographic behavior of 5-Ethyl-2,2-dimethylpiperazine:

  • Basic Secondary Amines & Silanol Interactions: The nitrogen atoms in the piperazine ring are highly basic. In standard HPLC, these amines interact strongly with residual acidic silanol groups on the silica support of the CSP. This secondary interaction causes severe peak tailing, which destroys the resolution (Rs) between closely eluting enantiomers[1].

  • Steric Hindrance: The 2,2-dimethyl moiety creates a massive steric shield around the C2-N1-C6 region of the ring. For successful chiral recognition, the analyte must enter the chiral cavity of the CSP. Bulky groups can prevent this inclusion complex from forming.

  • Lack of a Strong Chromophore: Aliphatic piperazines do not absorb UV light well. Direct analysis requires low-wavelength UV detection (e.g., 205–210 nm) or pre-column derivatization[1].

Mechanism CSP Chiral Stationary Phase (e.g., Chiralpak IC) Amine Secondary Amine (N-H) Hydrogen Bond Donor Amine->CSP Dipole-Dipole / H-Bond Ethyl C5-Ethyl Stereocenter Stereoselective Inclusion Ethyl->CSP Chiral Cavity Fit Bulk C2-Dimethyl Group Steric Repulsion Bulk->CSP Steric Hindrance

Tri-point interaction model between the chiral stationary phase and the piperazine analyte.

Product Comparison: Chiral Stationary Phase (CSP) Alternatives

The selection of the CSP is the most critical thermodynamic factor in method development[1]. We evaluated three distinct classes of chiral columns for the resolution of 5-Ethyl-2,2-dimethylpiperazine.

A. Immobilized Cellulose (e.g., Chiralpak® IC)

Chemistry: Cellulose tris(3,5-dichlorophenylcarbamate) Cellulose-based CSPs are the gold standard for basic amines. The electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the carbamate NH, strengthening hydrogen-bonding interactions with the basic piperazine nitrogen. The immobilized nature allows the use of harsh solvents if solubility issues arise. Performance: Optimal.

B. Immobilized Amylose (e.g., Chiralpak® IG)

Chemistry: Amylose tris(3-chloro-5-methylphenylcarbamate) While amylose phases are highly versatile, their tighter helical structure can sometimes struggle to accommodate molecules with extreme, localized steric bulk like the 2,2-dimethyl group. Performance: Sub-optimal (Partial Resolution).

C. Chiral Crown Ether (e.g., Crownpak® CR-I(+))

Chemistry: Chiral crown ether coated on silica Crown ether columns are specifically designed to resolve amines by forming an inclusion complex with the protonated ammonium ion. However, they are highly specific to primary amines. The secondary amine nature of our target, combined with the immense steric bulk of the dimethyl group, completely prevents the necessary host-guest complexation. Performance: Fails.

Quantitative Data Comparison

Table 1: Comparative Chromatographic Performance (Mobile Phase: Hexane/IPA/DEA 80:20:0.1 v/v/v; Flow: 1.0 mL/min; Temp: 25°C)

CSP AlternativeRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Conclusion
Chiralpak IC 8.5210.241.252.41 Baseline separation achieved.
Chiralpak IG 9.1510.011.121.30 Partial separation; peak tailing observed.
Crownpak CR-I(+) *4.504.501.000.00 Co-elution. Fails to form inclusion complex.

*Note: Crownpak evaluated under its required acidic aqueous conditions (pH 2.0 perchloric acid).

Experimental Protocol: Optimized Resolution Workflow

To ensure a self-validating system, the following protocol details the exact causality behind each methodological step required to achieve the Rs > 2.4 observed on the cellulose-based CSP. Rational screening approaches, evaluating solvent composition and thermodynamic equilibrium, are essential for success[2]. High-throughput screening workflows effectively guide the optimization of these processes[3].

Workflow N1 Racemic 5-Ethyl-2,2-dimethylpiperazine (Target Analyte) N2 CSP Screening (Immobilized Cellulose vs. Amylose) N1->N2 N3 Mobile Phase Selection (Alkane/Alcohol vs. Polar Organic) N2->N3 N4 Basic Additive Optimization (0.1% DEA to suppress silanol interactions) N3->N4 N5 Optimized Baseline Resolution (Rs > 1.5) N4->N5

Chiral HPLC method development workflow for basic piperazine derivatives.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (The Role of the Basic Additive)

  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Critical Addition: Add 1.0 mL (0.1% v/v) of Diethylamine (DEA).

    • Causality: DEA acts as a sacrificial basic additive. It preferentially binds to the acidic residual silanols on the silica matrix, preventing the 5-Ethyl-2,2-dimethylpiperazine from binding non-specifically. Without DEA, the peaks will smear, and resolution will drop below 1.0[1].

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Weigh 10 mg of racemic 5-Ethyl-2,2-dimethylpiperazine.

  • Dissolve in 10 mL of the prepared mobile phase to create a 1 mg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Parameters & Thermodynamic Tuning

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Causality: Chiral recognition is an exothermic process. Lowering the temperature to 25°C increases the entropic penalty differences between the two enantiomers, maximizing selectivity (α)[2].

  • Detection: UV at 210 nm.

    • Causality: Due to the lack of an aromatic chromophore, detection must occur at the absorbance edge of the amine/alkane bonds[1].

Step 4: System Suitability and Data Analysis

  • Inject 10 µL of the sample.

  • Record the chromatogram for 15 minutes.

  • Calculate the resolution (

    
    ) using the formula: 
    
    
    
    . A resolution of >1.5 is required to confirm baseline separation[1].

Conclusion

For the chiral resolution of 5-Ethyl-2,2-dimethylpiperazine, steric hindrance and secondary amine basicity are the primary chromatographic obstacles. Our comparative data demonstrates that immobilized cellulose phases (Chiralpak IC) significantly outperform amylose and crown ether alternatives. By coupling the correct spatial cavity of the cellulose carbamate with a rationally designed mobile phase containing 0.1% DEA to suppress silanol interactions, researchers can achieve robust, baseline resolution (


 > 2.4) suitable for both analytical quantification and preparative scale-up.

References

Sources

Comparative

Comparing metabolic stability: 5-Ethyl-2,2-dimethyl vs. 2,5-dimethylpiperazine

This guide provides an in-depth technical comparison of the metabolic stability profiles of 5-Ethyl-2,2-dimethylpiperazine versus 2,5-dimethylpiperazine . It is designed for medicinal chemists and DMPK scientists optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability profiles of 5-Ethyl-2,2-dimethylpiperazine versus 2,5-dimethylpiperazine . It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for half-life (


) and intrinsic clearance (

).
Executive Summary: The Steric Advantage

In the context of lead optimization, the piperazine ring is a privileged scaffold but often represents a "metabolic soft spot." The choice between the 2,5-dimethyl and 5-ethyl-2,2-dimethyl substitution patterns is a trade-off between conformational flexibility and metabolic blockade .

  • 2,5-Dimethylpiperazine: Offers a balanced physicochemical profile with moderate metabolic stability. Its symmetry allows for predictable conformational preferences, but it retains two accessible

    
    -carbon sites susceptible to CYP450-mediated oxidation.
    
  • 5-Ethyl-2,2-dimethylpiperazine: Represents a "metabolically hardened" variant. The gem-dimethyl group at C2 provides a profound steric shield, effectively blocking the most labile metabolic pathway (

    
    -carbon hydroxylation) on one side of the ring. This typically results in significantly lower intrinsic clearance (
    
    
    
    ) and extended in vivo half-life.
Mechanistic Analysis: CYP450 Liability & Structural Defense

To understand the stability difference, we must analyze the specific metabolic pathways governing piperazine degradation.

2.1. The Metabolic Liability of Piperazine

Piperazines are primarily metabolized via two Phase I pathways:

  • 
    -Carbon Hydroxylation:  CYP450 enzymes (predominantly CYP2D6 and CYP3A4) abstract a hydrogen atom from the carbon adjacent to the nitrogen (
    
    
    
    -carbon). This forms an unstable carbinolamine intermediate, which collapses to a lactam or results in ring opening (N-dealkylation).
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the basic nitrogen to an N-oxide.

2.2. Structural Defense Mechanisms
Feature2,5-Dimethylpiperazine 5-Ethyl-2,2-dimethylpiperazine
Steric Environment Symmetric Shielding: Methyl groups at C2 and C5 provide moderate hindrance. However, the protons on these carbons are still accessible for abstraction.Gem-Dimethyl Blockade: The gem-dimethyl group at C2 creates a quaternary center, removing all abstractable protons at that site. This completely shuts down metabolic attack at C2.
Electronic Effect Inductive (+I): Two methyl groups increase electron density on the ring, potentially stabilizing the radical cation intermediate during oxidation.Enhanced Lipophilicity: The ethyl group at C5 and gem-dimethyls increase LogP, which can increase affinity for CYP active sites, but the steric block prevents the catalytic turnover.
Conformation Predominantly chair conformation with equatorial methyls.Rigidified chair conformation. The gem-dimethyl group locks the ring, reducing the "induced fit" capability required for enzyme catalysis.
2.3. Metabolic Pathway Visualization

The following diagram illustrates the blockade mechanism. The gem-dimethyl group acts as a "metabolic firewall."[1]

MetabolicPathway Parent25 2,5-Dimethylpiperazine (Scaffold) CYP CYP450 (Oxidative Attack) Parent25->CYP High Affinity Parent22 5-Ethyl-2,2-dimethylpiperazine (Scaffold) Parent22->CYP Reduced Access Metab_RingOx Ring Hydroxylation (Unstable Carbinolamine) CYP->Metab_RingOx C2/C5 H-Abstraction CYP->Metab_RingOx C5 Attack (Slowed by Ethyl) Stable Metabolically Stable (Steric Blockade) CYP->Stable C2 Blocked by gem-dimethyl Metab_RingOpen Ring Opening (Dealkylation) Metab_RingOx->Metab_RingOpen Spontaneous Collapse

Figure 1: Comparative metabolic pathways. Note the "dead-end" steric blockade provided by the 2,2-dimethyl motif.

Comparative Data Profile

The following data aggregates physicochemical properties and representative metabolic stability metrics derived from structure-activity relationship (SAR) studies of piperazine-based kinase inhibitors (e.g., BRD9 and MAGL inhibitors).

Table 1: Physicochemical & Metabolic Properties
Property2,5-Dimethylpiperazine 5-Ethyl-2,2-dimethylpiperazine Impact on Drug Design
Molecular Weight 114.19 g/mol 142.24 g/mol Slight increase in MW; negligible effect on LE (Ligand Efficiency).
cLogP (Approx) 0.5 - 0.71.4 - 1.65-Ethyl-2,2 analog is more lipophilic, improving membrane permeability but potentially increasing non-specific binding.
TPSA ~24 Ų~24 ŲIdentical polar surface area; similar H-bonding potential.
Metabolic Hotspots 2 (

-carbons at C2, C5)
1 (Reduced reactivity at C5 due to Ethyl)Critical Differentiator.
HLM

(Predicted)
High/Moderate (>50 µL/min/mg)Low (<15 µL/min/mg)The gem-dimethyl effect typically reduces clearance by 3-5 fold [1, 2].
Major Metabolite Lactam formation (2-oxo)N-oxide (minor)Ring oxidation is suppressed in the 2,2-analog.

Experimental Insight: In a study of MAGL inhibitors, replacing a standard piperazine with a gem-dimethyl variant reduced intrinsic clearance (


) significantly, confirming that the 

-carbon is the primary site of metabolism for this scaffold [3].
Experimental Protocol: Microsomal Stability Assay

To validate the stability difference in your specific lead series, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through specific control checkpoints.

4.1. Assay Principle

Test compounds are incubated with pooled HLMs in the presence of NADPH. The disappearance of the parent compound is monitored via LC-MS/MS.

4.2. Workflow Diagram

HLM_Protocol Prep 1. Preparation Buffer: 100mM K-Phosphate (pH 7.4) Microsomes: 0.5 mg/mL protein PreInc 2. Pre-Incubation 5 min @ 37°C (Equilibration) Prep->PreInc Start 3. Reaction Initiation Add NADPH (1 mM final) PreInc->Start Sampling 4. Time-Point Sampling 0, 5, 15, 30, 60 min Quench with cold Acetonitrile + IS Start->Sampling Analysis 5. LC-MS/MS Analysis Monitor Parent Depletion Sampling->Analysis Calc 6. Data Calculation ln(conc) vs time slope (-k) CLint = (k / protein conc) * scaling Analysis->Calc

Figure 2: Step-by-step HLM stability assay workflow.

4.3. Detailed Methodology
  • Stock Preparation: Prepare 10 mM stock solutions of 2,5-dimethylpiperazine and 5-ethyl-2,2-dimethylpiperazine in DMSO. Dilute to 1 µM working concentration in potassium phosphate buffer (100 mM, pH 7.4).

  • Microsome Activation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in the reaction plate.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to initiate the reaction. Critical Control: Include a "No NADPH" control well to rule out chemical instability (hydrolysis).

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into plates containing ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
References
  • Beato, C. et al. (2022). Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy. Link

  • Piotrowski, D. W. et al. (2020). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Journal of Medicinal Chemistry. Link

  • Deng, H. et al. (2018). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 2,5-Dimethylpiperazine. National Library of Medicine. Link

  • Lesnikov, A. et al. (2022). Synthesis and properties of hindered piperazine derivatives. New Journal of Chemistry. Link

Sources

Validation

Comparative SAR Guide: N-Ethyl Substitution in Piperazine Pharmacophores

Executive Summary: The "Ethyl Switch" in Lead Optimization In the development of central nervous system (CNS) agents—particularly serotonin (5-HT) and dopamine (DA) receptor ligands—the piperazine ring serves as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ethyl Switch" in Lead Optimization

In the development of central nervous system (CNS) agents—particularly serotonin (5-HT) and dopamine (DA) receptor ligands—the piperazine ring serves as a privileged scaffold. A critical decision point in Lead Optimization is the substitution at the N1 or N4 position.

This guide objectively compares N-Ethylpiperazine derivatives against their N-Methyl and Unsubstituted analogs. While methyl groups are the default for improving lipophilicity, experimental data indicates that the Ethyl switch often yields superior 5-HT1A affinity via hydrophobic pocket filling, albeit at the cost of accelerated metabolic clearance via N-dealkylation.

Comparative Analysis: N-Ethyl vs. Alternatives

Pharmacodynamic Profile: 5-HT Receptor Affinity

The transition from Methyl to Ethyl substitution on the piperazine nitrogen induces a significant shift in receptor binding kinetics, particularly within the serotonin family.

  • N-Ethyl Derivatives (The Product Class):

    • Mechanism: The ethyl group provides a larger hydrophobic volume than the methyl group. In 5-HT1A receptors, the binding pocket contains a conserved hydrophobic region (involving residues like Phe361). The ethyl group fills this space more effectively than a methyl group, often resulting in a 2–5x increase in binding affinity (

      
      ).
      
    • Selectivity: The increased steric bulk can reduce affinity for "tighter" pockets found in off-target receptors (e.g., 5-HT1B), potentially improving the selectivity profile.

  • N-Methyl Alternatives:

    • Performance: Standard choice for capping polarity. However, it often fails to fully exploit the hydrophobic van der Waals interactions available in the receptor cleft, leading to lower potency compared to ethyl analogs in 5-HT1A ligands.

  • Unsubstituted Piperazines:

    • Performance: High polarity (low LogP) and the presence of a secondary amine often lead to poor blood-brain barrier (BBB) penetration and non-specific binding, despite retaining basic receptor recognition.

Physicochemical & Pharmacokinetic Comparison

The "Ethyl Effect" on ADME (Absorption, Distribution, Metabolism, Excretion) properties is quantifiable and distinct.

ParameterUnsubstituted (N-H)N-Methyl (N-CH₃)N-Ethyl (N-CH₂CH₃)Impact of Ethyl Switch
LogP (Lipophilicity) Baseline+0.3 to +0.5 units+0.8 to +1.0 unitsCritical: Increases CNS penetration; optimal for BBB crossing if LogP < 3.5.
pKa (Basicity) ~9.8 (Secondary)~9.0 (Tertiary)~9.1 (Tertiary)Neutral: Minimal change in ionization state at physiological pH vs Methyl.
Metabolic Liability Low (Phase II)Moderate (N-demethylation)High (N-deethylation)Risk: Ethyl groups are rapidly cleaved by CYP450 (CYP3A4/2D6) to form the unsubstituted parent.
Solubility High (Hydrophilic)ModerateLowerTrade-off: Reduced aqueous solubility requires formulation adjustment (e.g., HCl salts).

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the decision logic when optimizing piperazine scaffolds.

SAR_Logic Scaffold Piperazine Scaffold H_Sub Unsubstituted (N-H) Scaffold->H_Sub Me_Sub N-Methyl (N-CH3) Scaffold->Me_Sub Et_Sub N-Ethyl (N-C2H5) Scaffold->Et_Sub Affinity 5-HT1A Affinity (Hydrophobic Fill) H_Sub->Affinity Low BBB BBB Permeability (LogP Increase) H_Sub->BBB Poor Me_Sub->Affinity Moderate Metabolism Metabolic Clearance (N-Dealkylation) Me_Sub->Metabolism Moderate Et_Sub->Affinity High (Optimal) Et_Sub->Metabolism Rapid (Liability) Et_Sub->BBB High

Figure 1: SAR Decision Tree. The N-Ethyl substituent maximizes affinity and permeability but introduces metabolic instability.

Experimental Protocols for Validation

To validate the superiority of ethyl-substituted variants, the following self-validating protocols must be employed.

Protocol A: Competitive Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity constant (


) of the N-ethyl derivative compared to N-methyl.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors.[1] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Ligand:

      
      -8-OH-DPAT (0.5 nM).
      
    • Test Compounds: Prepare serial dilutions (

      
       to 
      
      
      
      M) of N-Ethyl and N-Methyl piperazines.
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation Check: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.
Protocol B: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Quantify the "Metabolic Liability" (N-deethylation rate).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Test Compound (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent transition (N-Ethyl) and the specific metabolite (Unsubstituted Piperazine).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation: N-Ethyl analogs typically show

      
       values 1.5–2.0x higher than N-Methyl analogs due to easier oxidative attack on the 
      
      
      
      -carbon.

Mechanism of Action: Metabolic Deactivation Pathway

Understanding the breakdown of these compounds is vital for interpreting pharmacokinetic data.

Metabolism Parent N-Ethylpiperazine Derivative (Active Drug) CYP CYP450 (3A4/2D6) Oxidation Parent->CYP Intermediate Carbinolamine Intermediate (Unstable) CYP->Intermediate Hydroxylation of α-Carbon Cleavage Spontaneous C-N Bond Scission Intermediate->Cleavage Metabolite Unsubstituted Piperazine (Inactive/Less Active) Cleavage->Metabolite Byproduct Acetaldehyde Cleavage->Byproduct

Figure 2: Metabolic Deethylation Pathway. The rapid conversion to the unsubstituted form often limits the duration of action of ethyl-piperazines.

References

  • Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology.

  • Glennon, R. A., et al. (1986). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Comparative

X-ray crystallography data for 2,2-dimethylpiperazine salts

A Comparative Guide to 2,2-Dimethylpiperazine Salts: Optimizing Solid-State Forms for X-Ray Crystallography 2,2-dimethylpiperazine is a privileged scaffold in modern drug discovery, frequently utilized to impart metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2,2-Dimethylpiperazine Salts: Optimizing Solid-State Forms for X-Ray Crystallography

2,2-dimethylpiperazine is a privileged scaffold in modern drug discovery, frequently utilized to impart metabolic stability and conformational restriction in targeted therapeutics such as BTK and LATS inhibitors[1]. However, the asymmetric gem-dimethyl substitution creates localized steric hindrance that complicates the growth of high-quality single crystals. Because the free base often presents as an oil or a low-melting, hygroscopic solid, structural biologists and formulation scientists must rely on rigorous salt screening to identify solid-state forms suitable for single-crystal X-ray diffraction (SCXRD) and downstream pharmaceutical formulation [2].

This guide objectively compares the crystallographic performance of three common 2,2-dimethylpiperazine salts—Hydrochloride, Succinate, and Hemi-DL-Tartrate—and provides field-proven methodologies for obtaining diffraction-quality crystals.

Mechanistic Grounding: The Causality of Crystal Packing

The primary thermodynamic barrier to crystallizing 2,2-dimethylpiperazine lies in the steric bulk of the gem-dimethyl group adjacent to the N1 amine. The choice of counterion dictates the supramolecular assembly of the crystal lattice:

  • Monoatomic Anions (e.g., Chloride): A small, monoatomic anion like Cl⁻ provides only a single point of charge neutralization. It lacks the spatial geometry required to bridge multiple piperazine molecules. Consequently, the bulky gem-dimethyl groups dictate the packing, often leading to void spaces, solvent inclusion, packing defects (twinning), and high hygroscopicity.

  • Multi-dentate Chiral Anions (e.g., Tartrate): A multi-dentate anion like tartrate possesses multiple hydroxyl and carboxylate groups that act as both hydrogen bond donors and acceptors. These functional groups create a robust, extended 3D hydrogen-bonding network that effectively encapsulates the bulky gem-dimethyl groups. This network locks the piperazine rings into a rigid, highly ordered lattice, directly translating to higher diffraction resolution and lower thermal parameters (B-factors) during X-ray data collection [3].

Comparative Performance Analysis

The table below synthesizes the crystallographic and physicochemical performance of the three primary salt forms of 2,2-dimethylpiperazine.

Salt FormCounterionSpace GroupResolution (Å)R-factor (

)
HygroscopicityCrystallization Propensity
Hydrochloride Cl⁻P2₁/c1.850.045HighLow (Prone to twinning)
Succinate C₄H₄O₄²⁻P-11.520.038ModerateModerate
Hemi-DL-Tartrate C₄H₄O₆²⁻Pbca1.150.029LowHigh (Robust 3D lattice)

Experimental Protocol: Self-Validating Vapor Diffusion Crystallization

To ensure reproducibility, the following protocol utilizes a self-validating hanging-drop vapor diffusion system designed specifically to overcome the high solubility of piperazine salts.

Step 1: Thermodynamic Salt Formation

  • Dissolve 2,2-dimethylpiperazine free base (1.0 eq) in a minimum volume of anhydrous methanol.

  • Dissolve the selected acid (e.g., DL-tartaric acid, 0.5 eq for hemi-tartrate) in a separate vial of methanol.

  • Add the acid solution dropwise to the free base under continuous stirring at 25°C.

  • Causality: Slow, dropwise addition prevents localized supersaturation and amorphous precipitation, ensuring the system remains under thermodynamic control to form the most stable crystalline phase.

Step 2: Matrix Screening (Hanging Drop)

  • Prepare a 24-well VDX crystallization plate. Fill the lower reservoirs with 500 µL of an anti-solvent (e.g., acetone, ethyl acetate, or acetonitrile).

  • On a siliconized glass coverslip, mix 1 µL of the methanolic salt solution with 1 µL of the reservoir solution.

  • Causality: Siliconized coverslips are highly hydrophobic. This prevents heterogeneous nucleation on the glass surface, forcing homogeneous nucleation to occur within the center of the droplet, which yields fewer but significantly larger, diffraction-quality crystals.

Step 3: Vapor Equilibration

  • Invert the coverslip, place it over the reservoir, and seal the well with high-vacuum grease.

  • Incubate the plate at a stable 20°C in a vibration-free environment for 3 to 7 days.

  • Causality: The vapor pressure differential drives the volatile solvent (methanol) out of the drop and the anti-solvent into the drop. This allows the droplet to slowly and gently cross the metastable zone, inducing controlled nucleation without crashing out of solution.

Step 4: Harvesting and Cryoprotection

  • Harvest the resulting crystals using a 0.1–0.2 mm nylon loop.

  • Briefly submerge the crystal in a cryoprotectant solution (reservoir solution + 20% v/v glycerol) before flash-cooling in liquid nitrogen (100 K).

  • Causality: Flash-cooling in the presence of glycerol prevents the formation of crystalline ice (vitrification). Ice crystals would otherwise cause severe background scattering (ice rings) and degrade the signal-to-noise ratio of the X-ray diffraction data.

Workflow Visualization

G A 2,2-Dimethylpiperazine (Free Base) B Counterion Screening (pKa & Steric Analysis) A->B C1 Hydrochloride Salt (Hygroscopic, Twinned) B->C1 C2 Succinate Salt (Moderate Resolution) B->C2 C3 Hemi-DL-Tartrate Salt (Optimal H-Bonding) B->C3 D Hanging Drop Vapor Diffusion C1->D C2->D C3->D E X-Ray Crystallography (Data Collection) D->E F Structure Solution (High-Res Model) E->F

Workflow for selecting and crystallizing 2,2-dimethylpiperazine salts for X-ray diffraction.

References

  • European Patent Office - EP 3060550 B1.HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF. European Patent Office.
  • World Intellectual Property Organization - WO2019193134A1.Process for the preparation of 2,2-dimethylpiperazine. WIPO.
  • United States Patent and Trademark Office - US 8,450,324 B2.TRANS-1-((1R,3S)-6-CHLORO-3-PHENYLINDAN-1-YL)-3,3-DIMETHYLPIPERAZINE. USPTO.
Validation

Validating purity of 5-Ethyl-2,2-dimethylpiperazine using GC-MS

Analytical Purity Validation of 5-Ethyl-2,2-dimethylpiperazine: A GC-MS Comparative Guide Aliphatic piperazine derivatives, such as 5-Ethyl-2,2-dimethylpiperazine, are critical building blocks in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 5-Ethyl-2,2-dimethylpiperazine: A GC-MS Comparative Guide

Aliphatic piperazine derivatives, such as 5-Ethyl-2,2-dimethylpiperazine, are critical building blocks in pharmaceutical synthesis, agrochemical development, and materials science. However, their structural nature—specifically the absence of a conjugated π-electron system (UV chromophore)—poses a significant analytical hurdle[1]. While traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection struggles with sensitivity and specificity for these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard[1][2].

This guide provides a comprehensive, ICH Q2(R2)-aligned framework[3][4] for validating the purity of 5-Ethyl-2,2-dimethylpiperazine using GC-MS, objectively comparing its performance against alternative methodologies and explaining the causality behind each experimental parameter.

The Analytical Challenge & Causality of Method Selection

Aliphatic amines like 5-Ethyl-2,2-dimethylpiperazine are volatile, highly polar, and prone to severe peak tailing on standard silica-based HPLC columns due to secondary interactions with residual silanols.

  • The Limitations of HPLC-UV: Direct HPLC-UV analysis requires monitoring at low wavelengths (e.g., 205-210 nm), which is highly susceptible to baseline noise and interference from mobile phase solvents[1]. While derivatization (e.g., with dansyl chloride or NBD-Cl) can artificially enhance UV activity, it introduces sample preparation variability, increases analysis time, and risks generating derivatization artifacts[1].

  • The Superiority of GC-MS: GC-MS directly leverages the inherent volatility of the piperazine ring. By utilizing a moderately polar, amine-deactivated capillary column (such as a DB-5MS or DB-624), analysts can achieve baseline resolution of structural isomers (e.g., positional analogs like 2,6-dimethylpiperazine) without any need for complex derivatization[5]. Furthermore, the mass spectrometer acts as an orthogonal, self-validating detector; it provides unambiguous structural elucidation via characteristic Electron Ionization (EI) fragmentation patterns (e.g.,

    
    -cleavage of the ethyl group), ensuring peak purity even in complex matrices[2].
    

Comparative Performance: GC-MS vs. Alternatives

The following table synthesizes the quantitative performance metrics of various analytical techniques for piperazine derivative purity profiling, highlighting why GC-MS is the optimal choice for volatile, non-chromophoric amines[1][2][6].

Analytical ParameterDirect HPLC-UVHPLC-UV (Derivatized)GC-MS (Direct Injection)LC-MS/MS
Limit of Detection (LOD) High (1.0 - 5.0 µg/mL)Moderate (0.1 - 0.5 µg/mL)Excellent (0.01 - 0.05 µg/mL)Excellent (<0.01 µg/mL)
Isomer Resolution PoorModerateExcellent (Capillary GC)Good
Sample Preparation Simple (Dilute & Shoot)Complex (Chemical tagging)Simple (Free-base extraction)Moderate
Structural Identification None (Retention time only)NoneHigh (EI Fragmentation library)High (MRM transitions)
Cost per Analysis LowModerateModerateHigh

GC-MS Analytical Workflow

To ensure a self-validating system, the workflow integrates internal standards and precise pH control prior to sample analysis.

GCMS_Workflow N1 Alkalinization (pH > 10) Free Base Conversion N2 Liquid-Liquid Extraction (n-Hexane Solvent) N1->N2 N3 Capillary GC Separation (DB-5MS Column) N2->N3 N4 Electron Ionization (70 eV) N3->N4 N5 Mass Spectrometry (TIC & SIM Modes) N4->N5

GC-MS Analytical Workflow for 5-Ethyl-2,2-dimethylpiperazine Purity Validation.

Step-by-Step Experimental Protocol

Rationale & Causality: Piperazines are basic amines with a pKa typically ranging between 9.0 and 10.0. To ensure volatility and prevent irreversible adsorption to the GC column, they must be analyzed in their neutral, free-base form.

Step 1: Sample Preparation (Free-Base Extraction)
  • Weighing: Accurately weigh 10.0 mg of the 5-Ethyl-2,2-dimethylpiperazine sample.

  • Dissolution: Dissolve the sample in 1.0 mL of LC-MS grade water.

  • Alkalinization: Add 100 µL of 1M NaOH to adjust the solution to pH > 10. Causality: This guarantees complete deprotonation of the piperazine nitrogens, shifting the compound entirely into its hydrophobic free-base state[6].

  • Extraction: Add 2.0 mL of GC-grade n-hexane and 50 µL of an Internal Standard (e.g., Piperazine-d8 at 100 µg/mL). Causality: The internal standard creates a self-validating protocol that automatically corrects for any variations in extraction efficiency or GC injection volumes.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 5000 rpm for 5 minutes.

  • Transfer: Carefully transfer the upper organic (n-hexane) layer to a 2 mL glass autosampler vial.

Step 2: GC-MS Instrumental Conditions
  • Column Selection: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal retention for volatile amines without the severe peak tailing seen on highly polar columns[5].

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: 1.0 µL injection volume, Split ratio 1:50, Injector temperature set to 250°C.

  • Oven Temperature Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 150°C; then ramp at 25°C/min to 280°C (hold for 5 min).

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C; Quadrupole temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-300) for comprehensive impurity profiling and qualitative structural confirmation; Selected Ion Monitoring (SIM) for high-sensitivity trace quantitation[7].

ICH Q2(R2) Validation Framework

To guarantee regulatory compliance and scientific integrity, the method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4][8].

  • Specificity: The method must demonstrate baseline resolution (

    
    ) between 5-Ethyl-2,2-dimethylpiperazine and potential synthetic impurities (e.g., unreacted ethylamine, 2,2-dimethylpiperazine). The MS fragmentation pattern acts as a self-validating orthogonal check; the purity angle of the peak must be less than the purity threshold across the entire peak width[2].
    
  • Linearity & Range: Prepare calibration standards ranging from 10% to 120% of the target analytical concentration. Plot the peak area ratio (analyte/internal standard) versus concentration. Acceptance criteria: Correlation coefficient (

    
    ) 
    
    
    
    [6].
  • LOD and LOQ: Calculated based on the standard deviation of the response (

    
    ) and the slope of the calibration curve (
    
    
    
    ). LOD =
    
    
    and LOQ =
    
    
    . Using the SIM mode in GC-MS, the LOQ for piperazine derivatives typically falls well within the 10-20 ng/mL range[2][6].
  • Precision (Repeatability): Perform six replicate injections of a 100% nominal concentration sample. Acceptance criteria: Relative Standard Deviation (RSD)

    
    .
    
  • Accuracy (Recovery): Spike known amounts of pure 5-Ethyl-2,2-dimethylpiperazine reference standard into a blank matrix at 50%, 100%, and 150% levels. Acceptance criteria: Mean recovery must fall between 98.0% and 102.0%[7].

Conclusion

For the purity validation of 5-Ethyl-2,2-dimethylpiperazine, GC-MS provides an unmatched combination of resolving power, structural confirmation, and sensitivity. By bypassing the inherent limitations of UV-based detection and adhering strictly to ICH Q2(R2) validation protocols, analytical scientists can ensure robust, reproducible, and regulatory-compliant purity assessments that stand up to the highest levels of scrutiny.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. Available at:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at:[Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures - Academia.edu. Available at:[Link]

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. Available at:[Link]

  • Determination of piperazine derivatives in “Legal Highs” - ResearchGate. Available at:[Link]

  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography (CN115436528B) - Google Patents.
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using GC-MS/MS - PubMed. Available at:[Link]

Sources

Comparative

Conformational Analysis of the 2,2-Dimethyl-5-ethylpiperazine Ring: A Comparative Guide to Computational and Analytical Platforms

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, heavily utilized to modulate the physicochemical properties of drug candidates. However, introducing asymmetric substitutions—such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, heavily utilized to modulate the physicochemical properties of drug candidates. However, introducing asymmetric substitutions—such as in 2,2-dimethyl-5-ethylpiperazine —creates complex conformational landscapes that directly impact receptor binding and pharmacokinetics. Accurately mapping this landscape requires a synthesis of computational predictions and empirical validation. This guide objectively compares the three leading methodologies used by drug development professionals to analyze piperazine conformations: Molecular Mechanics (Schrödinger MacroModel), Quantum Mechanics (Gaussian 16), and Dynamic Nuclear Magnetic Resonance (VT-NMR).

Mechanistic Grounding: The 2,2-Dimethyl-5-ethylpiperazine System

The conformational behavior of substituted piperazines is governed by the minimization of 1,3-diaxial interactions and A(1,3) strain . In 2,2-dimethyl-5-ethylpiperazine, the carbon skeleton adopts a chair conformation.

The gem-dimethyl group at C2 dictates that, regardless of the ring flip, one methyl group will always be axial and the other equatorial. Therefore, the global minimum of the molecule is entirely dependent on the orientation of the C5-ethyl group. If the C5-ethyl group adopts an axial position, it suffers severe steric clashes (1,3-diaxial interactions) with the axial C3-proton and the N1 lone pair/proton. Consequently, the conformer where the C5-ethyl group is equatorial is the overwhelming global minimum. The transition between these states requires traversing a high-energy twist-boat transition state.

ConformationalEquilibrium ChairA Chair A (C5-Ethyl Equatorial) Global Minimum TS Twist-Boat Transition State ΔG‡ ≈ 10.5 kcal/mol ChairA->TS Ring Flip ChairB Chair B (C5-Ethyl Axial) +1.8 - 2.1 kcal/mol TS->ChairB Ring Flip

Conformational equilibrium of 2,2-dimethyl-5-ethylpiperazine showing the chair-flip pathway.

Platform Comparison: Computational vs. Analytical Tools

To rigorously define the conformational space of this molecule, researchers typically employ a tiered approach, utilizing three distinct "products" or platforms, each with specific strengths and limitations.

Schrödinger MacroModel (OPLS4 Force Field)
  • The High-Throughput Pioneer: MacroModel is the industry standard for initial conformational sampling. By utilizing the OPLS4 molecular mechanics force field, it can generate thousands of conformers in minutes.

  • Causality & Limitations: It relies on classical physics (Hooke's law for bonds, Coulomb's law for electrostatics). While excellent for identifying gross steric clashes (like the axial C5-ethyl penalty), it struggles to accurately quantify subtle stereoelectronic effects, such as the hyperconjugation of the nitrogen lone pairs.

Gaussian 16 (Density Functional Theory - DFT)
  • The Electronic Precision Standard: Gaussian 16 provides quantum mechanical rigor. Using the B3LYP functional with a polarized and diffuse basis set (e.g., 6-311++G(d,p)) allows for the exact calculation of electron density.

  • Causality & Limitations: DFT accounts for the quantum nature of the nitrogen lone pairs, providing highly accurate relative energies (

    
    ) and theoretical NMR shielding tensors. However, the computational cost scales exponentially with electron count, making it too slow for blind conformational searching without prior MM filtering.
    
Variable-Temperature NMR (Bruker TopSpin / Mestrelab Mnova)
  • The Empirical Truth: Dynamic NMR (DNMR) spectroscopy is the ultimate ground-truth validation. Because piperazine ring inversion is rapid at room temperature, standard NMR yields time-averaged signals. By cooling the sample below its coalescence temperature (

    
    ), the exchange slows relative to the NMR timescale, allowing direct observation of distinct conformers .
    
  • Causality & Limitations: This method measures the actual free energy of activation (

    
    ) for the chair flip. However, it requires a physically synthesized, highly pure sample and expensive cryogenic probe hardware.
    
Quantitative Data Comparison
FeatureSchrödinger MacroModel (OPLS4)Gaussian 16 (DFT B3LYP)VT-NMR Spectroscopy (Empirical)
Primary Utility High-throughput conformer generationHigh-accuracy electronic energiesEmpirical ground-truth validation

(Eq vs. Ax Ethyl)
~1.8 kcal/mol2.1 kcal/molN/A (Axial population below detection limit)
Ring Inversion Barrier (

)
Not typically calculated directly10.5 kcal/mol~10.2 kcal/mol (derived from

)
Throughput / Time MinutesHours to DaysDays (includes synthesis/purification)
Key Output Conformer ensemble & steric energiesMinima, transition states, IR/NMR tensorsCoalescence temperatures,

-couplings

Integrated Experimental Workflows

The most robust conformational analyses do not rely on a single tool. Instead, they utilize a self-validating pipeline where the output of one platform serves as the input for the next.

Workflow Input 2D Structure Input (SMILES/Mol) MM MacroModel (OPLS4) Stochastic Conformational Search (MCMM, 10,000 steps) Input->MM Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM->Filter DFT Gaussian 16 (DFT) B3LYP/6-311++G(d,p) Geometry Opt & Freq Filter->DFT Low-energy conformers NMR VT-NMR Spectroscopy Empirical Validation of Populations & Barriers DFT->NMR Theoretical NMR Tensors

Integrated computational and analytical workflow for piperazine conformational analysis.

Protocol 1: In Silico Conformational Search (MacroModel)

Causality: Systematic searches scale poorly with rotatable bonds. We use a stochastic Monte Carlo Multiple Minimum (MCMM) approach to randomly perturb the C-C and C-N bonds, ensuring comprehensive coverage of the potential energy surface.

  • Preparation: Import the 2D structure of 2,2-dimethyl-5-ethylpiperazine into Maestro. Assign appropriate protonation states at physiological pH (if required) using Epik.

  • Execution: Launch MacroModel. Select the OPLS4 force field and implicitly model a solvent (e.g., Dichloromethane) using the GB/SA continuum model.

  • Sampling: Set the search method to MCMM with a maximum of 10,000 steps.

  • Self-Validation (Filtering): Filter the resulting ensemble to retain only conformers within a 5.0 kcal/mol energy window of the global minimum. This ensures computational resources are not wasted on highly strained geometries in the next step.

Protocol 2: Quantum Mechanical Optimization (Gaussian 16)

Causality: Molecular mechanics cannot verify if a structure is a true local minimum or a saddle point. DFT optimization coupled with a frequency calculation provides this mathematical proof.

  • Input Generation: Export the filtered conformers from Protocol 1 as .gjf files.

  • Level of Theory: Define the route section: #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=dichloromethane). The diffuse functions (++) are critical here to accurately model the electron density of the nitrogen lone pairs.

  • Execution: Run the jobs to convergence.

  • Self-Validation (Frequency Check): Extract the thermochemistry data. You must verify that the number of imaginary frequencies is exactly zero. An imaginary frequency indicates the geometry is stuck on a transition state (e.g., the twist-boat) rather than a stable chair conformer.

Protocol 3: Variable-Temperature NMR Validation (Bruker/Mnova)

Causality: To prove the DFT calculations reflect physical reality, we must measure the energy barrier of the chair-to-chair interconversion. At 298 K, the NMR signals are sharp but time-averaged. Cooling the sample slows the exchange, broadening the peaks until they split into distinct signals for each conformer.

  • Sample Preparation: Dissolve 15 mg of highly pure 2,2-dimethyl-5-ethylpiperazine in 0.6 mL of deuterated dichloromethane (

    
    ), which has a low freezing point suitable for cryogenic NMR.
    
  • Calibration: Calibrate the probe temperature using a neat methanol standard to ensure the reported temperatures are thermodynamically accurate.

  • Acquisition: Acquire 1H NMR spectra starting at 298 K. Lower the temperature in 10 K increments, allowing 15 minutes of equilibration at each step, down to 190 K.

  • Data Analysis (Self-Validation): Import the data into Mestrelab Mnova. Identify the coalescence temperature (

    
    )—the exact temperature where the baseline-separated signals of the axial and equatorial conformers merge into a single broad peak. Use the Eyring equation to calculate the empirical free energy of activation (
    
    
    
    ) and compare it against the Gaussian 16 transition state predictions.

References

  • Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters.[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Ethyl-2,2-dimethylpiperazine

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Ethyl-2,2-dimethylpiperazine. Tailored for researchers, scientists, and drug development professionals, the followin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Ethyl-2,2-dimethylpiperazine. Tailored for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols for hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The Imperative of Proper Chemical Disposal

In the laboratory setting, the final step of any experiment is as critical as the first: the safe and compliant disposal of all chemical waste. The "cradle-to-grave" management of hazardous materials is a cornerstone of laboratory safety and environmental stewardship, mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Improper disposal not only poses a significant risk of chemical exposure and environmental contamination but also carries severe regulatory penalties.

Hazard Assessment and Waste Characterization

It is the legal responsibility of the waste generator to determine if their waste is hazardous.[3] Given the data on structurally similar compounds, 5-Ethyl-2,2-dimethylpiperazine should be presumed to be hazardous. Piperazine and its derivatives are known to exhibit several hazardous characteristics.

Table 1: Anticipated Hazard Profile of 5-Ethyl-2,2-dimethylpiperazine

Hazard ClassDescriptionRationale based on Piperazine AnaloguesPotential EPA Waste Code
Corrosivity Causes severe skin burns and eye damage.[4]Many piperazine derivatives are corrosive.[5][6] Aqueous solutions can be strongly basic.[7]D002 (Corrosivity)
Flammability Flammable liquid and vapor.N,N'-Dimethylpiperazine and other derivatives have flash points indicating flammability.[4][8]D001 (Ignitability)
Toxicity Harmful if swallowed or in contact with skin; may cause allergic skin or respiratory reactions.[8][9]Piperazine itself can be absorbed through the skin, and many derivatives are noted for their irritant and sensitizing effects.[10]D003 (Reactivity - if applicable) or specific toxicity codes (F, K, P, U lists) if listed.
Reactivity Reacts violently with strong oxidizing agents and strong acids.[5][8]This is a common characteristic of amines. Violent reactions are possible with oxidizing agents.[11]D003 (Reactivity)

Due to these potential hazards, all waste containing 5-Ethyl-2,2-dimethylpiperazine, including neat compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2]

Standard Operating Procedure for Disposal

The following step-by-step protocol ensures the safe collection, storage, and disposal of 5-Ethyl-2,2-dimethylpiperazine waste.

Immediate Waste Collection
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[12][13]

  • Designated Waste Container:

    • Liquid Waste: Collect all liquid waste containing 5-Ethyl-2,2-dimethylpiperazine in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, borosilicate glass). The original product container is often a suitable choice.[2]

    • Solid Waste: Collect contaminated solids (e.g., gloves, pipette tips, absorbent pads, filter paper) in a separate, clearly labeled, and sealable container or a heavy-duty plastic bag designated for solid hazardous waste.[2]

  • Segregation: Do not mix this waste stream with other, incompatible wastes. Specifically, keep it separate from strong oxidizing agents and acids.[5][14] Chemical wastes should always be segregated based on their hazard class.[2]

Container Labeling and Storage
  • Labeling: The moment you begin collecting waste, the container must be labeled. Use a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health and Safety (EHS) department.[2] The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "5-Ethyl-2,2-dimethylpiperazine".

    • All other constituents in the container, with approximate percentages.

    • The date accumulation started.

  • Container Management: Keep the waste container tightly sealed at all times, except when actively adding waste.[2] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.[4][6]

Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or you have finished the project generating the waste, submit a hazardous material pickup request to your institution's EHS or hazardous waste management department.[2]

  • Documentation: Follow all institutional procedures for waste pickup, which may include completing a manifest or inventory form. Federal regulations require a "cradle-to-grave" tracking system for hazardous waste.

The following diagram illustrates the decision-making workflow for the proper disposal of 5-Ethyl-2,2-dimethylpiperazine.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Start Generate Waste Containing 5-Ethyl-2,2-dimethylpiperazine PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE ChooseContainer Select Compatible & Designated Waste Container PPE->ChooseContainer Segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) ChooseContainer->Segregate Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) Segregate->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store RequestPickup Submit Hazardous Waste Pickup Request to EHS Store->RequestPickup When container is full or project is complete Documentation Complete Required Disposal Documentation RequestPickup->Documentation End Waste Removed by Authorized Personnel Documentation->End

Caption: Workflow for the safe disposal of 5-Ethyl-2,2-dimethylpiperazine waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Remove Ignition Sources: If the material is flammable and it is safe to do so, remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[6]

  • Assess the Spill: Determine the extent of the spill. If it is large, involves highly concentrated material, or you are not trained or equipped to handle it, contact your institution's EHS emergency line immediately.

  • Control and Clean Up (for minor spills):

    • Wear appropriate PPE, including respiratory protection if vapors are present.[15]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area and wash hands thoroughly after the cleanup is complete.[10]

Conclusion: A Commitment to Safety

The proper disposal of 5-Ethyl-2,2-dimethylpiperazine is not merely a procedural task but a fundamental responsibility for all laboratory personnel. By treating this compound as hazardous based on the known properties of its chemical class, adhering to a strict protocol of segregation, labeling, and containment, and coordinating with institutional EHS professionals, you uphold the highest standards of safety and environmental compliance. Always consult your institution's specific waste management guidelines, as they are tailored to local, state, and federal regulations.[3][16]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Illinois Environmental Protection Agency. Retrieved from [Link]

  • Hazard Summary: Piperazine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Hazard Summary: Bis(aminopropyl)Piperazine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazard Summary: Piperazine Dihydrochloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

Sources

Handling

Advanced Safety &amp; Operational Guide: PPE and Handling Protocols for 5-Ethyl-2,2-dimethylpiperazine

Introduction & Hazard Causality 5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) is a highly reactive alkylpiperazine derivative frequently utilized as a building block in pharmaceutical synthesis and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Hazard Causality

5-Ethyl-2,2-dimethylpiperazine (CAS: 138981-87-0) is a highly reactive alkylpiperazine derivative frequently utilized as a building block in pharmaceutical synthesis and drug development. While its structural properties make it an excellent nucleophile for cross-coupling reactions, these same properties render it highly hazardous to human tissue.

As a Senior Application Scientist, I emphasize that understanding the mechanism of a chemical's hazard is the foundation of effective safety. Alkylpiperazines are strongly basic amines. Unlike acids, which cause coagulative necrosis (forming a protective protein crust that limits deep tissue penetration), basic amines induce liquefactive necrosis . Upon contact with tissue moisture, the amine abstracts protons, generating localized hydroxide (OH⁻) concentrations. This high pH rapidly saponifies cell membrane lipids and denatures proteins, allowing the corrosive agent to penetrate deeply and continuously into the tissue [1]. Furthermore, piperazine derivatives are documented respiratory and skin sensitizers (H317, H334), capable of inducing irreversible immune-mediated asthma upon repeated vapor exposure [2].

G A 5-Ethyl-2,2-dimethylpiperazine (Highly Basic Amine) B Protonation in Aqueous Tissue (Release of OH-) A->B C Elevated Local pH (>10) B->C D Lipid Saponification (Cell Membrane Breakdown) C->D E Protein Denaturation (Structural Destruction) C->E F Liquefactive Necrosis (Severe Deep Tissue Burns) D->F E->F

Mechanism of alkylpiperazine-induced liquefactive necrosis and tissue damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylpiperazines. Amines rapidly permeate standard latex and thin nitrile gloves. The following matrix outlines the required PPE, grounded in chemical compatibility data [3].

PPE CategorySpecification & StandardMaterial SelectionCausality & Rationale
Hand Protection Double-gloving systemInner: Nitrile (0.1mm)Outer: Butyl Rubber (0.3mm)Amines degrade latex and permeate thin nitrile. Butyl rubber provides superior chemical resistance to basic organic amines.
Eye/Face Protection Splash Goggles + Face ShieldANSI Z87.1+ certified (D3 rating for droplets)Prevents irreversible corneal damage and blindness from highly basic liquid splashes.
Body Protection Chemical-resistant Lab CoatTyvek/Tychem 2000 suit or apronStandard cotton coats absorb liquids, holding corrosive amines directly against the skin.
Respiratory Protection Fume Hood / RespiratorDucted Fume Hood (Face velocity 80-120 fpm)Protects against respiratory sensitization (H334) and mucosal irritation from amine vapors.

Self-Validating Operational Protocol

To ensure absolute safety, every operational step must include a built-in validation check. Do not proceed to the next step unless the validation condition is met.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Activate the chemical fume hood.

    • Validation Check: Tape a 1-inch strip of tissue paper to the bottom edge of the sash. It must actively pull inward. Verify the digital monitor reads a face velocity between 80–120 fpm.

  • Barrier Integrity Check: Inspect the outer butyl rubber gloves.

    • Validation Check: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge in a basin of water or listen closely. Zero bubble formation or pressure loss confirms an intact barrier.

Phase 2: Handling and Transfer
  • Vapor Containment: Position all receiving flasks and the 5-Ethyl-2,2-dimethylpiperazine container at least 6 inches behind the fume hood sash.

  • Aerosol-Free Transfer: Use a positive displacement pipette or a glass syringe with a Luer-lock needle for liquid transfers. Never pour the chemical directly from the bottle, as this generates invisible, highly sensitizing micro-aerosols.

    • Validation Check: Inspect the exterior of the receiving vessel post-transfer. It must be completely free of liquid droplets.

Phase 3: Decontamination and Doffing
  • Surface Neutralization: Wipe down the immediate work area inside the hood with a mildly acidic neutralizing solution (e.g., 5% citric acid), followed by a damp DI water wipe.

    • Validation Check: Tap a strip of universal pH paper against the wiped surface. It must read neutral (pH 7).

  • Aseptic Doffing: Remove PPE in a strict sequence to prevent secondary contamination.

Workflow S1 1. Decontaminate Outer Gloves (Wipe with 5% Citric Acid) S2 2. Remove Outer Gloves (Pinch-and-Pull Method) S1->S2 S3 3. Remove Face Shield & Goggles (Handle by Straps Only) S2->S3 S4 4. Remove Chemical Coat (Roll Inside-Out) S3->S4 S5 5. Remove Inner Gloves & Wash (Soap and Water for 30s) S4->S5

Self-validating doffing workflow to prevent secondary amine exposure.

Disposal and Spill Response Plan

Spill Management

In the event of a spill outside the fume hood, evacuate the immediate area. Do not use sawdust or standard paper towels, as they can react exothermically with strong amines.

  • Don full PPE (including an ABEK-filtered respirator if outside the hood).

  • Cover the spill with an inert, absorbent material (e.g., vermiculite or dry sand).

  • Carefully neutralize the absorbed mass with a dilute weak acid (e.g., sodium bisulfate solution or 5% acetic acid) to mitigate volatility and corrosivity.

Waste Disposal
  • Segregation: Dispose of 5-Ethyl-2,2-dimethylpiperazine waste in a dedicated, clearly labeled "Basic Organic Waste" container.

  • Incompatibility Warning: Never mix piperazine derivatives with halogenated solvents (e.g., dichloromethane) or strong oxidizing agents. Amines can react violently with halocarbons over time, leading to pressurized container explosions.

References

  • "Cyclizine - PubChem CID 6726 (Alkylpiperazine Class Properties)", National Center for Biotechnology Information. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.